molecular formula C13H24O11 B1580510 Methyl lactoside CAS No. 7216-69-5

Methyl lactoside

Cat. No.: B1580510
CAS No.: 7216-69-5
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-ABBMIVAOSA-N
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Description

Methyl lactoside is a disaccharide derivative that serves as a critical tool in glycobiology research. This compound, specifically Methyl β-D-lactoside, is a methyl glycoside of lactose where a beta-D-galactopyranosyl unit is linked to methyl beta-D-glucopyranoside . It is widely used as a stable analog of lactose to study carbohydrate-protein interactions, particularly in molecular recognition processes . Research has utilized this compound and its synthetic derivatives to map the binding interactions with lectins, such as the galactose-specific toxin ricin. Studies combining molecular mechanics calculations and NMR spectroscopy have defined the low-energy conformers of the this compound structure, providing insight into the specific polar and non-polar interactions that govern its binding affinity . The hydroxyl groups at positions 3, 4, and 6 of the galactopyranose moiety have been identified as key polar groups in these interactions . As a white to off-white crystalline powder with a molecular formula of C13H24O11 and a molecular weight of 356.32 g/mol , it offers practical handling. The product has a minimum purity of 98% and a melting point of 178-180 °C . It is soluble in water and DMSO . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNIYFZSHCGBPP-ABBMIVAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315953
Record name Methyl β-lactoside
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Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7216-69-5
Record name Methyl β-lactoside
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Record name Methyl lactoside
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Record name Methyl β-lactoside
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Record name BETA-METHYLLACTOSIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical structure, stereochemistry, synthesis, and characterization of methyl lactoside. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this important disaccharide derivative. We will explore the isomeric forms, the critical β-(1→4) glycosidic linkage, and the conformational dynamics that dictate its biological and chemical properties. Furthermore, a detailed synthetic protocol is presented, accompanied by an analysis of the spectroscopic data essential for its unequivocal identification. The guide concludes with a discussion of its applications, particularly focusing on how the strategic introduction of a methyl group modifies the parent lactose molecule, rendering it a valuable tool in glycobiology and medicinal chemistry.

Introduction: The Significance of this compound

This compound is a glycoside derivative of lactose, the characteristic disaccharide of mammalian milk. Structurally, it is composed of a β-D-galactopyranose unit linked to a D-glucopyranose unit, where the anomeric hydroxyl group of the glucose residue has been replaced by a methoxy group. This seemingly simple methylation has profound implications, transforming the reducing sugar lactose into a non-reducing glycoside. This structural lock prevents the glucose ring from opening, thereby fixing its anomeric configuration and stabilizing the molecule.

The resulting compound exists as two primary anomers: methyl α-lactoside and methyl β-lactoside, differing only in the stereochemistry at the anomeric carbon (C1) of the glucose unit. This distinction is critical as it significantly influences the molecule's three-dimensional shape and its ability to interact with biological receptors, such as lectins and enzymes. Understanding the precise chemical structure of this compound is therefore fundamental to its application as a chemical probe in studying protein-carbohydrate interactions and as a foundational scaffold in the design of novel therapeutics and drug delivery systems.

The Core Chemical Structure and Stereochemistry

This compound is systematically named as methyl 4-O-β-D-galactopyranosyl-D-glucopyranoside. Let's deconstruct this nomenclature to understand the core structure:

  • Disaccharide Backbone : The molecule is built from two six-membered pyranose rings: a galactose unit and a glucose unit.

  • Glycosidic Linkage : The galactose unit is connected to the glucose unit via an O-glycosidic bond. This bond links the anomeric carbon (C1) of the galactose to the hydroxyl group on the fourth carbon (C4) of the glucose. The "β" designation indicates the stereochemistry of this linkage, where the bond is equatorial to the galactose ring. This specific β-(1→4) linkage is the same as that found in lactose.

  • The Methyl Glycoside : The "methyl" and "-glucopyranoside" parts of the name indicate that the anomeric hydroxyl group on the C1 of the glucose unit has been replaced by a methoxy (-OCH₃) group. This bond formation creates a new stereocenter.

  • Anomerism : The orientation of this methoxy group relative to the glucose ring defines the two anomers:

    • Methyl α-lactoside : The methoxy group is in an axial position (pointing down in a standard chair representation). Its full IUPAC name is methyl 4-O-β-D-galactopyranosyl-α-D-glucopyranoside.[1][2]

    • Methyl β-lactoside : The methoxy group is in an equatorial position (pointing out from the side in a standard chair representation). Its full IUPAC name is methyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside.[3][4]

Both monosaccharide units typically adopt a stable ⁴C₁ chair conformation, where the majority of the bulky substituents (hydroxyl and hydroxymethyl groups) occupy equatorial positions to minimize steric hindrance.[3] The relative orientation of the two sugar rings is defined by two glycosidic torsion angles, φ (phi) and ψ (psi), which are crucial determinants of the molecule's overall conformation and biological activity.[2][5]

Figure 1: Chemical structures of methyl α-lactoside and methyl β-lactoside.

Synthesis of this compound: A Validated Protocol

The synthesis of methyl glycosides from their parent sugars is a classic reaction in carbohydrate chemistry, most commonly achieved through Fischer glycosidation. This acid-catalyzed reaction involves treating the carbohydrate with an alcohol, which serves as both the solvent and the nucleophile. The process is an equilibrium, and using a large excess of the alcohol drives the reaction toward the formation of the glycoside.

Causality and Experimental Rationale
  • Acid Catalyst (e.g., H₂SO₄, TMSOTf) : The catalyst is essential for protonating the anomeric hydroxyl group of the lactose molecule. This protonation converts the hydroxyl group into a good leaving group (water), facilitating the nucleophilic attack by methanol at the anomeric carbon.

  • Anhydrous Methanol : The use of anhydrous methanol is critical. It acts as the nucleophile to form the desired methyl glycoside and as the solvent. Its large excess shifts the reaction equilibrium towards the product side. The absence of water prevents the reverse reaction (hydrolysis) from occurring.

  • Molecular Sieves : These are often added to scavenge any trace amounts of water from the reaction mixture, further ensuring the equilibrium favors product formation.[6]

  • Quenching : The reaction is quenched by adding a weak base (e.g., Triethylamine, Et₃N) to neutralize the acid catalyst, preventing degradation of the product during workup and purification.[6]

Experimental Protocol: Synthesis of Methyl β-Lactoside

The following protocol is adapted from established methodologies for glycoside synthesis.[6]

Step 1: Reaction Setup

  • To a stirred mixture of a protected lactose derivative (e.g., per-O-acetylated lactosyl donor) (1.0 eq) and freshly activated 5 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C (273 K), add anhydrous methanol (5.0 eq).[6]

Step 2: Initiation 2. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq) as the catalyst to the cooled mixture.[6]

Step 3: Reaction Monitoring 3. Allow the mixture to stir at 0 °C for 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Quenching 4. Quench the reaction by adding triethylamine (Et₃N) until the mixture is neutralized.[6]

Step 5: Workup 5. Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

Step 6: Deprotection (if necessary) 6. If a protected lactose derivative was used, dissolve the residue in methanol and add a catalytic amount of sodium methoxide (Zemplén deacetylation) to remove the acetyl protecting groups. Stir at room temperature until deprotection is complete (monitored by TLC). Neutralize with an acidic resin.

Step 7: Purification 7. Filter the mixture and concentrate the filtrate. Purify the resulting residue by flash chromatography on a silica gel column to afford the pure this compound.[6]

G start Start: Lactose Derivative, Anhydrous Methanol, Molecular Sieves reaction Acid-Catalyzed Reaction (TMSOTf, 0°C, 2-4h) start->reaction quench Quenching (Triethylamine) reaction->quench workup Filtration & Concentration quench->workup deprotection Deprotection (if needed) (e.g., Zemplén deacetylation) workup->deprotection purification Purification (Silica Gel Chromatography) deprotection->purification end_product Pure this compound purification->end_product

Figure 2: General workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Properties

The unambiguous identification of this compound and the differentiation between its anomers rely on a combination of physicochemical data and spectroscopic analysis.

Physicochemical Data Summary
PropertyMethyl α-lactosideMethyl β-lactoside
Molecular Formula C₁₃H₂₄O₁₁C₁₃H₂₄O₁₁
Molecular Weight 356.32 g/mol [1]356.32 g/mol [4][7]
Appearance White Crystalline Solid[1]White Crystalline Solid
Melting Point 178-180 °C[1]~205 °C[4]
Solubility Soluble in Water, DMSO[1]Soluble in Water, Methanol
CAS Number 21973-65-9[1]7216-69-5[4][7]
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the structural elucidation of carbohydrates.

    • ¹H NMR : The anomeric protons are highly diagnostic. For methyl α-lactoside, the anomeric proton of the glucose unit (H-1) typically appears as a doublet at a lower field than that of the β-anomer, with a smaller coupling constant (J ≈ 3-4 Hz) characteristic of an axial-equatorial relationship. For methyl β-lactoside, the H-1 proton has a larger coupling constant (J ≈ 7-8 Hz) due to an axial-axial relationship. The singlet corresponding to the methyl (-OCH₃) protons is also a key identifier.[8]

    • ¹³C NMR : The chemical shift of the anomeric carbon (C-1) is also distinct for each anomer. The C-1 of an α-anomer is typically found at a higher frequency (further downfield) compared to that of a β-anomer. The signal for the methyl carbon provides additional confirmation.[6]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the compound. The analysis will show a peak corresponding to the molecular ion plus an adduct (e.g., [M+Na]⁺), confirming the mass of 356.32 Da.[4]

Applications in Research and Drug Development

The introduction of a methyl group to lactose imparts properties that are highly valuable in a research context. This modification is a key strategy in lead compound optimization, often referred to as the "magic methyl" effect, which can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[9][10]

  • Probing Protein-Carbohydrate Interactions : Methyl lactosides are crucial tools for studying lectins, which are proteins that bind specifically to carbohydrates. By using a non-reducing and conformationally locked ligand, researchers can obtain more precise data on binding affinities and specificities without the complication of anomerization. For example, methyl β-lactoside and its analogues have been used extensively to study the binding mechanisms of toxins like Ricinus communis agglutinin.

  • Metabolic Stability : The glycosidic bond to the methyl group is generally more resistant to enzymatic hydrolysis by β-galactosidases compared to the O-glycosidic bond in lactose itself. This increased stability is advantageous in biological assays. The methyl group can also improve metabolic stability by serving as a "soft metabolic point" or by sterically shielding other parts of the molecule from metabolic enzymes.[9]

  • Scaffold for Glycoconjugate Synthesis : this compound serves as a versatile starting material for the chemical synthesis of more complex glycans and glycoconjugates. The hydroxyl groups can be selectively protected and functionalized to build larger oligosaccharides or to attach the disaccharide to other molecules, such as peptides, lipids, or fluorescent tags.

  • Drug Delivery and Design : While not a drug itself, the principles demonstrated by this compound are central to drug design. The methylation strategy can enhance solubility, control conformation, and improve metabolic profiles.[9][10] Furthermore, carbohydrate scaffolds are being increasingly explored in drug delivery systems, where surface modifications can improve water stability and control the release of encapsulated drug molecules.[11] The well-defined structure of this compound makes it an excellent model for studying such modifications.

Conclusion

This compound, in both its α and β anomeric forms, is a molecule of significant chemical and biological interest. Its structure is defined by the stable pyranose rings of galactose and glucose, the specific β-(1→4) linkage connecting them, and the fixed anomeric configuration at the glucose unit due to methylation. This methylation not only simplifies its chemical behavior by eliminating its reducing properties but also provides a critical tool for investigating complex biological recognition events. The well-established synthesis and clear spectroscopic signatures make it an accessible and indispensable compound for researchers in glycobiology, medicinal chemistry, and drug development.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A representative structure of methyl α-lactoside methyl... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and atomic numbering of methyl α-lactoside, (I)... [Image]. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

  • Pan, Q., Noll, B. C., & Serianni, A. S. (2005). Methyl 4-O-beta-D-galactopyranosyl alpha-D-glucopyranoside (methyl alpha-lactoside). Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 11), o699–o701. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectra and Molecular Structure. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.6: Cyclic Structures of Monosaccharides - Anomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]

  • Al-Ghamdi, L. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(19), 6231. Retrieved from [Link]

  • Cantor, S. M. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.

Sources

Introduction: The Significance of Methyl Lactoside in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of Methyl Lactoside

This compound, a simple glycoside of the disaccharide lactose, serves as a crucial molecular probe and structural building block in glycobiology and medicinal chemistry. As methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside], it is a foundational ligand for studying lectin binding, particularly in the context of galectin-mediated pathways relevant to cancer and inflammation.[1][2] The methyl group, while seemingly simple, can significantly alter a molecule's physicochemical and pharmacokinetic properties, making its installation a key strategy in drug design.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the prevalent synthetic routes and robust purification strategies for obtaining high-purity this compound, emphasizing the rationale behind key experimental decisions.

Part 1: Chemical Synthesis Strategies

The chemical synthesis of glycosides from unprotected saccharides like lactose is fundamentally challenged by the need for regioselective and stereoselective control. Several hydroxyl groups are available for reaction, and the anomeric center can form either an α or β linkage. The choice of synthetic methodology dictates the approach to overcoming these challenges.

Fischer-Helferich Glycosidation: The Direct Approach

The Fischer glycosidation is a classical, acid-catalyzed reaction that directly converts a reducing sugar into its corresponding glycoside using an excess of the desired alcohol.[5] For this compound, this involves reacting lactose with methanol in the presence of a strong acid catalyst.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate at the anomeric carbon of the glucose residue. Methanol, acting as both solvent and nucleophile, can then attack this planar intermediate from either face, leading to a mixture of α- and β-anomers. The equilibrium nature of the reaction and the thermodynamic stability of the products typically favor the formation of the α-anomer (the anomeric effect), although the β-anomer is also formed.[5] The use of anhydrous methanol is critical; the presence of water would lead to the hydrolysis of the glycosidic bond, reducing the yield.[5]

Fischer_Glycosidation cluster_0 Fischer Glycosidation of Lactose Lactose Lactose Protonation Protonation (H+ Catalyst) Lactose->Protonation -H2O Oxocarbenium Oxocarbenium Ion (Intermediate) Protonation->Oxocarbenium Methanol Methanol (Nucleophile) Oxocarbenium->Methanol Products Anomeric Mixture (α- and β-methyl lactoside) Methanol->Products Nucleophilic Attack Koenigs_Knorr cluster_1 Koenigs-Knorr Synthesis Pathway Start Peracetylated Lactosyl Halide Promoter Promoter (e.g., Ag2CO3) Start->Promoter Intermediate Acyloxonium Ion Intermediate (via Anchimeric Assistance) Promoter->Intermediate - AgBr Glycosylation Glycosylation with Methanol Intermediate->Glycosylation Protected Protected Methyl β-Lactoside Glycosylation->Protected Deprotection Deprotection (e.g., Zemplén) Protected->Deprotection Product Pure Methyl β-Lactoside Deprotection->Product Purification_Workflow decision decision Start Crude Reaction Mixture CheckCrystalline Is Product Crystalline? Start->CheckCrystalline Crystallization Crystallization (Methanol -> Air Dry) CheckCrystalline->Crystallization Yes Chromatography Chromatography CheckCrystalline->Chromatography No / Intermediates PureSolid Pure Crystalline Product (Monohydrate) Crystallization->PureSolid Sub_IEX Ion-Exchange (Remove Ionic Impurities) Chromatography->Sub_IEX Sub_Silica Silica Gel (Separate by Polarity) Chromatography->Sub_Silica PureFractions Combine Pure Fractions & Evaporate Sub_IEX->PureFractions Sub_Silica->PureFractions PureOil Pure Amorphous Solid PureFractions->PureOil

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lactoside, a methyl glycoside of lactose, is a disaccharide composed of a β-D-galactopyranosyl unit linked to the 4-position of a methyl β-D-glucopyranoside. This seemingly simple molecule holds significant potential as a versatile building block in the synthesis of complex carbohydrates, glycoconjugates, and other biologically active molecules. Its array of hydroxyl groups with varying reactivities offers a rich platform for chemical modifications, making a thorough understanding of its chemical properties and reactivity paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of the core chemical characteristics of this compound, detailing its reactivity in key transformations and offering insights into practical experimental methodologies.

Structural and Physical Properties of this compound

This compound is a white crystalline solid with the molecular formula C₁₃H₂₄O₁₁ and a molecular weight of 356.32 g/mol .[1] Its structure features a β-(1→4) glycosidic linkage between the galactose and glucose units. The anomeric methyl group is attached to the glucose residue. The molecule possesses seven free hydroxyl groups, contributing to its high polarity and solubility in water and other polar solvents like DMSO.[1]

PropertyValueSource
Molecular Formula C₁₃H₂₄O₁₁[1]
Molecular Weight 356.32 g/mol [1]
Appearance White Crystalline Solid[1]
Melting Point 178-180 °C (for α-anomer)[1]
Solubility Water, DMSO[1]
Storage Temperature 0 to 8 °C[1]

The three-dimensional conformation of this compound is crucial for its interaction with enzymes and its reactivity. X-ray crystallography studies have revealed that the pyranose rings adopt slightly distorted chair conformations.[2][3] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing its structure in solution.

Diagram of this compound Structure

G O5 O C5 C5 O5->C5 C1 C1 C1->O5 OMe OMe C1->OMe C2 C2 C2->C1 OH2 OH C2->OH2 C3 C3 C3->C2 OH3 OH C3->OH3 C4 C4 C4->C3 C1_gal C'1 C4->C1_gal β(1→4) C5->C4 CH2OH5 CH₂OH C5->CH2OH5 O5_gal O' C5_gal C'5 O5_gal->C5_gal C1_gal->O5_gal C2_gal C'2 C2_gal->C1_gal OH2_gal OH C2_gal->OH2_gal C3_gal C'3 C3_gal->C2_gal OH3_gal OH C3_gal->OH3_gal C4_gal C'4 C4_gal->C3_gal OH4_gal OH C4_gal->OH4_gal C5_gal->C4_gal CH2OH5_gal CH₂OH C5_gal->CH2OH5_gal

Caption: Structure of methyl β-lactoside.

Chemical Reactivity: A Hub for Synthetic Transformations

The reactivity of this compound is dominated by its numerous hydroxyl groups and the glycosidic linkages. Strategic manipulation of these functional groups allows for the synthesis of a diverse range of complex molecules.

Hydrolysis of Glycosidic Linkages

The β-(1→4) glycosidic bond and the methyl glycoside bond are susceptible to cleavage under both acidic and enzymatic conditions.

Treatment with strong acids in an aqueous medium leads to the hydrolysis of both the inter-glycosidic linkage and the methyl glycoside, yielding D-galactose, D-glucose, and methanol. The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack of water. The rate of hydrolysis is dependent on the acid concentration, temperature, and the specific glycosidic linkage.[4]

Mechanism of Acid-Catalyzed Hydrolysis

G A This compound B Protonated Glycosidic Oxygen A->B H⁺ C Oxocarbenium Ion Intermediate B->C -ROH (Galactose) D Galactose + Methyl Glucoside C->D H₂O E Protonated Methyl Glucoside D->E H⁺ F Glucose + Methanol E->F -CH₃OH

Caption: Simplified mechanism of acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Materials: this compound, 1 M Sulfuric Acid, Sodium Bicarbonate, Deionized water.

  • Procedure:

    • Dissolve a known concentration of this compound in deionized water.

    • Add 1 M sulfuric acid to the solution to achieve the desired acid concentration.

    • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress over time by taking aliquots.

    • Neutralize the aliquots with sodium bicarbonate.

    • Analyze the composition of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to quantify the amounts of remaining this compound and the products (galactose, glucose).

β-Galactosidases are enzymes that specifically catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides, including lactose and its derivatives like this compound.[5][6][7] This enzymatic approach offers high specificity and mild reaction conditions compared to acid hydrolysis. The kinetics of this reaction are influenced by factors such as pH, temperature, enzyme concentration, and substrate concentration.[5]

Experimental Protocol: Enzymatic Hydrolysis with β-Galactosidase

  • Materials: this compound, β-galactosidase (from Aspergillus oryzae or other sources), Phosphate buffer (pH adjusted to the enzyme's optimum, e.g., pH 4.5), Sodium Carbonate solution (to stop the reaction).[7]

  • Procedure:

    • Prepare a solution of this compound in the appropriate phosphate buffer.

    • Equilibrate the solution to the optimal temperature for the enzyme (e.g., 40-50 °C).[5]

    • Initiate the reaction by adding a specific amount of β-galactosidase solution.

    • Monitor the reaction by taking samples at different time intervals.

    • Stop the enzymatic reaction in the samples by adding a sodium carbonate solution.

    • Analyze the products (galactose and methyl glucoside) using a suitable analytical method, such as HPLC or a colorimetric assay for reducing sugars.

Oxidation of Hydroxyl Groups

The primary hydroxyl groups at the C6 positions of both the glucose and galactose residues are particularly susceptible to oxidation. Selective oxidation of these groups can lead to the formation of uronic acid derivatives, which are important components of many biologically active molecules.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (NaOCl), selectively oxidizes primary alcohols to aldehydes or carboxylic acids under mild conditions.[1][8] This method is highly effective for the regioselective oxidation of the C6 hydroxyl groups of carbohydrates.

Experimental Protocol: TEMPO-Mediated Oxidation of this compound

  • Materials: this compound, TEMPO, Sodium hypochlorite (NaOCl) solution, Sodium bromide (NaBr), Sodium bicarbonate (NaHCO₃), Sodium sulfite (Na₂SO₃), Hydrochloric acid (HCl), Ethyl acetate, Water.

  • Procedure:

    • Dissolve this compound in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane) and an aqueous sodium bicarbonate solution.

    • Add catalytic amounts of TEMPO and sodium bromide.

    • Cool the mixture in an ice bath and add the sodium hypochlorite solution dropwise while maintaining the pH between 8 and 9.[1]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a sodium sulfite solution.[1]

    • Acidify the aqueous phase to a pH of 2-4 with HCl and extract the product with an organic solvent like ethyl acetate.[1]

    • Dry the organic phase, concentrate it under reduced pressure, and purify the resulting di-carboxylic acid derivative by chromatography.

    • Characterize the product using NMR and mass spectrometry.

Oxidation Reaction Pathway

G A This compound (-CH₂OH) C Oxidized this compound (-COOH) A->C Oxidation B TEMPO/NaOCl B->A

Caption: TEMPO-mediated oxidation of primary hydroxyls.

Reduction of the Aldehyde Group (after hydrolysis)

While this compound itself does not have a free aldehyde group, hydrolysis of the glycosidic bond can expose the reducing end of the glucose and galactose units. These can then be reduced to their corresponding alditols. A more direct approach involves the reduction of the ester group if the this compound has been derivatized to an ester. A common reducing agent for this purpose is sodium borohydride (NaBH₄).[9][10][11]

Experimental Protocol: Reduction of a this compound Derivative

This protocol assumes a derivative of this compound with an ester group is being reduced.

  • Materials: this compound derivative (e.g., an ester), Sodium borohydride (NaBH₄), Ethanol or Methanol, Water, Hydrochloric acid (for quenching).[11]

  • Procedure:

    • Dissolve the this compound derivative in ethanol or methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the solution.

    • Allow the reaction to proceed for a specified time, monitoring by TLC.

    • After completion, cautiously quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.[11]

    • Extract the product with a suitable organic solvent.

    • Dry and concentrate the organic phase to obtain the reduced product.

    • Purify by chromatography and characterize by NMR and mass spectrometry.

Glycosylation Reactions: this compound as an Acceptor

The presence of multiple free hydroxyl groups makes this compound an excellent glycosyl acceptor for the synthesis of larger oligosaccharides.[12] The reactivity of each hydroxyl group varies, allowing for regioselective glycosylation under controlled conditions. This often requires the use of protecting groups to block more reactive hydroxyls and direct the glycosylation to a specific position.

Regioselective Glycosylation Strategy

G A This compound B Regioselective Protection A->B C Partially Protected This compound B->C E Glycosylated Product C->E D Glycosyl Donor + Promoter D->E F Deprotection E->F G Trisaccharide F->G

Caption: General workflow for trisaccharide synthesis.

To achieve regioselective glycosylation, it is often necessary to protect certain hydroxyl groups. Common protecting groups for carbohydrates include silyl ethers (e.g., TBDMS, TIPS), benzyl ethers, and acyl groups (e.g., benzoyl, acetyl).[2][13][14][15][16][17][18][19][20][21] The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. Regioselectivity can often be achieved by exploiting the different reactivities of the hydroxyl groups or by using specific catalysts.[2][13][14][17][22][23]

Experimental Protocol: Regioselective Silylation

  • Materials: this compound, Tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add imidazole to the solution.

    • Cool the reaction mixture to 0 °C.

    • Add a solution of TBDMSCl in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir until the desired level of protection is achieved (monitor by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the partially silylated this compound by column chromatography.

    • Characterize the product by NMR to confirm the position of the silyl group.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure, conformation, and purity of this compound and its reaction products.[24][25][26][27][28][29] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals and to establish connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compounds.[26][27] Techniques like Electrospray Ionization (ESI) are commonly employed for carbohydrate analysis.

  • Chromatography: Thin Layer Chromatography (TLC) is used for rapid reaction monitoring, while column chromatography is the primary method for purification. High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., refractive index, evaporative light scattering) is used for purity analysis and quantification.

Conclusion

This compound is a readily accessible and highly functionalized disaccharide that serves as a valuable platform for a wide range of chemical transformations. Its reactivity, centered around its hydroxyl groups and glycosidic bonds, can be precisely controlled through a combination of enzymatic and chemical methods. A thorough understanding of its chemical properties, coupled with robust analytical characterization, is key to unlocking its full potential in the synthesis of complex carbohydrates and glycoconjugates for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and exploit the rich chemistry of this compound.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-d-galactopyranosyl-(1→4)-β-d-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(10), 668–674. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (2021). PubMed Central. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed. [Link]

  • Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. (2000). PubMed. [Link]

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  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

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  • Fernández, P., & Jiménez-Barbero, J. (1993). The conformation of the monomethyl ethers of methyl beta-lactoside in D2O and Me2SO-d6 solutions. PubMed. [Link]

  • ResearchGate. (n.d.). A representative structure of methyl α-lactoside methyl.... Retrieved from [Link]

  • Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3974-3991. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • ResearchGate. (n.d.). The structure and atomic numbering of methyl α-lactoside, (I).... Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023). PubMed Central. [Link]

  • ChemistryViews. (2012). Easy Synthesis of Trisaccharides. [Link]

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  • ResearchGate. (n.d.). Synthesis of the shared trisaccharide acceptor 13. Retrieved from [Link]

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  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

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  • YouTube. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. [Link]

  • PubMed. (2020). Bio-conversion of whey lactose using enzymatic hydrolysis with β-galactosidase: an experimental and kinetic study. [Link]

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  • ResearchGate. (n.d.). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Retrieved from [Link]

  • PubMed. (1990). The kinetic of lactose hydrolysis for the beta-galactosidase from Aspergillus niger. [Link]

  • ResearchGate. (n.d.). Oligosaccharides related to xyloglucan: Synthesis and X-ray crystal structure of methyl α-L-fucopyranosyl-(1 → 2)-β-D-galactopyranosyl-(1 → 2). Retrieved from [Link]

  • ResearchGate. (n.d.). C NMR spectrum of mixed methyl α-and methyl-β-galactopyranosides (A).... Retrieved from [Link]

  • Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. (2024). PubMed Central. [Link]

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Methyl Lactoside: A Synthetic Probe Unraveling Biological Complexity and Inspiring Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the multifaceted utility of methyl lactoside, a synthetic disaccharide that, while not possessing an intrinsic biological role, has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its structural analogy to lactose, a fundamental biological sugar, positions it as a powerful molecular probe for dissecting complex biological processes and as a foundational scaffold for the development of novel therapeutics. We will explore its applications in glycobiology, its use in enzymology, and the promising therapeutic avenues opened up by its derivatives, providing both foundational knowledge and actionable experimental protocols.

Section 1: The Role of this compound as a Molecular Probe in Glycobiology

The cell surface is decorated with a complex array of sugar molecules, or glycans, that mediate a vast range of biological events. Understanding the proteins that recognize these glycans is paramount to deciphering cellular communication, immune responses, and disease pathogenesis. This compound serves as a high-fidelity tool for this purpose.

Deconstructing Lectin-Carbohydrate Interactions

Lectins are a class of proteins that bind specifically to carbohydrate structures and are pivotal in processes ranging from cell-cell adhesion and immune modulation to pathogen recognition and cancer progression.[1] this compound, as a stable, non-metabolizable mimic of the terminal β-galactoside portion of many biological glycans, is instrumental in characterizing the binding specificities of these crucial proteins.

Galectins are a family of β-galactoside-binding lectins implicated in tumor progression, metastasis, and inflammatory diseases.[1] The galactose moiety of lactose is essential for recognition by galectins.[1] Studies using this compound and its derivatives have been crucial in mapping the binding pockets of various galectins. For instance, research has shown that the hydroxyl groups at positions 3, 4, and 6 of the galactose residue are key for interaction with the lectin ricin, a finding elucidated through the study of various monodeoxy derivatives of methyl β-lactoside.[2][3] This detailed molecular understanding, enabled by probes like this compound, is fundamental for designing specific galectin inhibitors for therapeutic use.[1] Lactose binding has been shown to induce long-range conformational effects in human galectin-7, stabilizing its dimer state and suggesting a cooperative binding mechanism.[4]

Ricin, a highly potent toxin from the castor bean plant, consists of two chains: a toxic A-chain that inhibits protein synthesis and a B-chain that is a lectin, binding to galactose-containing glycoproteins and glycolipids on the cell surface to facilitate entry.[5] Methyl β-lactoside has been extensively used as a ligand to study the binding mechanism of the ricin B-chain.[2][6] These studies have revealed that the disaccharide undergoes a conformational change upon binding to the lectin.[6] By using this compound and its synthetic analogues, researchers can precisely determine the structural requirements for binding, which is critical knowledge for developing potential antitoxins or inhibitors against this and other lectin-mediated toxins.[2][3]

G Fig. 1: Simplified Lectin-Carbohydrate Interaction cluster_interaction Key Hydrogen Bonds lectin Lectin Binding Pocket Conserved Residues (e.g., Trp, His, Arg) interaction_point1 Gal O4-OH lectin:res1->interaction_point1 interaction_point2 Gal O3-OH lectin:res1->interaction_point2 interaction_point3 Gal O6-OH lectin:res1->interaction_point3 ligand Methyl β-Lactoside Galactose Moiety Glucose Moiety ligand:gal->lectin:res1 Binding

Caption: A diagram illustrating the key interactions between this compound and a lectin binding pocket.

A Substrate for Enzymatic Studies

This compound and its derivatives are valuable substrates for studying glycosidase enzymes. β-Galactosidase, the enzyme responsible for hydrolyzing lactose, is a cornerstone of molecular biology, famously used as a reporter gene in blue-white screening. Fluorogenic or chromogenic derivatives, such as 4-Methylumbelliferyl β-D-lactopyranoside, are commercially available substrates that allow for sensitive quantification of enzyme activity. The enzyme is known to be promiscuous regarding the non-galactose part of the substrate, making this compound an effective substrate for kinetic assays.[7] These assays are fundamental for discovering and characterizing enzyme inhibitors, which may have applications as therapeutics or research tools.

Section 2: Therapeutic Horizons of this compound Derivatives

While this compound itself is primarily a research tool, its chemical structure serves as an excellent starting point for synthesizing derivatives with significant therapeutic potential.

Anti-inflammatory Powerhouse: Methyl Salicylate Lactoside (MSL)

Methyl salicylate 2-O-β-d-lactoside (MSL) is a derivative isolated from the traditional Chinese herb Gaultheria yunnanensis that has demonstrated potent anti-inflammatory and analgesic properties.[8]

MSL exerts its therapeutic effects through a dual mechanism of action. Firstly, it acts as a non-steroidal anti-inflammatory drug (NSAID) by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), with a greater potency for COX-2.[8][9] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[10][11] Secondly, MSL suppresses the activation of the NF-κB signaling pathway. It inhibits the phosphorylation of key pathway components like IKKβ, IκBα, and p65, which prevents the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus.[8][9][12]

In mouse models of collagen-induced arthritis, MSL treatment significantly reduced the progression of the disease, suppressing joint destruction and lowering levels of pro-inflammatory cytokines without causing the gastric damage often associated with traditional NSAIDs.[8][9] Furthermore, MSL has shown promise in models of Alzheimer's disease, where it ameliorated cognitive impairment and neurodegeneration by protecting neurons from amyloid-beta-induced injury. This neuroprotective effect is also linked to its ability to inhibit COX activity and suppress the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[10]

Fig. 2: Anti-inflammatory Pathway of MSL cluster_cytoplasm Cytoplasm MSL Methyl Salicylate Lactoside (MSL) COX COX-1 / COX-2 MSL->COX Inhibits IKK IKK Complex MSL->IKK Inhibits PGs Prostaglandins COX->PGs Produces Inflammation Inflammation (Cytokines, Joint Destruction) PGs->Inflammation IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Nucleus->Inflammation Gene Transcription TNFa TNF-α Stimulus TNFa->IKK

Caption: Proposed anti-inflammatory signaling pathway of Methyl Salicylate Lactoside (MSL).

Emerging Applications in Oncology

Recent research has highlighted the potential of lactose derivatives in cancer therapy, particularly in the realm of immunotherapy.

A groundbreaking study has proposed that lactose and its derivatives can function as a novel class of immune checkpoint inhibitors.[13] The mechanism involves interfering with the binding of Galectin-1, a protein often secreted by tumor cells, to the surface of CD8+ T-cells. By binding to galactosylated proteins on the T-cell surface, Galectin-1 suppresses the T-cell's anti-tumor activity. Lactose derivatives act as competitive inhibitors, preventing Galectin-1 from binding and thereby unleashing the T-cells to attack the cancer.[13] This represents a completely new strategy for immune checkpoint blockade and highlights the immense potential of carbohydrate-based therapeutics.

The process of metastasis is often mediated by specific cell-surface carbohydrate interactions. Based on the known anti-metastasis activities of some lactosides and galactosides, researchers are actively synthesizing novel, more complex lactosyl derivatives as potential anti-metastasis compounds.[14] These efforts aim to create molecules that can specifically block the adhesion of circulating tumor cells to distant tissues, a critical step in the metastatic cascade.

Section 3: Key Experimental Methodologies

To facilitate the application of this compound in a research setting, this section provides detailed, self-validating protocols for key experiments.

Protocol: Enzyme-Linked Lectin Assay (ELLA)

This protocol describes a method to quantify the binding of a lectin to an immobilized glycoprotein, which can be inhibited by free carbohydrates like this compound to determine binding affinity.

Objective: To measure the binding interaction between a lectin and a specific glycoprotein and determine the inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well high-binding ELISA plates

  • Glycoprotein of interest (e.g., asialofetuin)

  • Biotinylated lectin (e.g., Ricinus Communis Agglutinin I - RCA₁₂₀)

  • This compound

  • Coating Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Wash Buffer (PBST: 0.1% Tween-20 in PBS)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Dilute the glycoprotein to 10 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.

  • Inhibition Step:

    • Prepare a serial dilution of this compound (e.g., from 1 M down to 1 µM) in Blocking Buffer.

    • Prepare the biotinylated lectin at a fixed, predetermined concentration (e.g., 1 µg/mL) in Blocking Buffer.

    • In a separate plate or tubes, mix equal volumes of each this compound dilution with the biotinylated lectin solution. Also prepare a "no inhibitor" control (lectin + buffer). Incubate this mixture for 30 minutes at room temperature.

  • Binding Step: Transfer 100 µL of the lectin/inhibitor mixtures to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

  • Washing: Discard the solutions and wash the plate 5 times with Wash Buffer.

  • Detection: Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Discard the solution and wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well. Incubate until a blue color develops (typically 5-15 minutes).

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Fig. 3: ELLA Workflow for Inhibition Assay A 1. Coat Plate with Glycoprotein B 2. Wash & Block (e.g., with BSA) A->B D 4. Add Mix to Plate Incubate for Binding B->D C 3. Prepare Inhibitor Mix (Biotin-Lectin + this compound) C->D E 5. Wash Away Unbound Lectin D->E F 6. Add Streptavidin-HRP E->F G 7. Wash Away Unbound Conjugate F->G H 8. Add TMB Substrate (Color Development) G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (450 nm) & Calculate IC50 I->J

Caption: Workflow for an Enzyme-Linked Lectin Assay (ELLA) to determine inhibitor potency.

Protocol: β-Galactosidase Inhibition Assay

This protocol provides a method for screening potential inhibitors of β-galactosidase using a chromogenic this compound derivative.

Objective: To determine the inhibitory activity of a test compound against β-galactosidase.

Materials:

  • 96-well clear, flat-bottom plates

  • β-Galactosidase enzyme solution

  • Chromogenic substrate: o-Nitrophenyl-β-D-galactopyranoside (ONPG) or a similar derivative.

  • Test compound (potential inhibitor)

  • Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0, containing MgCl₂)

  • Stop Solution (e.g., 1 M Na₂CO₃)

  • Microplate reader (405-420 nm)

Procedure:

  • Preparation:

    • Prepare a working solution of β-galactosidase in Assay Buffer (e.g., 0.5 U/mL).

    • Prepare a stock solution of ONPG in Assay Buffer (e.g., 4 mg/mL).

    • Prepare serial dilutions of the test compound in Assay Buffer. Include a positive control (known inhibitor, e.g., phenylethyl β-D-thiogalactopyranoside - PETG) and a negative control (buffer/vehicle only).

  • Assay Setup: In the wells of the 96-well plate, add the following:

    • 50 µL of Assay Buffer.

    • 10 µL of the test compound dilution (or control).

    • 20 µL of the β-galactosidase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the ONPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The stop solution raises the pH, which both stops the enzymatic reaction and enhances the color of the o-nitrophenol product.

  • Data Acquisition: Read the absorbance at 405 nm (or 420 nm) using a microplate reader.

  • Analysis:

    • Correct for background absorbance using wells with no enzyme.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative (uninhibited) control:

      • % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Section 4: Summary and Future Directions

This compound, a seemingly simple synthetic sugar, stands as a testament to the power of chemical tools in biological exploration. It has provided profound insights into the fundamental mechanisms of lectin-carbohydrate recognition and has served as a workhorse substrate in enzymology. More excitingly, its chemical scaffold is proving to be a fertile ground for the development of next-generation therapeutics. The success of the anti-inflammatory derivative MSL and the novel application of lactose derivatives as immune checkpoint inhibitors signal a bright future for carbohydrate-based drugs.

Future research will likely focus on creating more potent and selective derivatives targeting specific galectins involved in disease, expanding the repertoire of carbohydrate-based immunotherapies, and utilizing this compound and its analogues in high-throughput glycan arrays to map the human glycome in greater detail. For researchers in drug discovery and chemical biology, this compound is not just a molecule; it is a key that continues to unlock new doors of biological understanding and therapeutic opportunity.

References

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  • Thompson, R., et al. (n.d.). Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. CORE. Available at: [Link]

  • Xin, W., et al. (2014). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. PMC. Available at: [Link]

  • Bevilacqua, V. L., et al. (1990). Conformation of methyl beta-lactoside bound to the ricin B-chain: interpretation of transferred nuclear Overhauser effects facilitated by spin simulation and selective deuteration. PubMed. Available at: [Link]

  • Nesmelova, I. V., et al. (2010). Lactose binding to human galectin-7 (p53-induced gene 1) induces long-range effects through the protein resulting in increased dimer stability and evidence for positive cooperativity. PMC. Available at: [Link]

  • Asensio, J. L., et al. (1995). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. PubMed. Available at: [Link]

  • Rivera-Sagredo, A., et al. (1992). Studies of the molecular recognition of synthetic methyl beta-lactoside analogues by Ricinus communis agglutinin. PubMed. Available at: [Link]

  • Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2018). Methyl Salicylate Lactoside Protects Neurons Ameliorating Cognitive Disorder Through Inhibiting Amyloid Beta-Induced Neuroinflammatory Response in Alzheimer's Disease. Frontiers. Available at: [Link]

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An In-depth Technical Guide to the Enzymatic Synthesis of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the enzymatic synthesis of methyl lactoside. By leveraging the transgalactosylation activity of β-galactosidase, this methodology offers a highly specific and efficient alternative to traditional chemical synthesis routes. This document delves into the core principles, provides a detailed experimental protocol, and explores strategies for optimizing the reaction to achieve high yields and purity.

Introduction: The Significance and Synthesis of this compound

This compound, a glycoside composed of galactose and a methylated glucose unit, serves as a valuable building block in synthetic carbohydrate chemistry and is a target of interest in the development of various bioactive molecules.[1] Traditional chemical synthesis of such glycosides often involves multiple protection and deprotection steps, leading to potential challenges in regioselectivity and overall yield.[2] Enzymatic synthesis, employing glycosidases, presents a more elegant and environmentally benign approach, offering high specificity under mild reaction conditions.[3]

The core of this process lies in the transgalactosylation capability of β-galactosidase (EC 3.2.1.23).[4] This enzyme, well-known for its hydrolytic activity in breaking down lactose into glucose and galactose, can also catalyze the transfer of the galactosyl moiety to other acceptor molecules, such as methanol, to form this compound.[5][6]

The Biocatalyst: Understanding β-Galactosidase

The success of the enzymatic synthesis of this compound is fundamentally dependent on the catalytic properties of β-galactosidase. This enzyme facilitates two competing reactions: hydrolysis and transgalactosylation.[7] The desired synthesis of this compound is a transgalactosylation reaction.

Mechanism of Action: A Tale of Two Pathways

The catalytic cycle of β-galactosidase involves a two-step mechanism. First, the enzyme cleaves the glycosidic bond in lactose, resulting in the release of glucose and the formation of a covalent galactosyl-enzyme intermediate.[4] From this intermediate, the reaction can proceed down one of two paths:

  • Hydrolysis: If the galactosyl group is transferred to a water molecule, the result is the hydrolysis of lactose, yielding galactose and glucose. This is typically the dominant reaction in aqueous solutions with low substrate concentrations.[8]

  • Transgalactosylation: In the presence of a suitable acceptor molecule, such as methanol, the galactosyl moiety is transferred to the acceptor, forming a new glycosidic bond. In this case, the product is this compound.[8]

The key to maximizing the yield of this compound is to favor the transgalactosylation pathway over hydrolysis.

Choosing the Right Enzyme: A Comparative Overview

Several sources of β-galactosidase are commercially available, with enzymes from different microorganisms exhibiting distinct characteristics. The choice of enzyme is critical, as the balance between hydrolytic and transgalactosylation activity is highly dependent on its origin.[1]

Enzyme SourceKey CharacteristicsReference
Aspergillus oryzae High transgalactosylation activity, making it a preferred choice for synthesis.[1][9]
Bacillus circulans Also exhibits high transgalactosylation activity.[1]
Kluyveromyces lactis Primarily hydrolytic, with low transgalactosylation activity. Less suitable for synthesis.[1]
Lactobacillus plantarum Shows high efficiency in forming galactosyl derivatives with various polyols.[10]

For the synthesis of this compound, β-galactosidase from Aspergillus oryzae is highly recommended due to its proven strong transglycosylation activity.[9][11]

The Synthesis of this compound: An Experimental Protocol

The following protocol outlines a general procedure for the enzymatic synthesis of this compound. It is important to note that optimization of the reaction conditions is crucial for achieving the best results.

Materials and Reagents
  • Lactose monohydrate

  • Methanol (anhydrous)

  • β-Galactosidase from Aspergillus oryzae (≥ 8.0 units/mg)

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • Deionized water

Step-by-Step Methodology
  • Prepare the Lactose Solution: Dissolve lactose in 50 mM sodium phosphate buffer (pH 6.5) to a final concentration of 18% (w/v).[4]

  • Add Methanol: To the lactose solution, add methanol to the desired final concentration. A starting point for optimization could be a range of 10-50% (v/v).

  • Pre-heat the Reaction Mixture: Bring the lactose-methanol solution to the optimal reaction temperature for the enzyme. For β-galactosidase from A. oryzae, this is typically around 50-60°C.[12]

  • Initiate the Reaction: Add the β-galactosidase to the reaction mixture. The optimal enzyme concentration should be determined empirically, with a starting range of 1-10 U/mL.[4]

  • Incubation: Incubate the reaction mixture at the chosen temperature with gentle agitation for a period of 12-24 hours.[12]

  • Monitor Reaction Progress: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the formation of this compound and the consumption of lactose. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Terminate the Reaction: Once the reaction has reached the desired endpoint (or equilibrium), terminate the reaction by heating the mixture in a boiling water bath for 5-10 minutes to denature the enzyme.[13]

Optimizing the Synthesis: Pushing the Yield

Achieving a high yield of this compound requires a careful optimization of several reaction parameters to shift the catalytic equilibrium towards transgalactosylation.[2][14]

Key Optimization Parameters
ParameterRationaleRecommended Range
Lactose Concentration High concentrations of the galactosyl donor favor transgalactosylation over hydrolysis.10-40% (w/v)[12]
Methanol Concentration As the acceptor, a higher concentration of methanol increases the likelihood of transgalactosylation. However, very high concentrations can lead to enzyme denaturation.10-50% (v/v)[15]
Enzyme Concentration Higher enzyme concentrations can increase the initial reaction rate, but may not necessarily improve the final yield and increases cost.1-10 U/mL[4]
Temperature Affects both enzyme activity and stability. The optimal temperature is a balance between these two factors.40-65°C[4][15]
pH β-galactosidase from A. oryzae generally exhibits optimal activity in a slightly acidic pH range.4.0-7.0[10]
Advanced Strategies for Yield Enhancement
  • Enzyme Immobilization: Immobilizing the β-galactosidase on a solid support can enhance its stability, particularly in the presence of organic solvents like methanol, and allows for easier recovery and reuse of the enzyme.[16]

  • Rational Enzyme Design: Site-directed mutagenesis of β-galactosidase can be employed to engineer variants with enhanced transgalactosylation activity and reduced hydrolytic activity.[17]

Purification and Characterization of this compound

Following the enzymatic synthesis, a robust purification strategy is necessary to isolate this compound from the reaction mixture, which will contain unreacted lactose, glucose, galactose, and the denatured enzyme.

Downstream Processing
  • Enzyme Removal: After heat inactivation, the denatured enzyme can be removed by centrifugation or filtration.

  • Solvent Removal: If a high concentration of methanol was used, it can be removed by rotary evaporation.

Chromatographic Purification
  • Silica Gel Column Chromatography: This is a common method for purifying glycosides. A mobile phase of ethyl acetate and hexanes or a similar solvent system can be used to separate this compound from the more polar unreacted sugars.[18]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective in separating the disaccharide this compound from monosaccharides and larger oligosaccharides that may have formed as byproducts.[19]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the this compound, including the anomeric configuration.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visualizing the Process

Enzymatic Reaction Pathway

Enzymatic_Synthesis cluster_0 β-Galactosidase Catalysis cluster_1 Transgalactosylation cluster_2 Hydrolysis Lactose Lactose Gal_Enzyme Galactosyl-Enzyme Intermediate Lactose->Gal_Enzyme + Enzyme Enzyme β-Galactosidase Glucose Glucose Gal_Enzyme->Glucose - Glucose MethylLactoside This compound Gal_Enzyme->MethylLactoside + Methanol Galactose Galactose Gal_Enzyme->Galactose + Water Methanol Methanol Water Water MethylLactoside->Enzyme Galactose->Enzyme

Caption: The catalytic cycle of β-galactosidase, showing the competing pathways of transgalactosylation and hydrolysis.

Experimental Workflow

Experimental_Workflow A 1. Prepare Reaction Mixture (Lactose, Methanol, Buffer) B 2. Add β-Galactosidase A->B C 3. Incubate at Optimal Temperature and pH B->C D 4. Monitor Reaction (HPLC/TLC) C->D E 5. Terminate Reaction (Heat Inactivation) D->E F 6. Enzyme Removal (Centrifugation/Filtration) E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure this compound H->I

Caption: A streamlined workflow for the enzymatic synthesis and purification of this compound.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • Guerrero, C., Vera, C., Conejeros, R., & Illanes, A. (2015). Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates. Process Biochemistry, 50(9), 1437-1445. [Link]

  • Ooi, Y., Hashimoto, T., Mitsuo, N., & Satoh, T. (1985). Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides. Chemical and Pharmaceutical Bulletin, 33(5), 1801-1807. [Link]

  • Chen, X., et al. (2021). Substrate and process engineering for biocatalytic synthesis and facile purification of human milk oligosaccharides (HMOs). Nature Communications, 12(1), 1-12. [Link]

  • Zheng, W., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. Molecules, 28(20), 7087. [Link]

  • Singh, R., & Kayastha, A. M. (2008). Diastereoselective synthesis of (R)-(alkyl)-beta-D-galactopyranoside by using beta-galactosidase (Aspergillus oryzae) in low-water media. Carbohydrate Research, 343(1), 74-79. [Link]

  • Phirom-on, K., et al. (2026). Unveiling the Transgalactosylation Switch of a GH42 β-Galactosidase from the Infant Isolate Bifidobacterium breve DSM20213. ACS Catalysis. [Link]

  • Prokopowicz, M., et al. (2022). Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites. International Journal of Molecular Sciences, 23(10), 5484. [Link]

  • Sharma, A., et al. (2014). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. Journal of Molecular Catalysis B: Enzymatic, 107, 140-149. [Link]

  • Contesini, F. J., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(10), 1183. [Link]

  • Google Patents. (1971).
  • Liu, J., et al. (2019). Rational design of the beta-galactosidase from Aspergillus oryzae to improve galactooligosaccharide production. Journal of Biotechnology, 300, 48-55. [Link]

  • Vera, C., Guerrero, C., & Illanes, A. (2012). Transgalactosylation/Hydrolysis Ratios of Various b-Galactosidases Catalyzing Alkyl-b-Galactoside Synthesis in Single-Phased Alcohol Media. Food Technology and Biotechnology, 50(4), 416-422. [Link]

  • Lee, S.-H., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 294. [Link]

  • Hol-Müeller, M., & Wallenfels, K. (1971). The effect of methanol and dioxan on the rates of the β-galactosidase-catalysed hydrolyses of some β-d-galactopyranosides. European Journal of Biochemistry, 20(2), 257-262. [Link]

  • Runthala, A., Selvan, G. T., & Kumaraguru, S. (2023). Editorial: Enzyme design methodologies to enhance enzymatic yield. Frontiers in Bioengineering and Biotechnology, 11, 1272233. [Link]

  • Rodríguez-Colinas, B., et al. (2020). Hydrolysis of Lactose and Transglycosylation of Selected Sugar Alcohols by LacA β-Galactosidase from Lactobacillus plantarum WCFS1. Journal of Agricultural and Food Chemistry, 68(23), 6436-6445. [Link]

  • Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-. [Link]

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2018). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemCatChem, 10(23), 5424-5428. [Link]

  • Li, Y., et al. (2024). Enhancing β-Galactosidase Performance for Galactooligosaccharides Preparation via Strategic Glucose Re-Tunneling. International Journal of Molecular Sciences, 25(2), 1099. [Link]

  • Ladero, M., et al. (2000). Selectivity of methyl-fructoside synthesis with Β-fructofuranosidase. Biotechnology and Bioengineering, 68(4), 464-471. [Link]

  • Klein, K., et al. (2022). Immobilization of β-Galactosidase by Encapsulation of Enzyme-Conjugated Polymer Nanoparticles Inside Hydrogel Microparticles. Frontiers in Bioengineering and Biotechnology, 9, 794957. [Link]

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An In-Depth Technical Guide to the Anomers of Methyl Lactoside for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the α and β anomers of methyl lactoside, delving into their stereochemistry, synthesis, analytical characterization, and potential significance in scientific research and development. By synthesizing foundational principles with detailed experimental insights, this document serves as a valuable resource for professionals in carbohydrate chemistry and drug discovery.

Introduction: The Significance of Anomeric Configuration

In the realm of carbohydrate chemistry, the orientation of the substituent at the anomeric carbon—the hemiacetal or hemiketal carbon—gives rise to stereoisomers known as anomers. These are designated as α or β based on the stereochemical relationship between the anomeric substituent and a reference atom in the sugar ring. This seemingly subtle structural difference can have profound implications for a molecule's physical, chemical, and biological properties. For instance, the difference between starch and cellulose, two fundamental biopolymers, lies in the α- and β-glycosidic bonds linking their glucose units, respectively.[1][2] This distinction dictates their three-dimensional structures and, consequently, their digestibility by humans.[2]

This compound, the methyl glycoside of lactose, is a disaccharide composed of a galactose unit linked to a glucose unit. Specifically, it is methyl β-D-galactopyranosyl-(1→4)-D-glucopyranoside.[3][4] The anomeric center of interest in this guide is at the C1 position of the glucopyranose ring, where the methyl group is attached. The orientation of this methoxy group determines whether the molecule is methyl α-lactoside or methyl β-lactoside. Understanding and controlling the synthesis and characterization of these two anomers is crucial for their application in various research contexts, including their use as building blocks in complex oligosaccharide synthesis or as probes in studying carbohydrate-protein interactions.

Stereochemistry of this compound Anomers

The two anomers of this compound, methyl α-D-lactoside and methyl β-D-lactoside, are diastereomers that differ only in the configuration at the C1 carbon of the glucose residue.

  • Methyl α-lactoside : The methoxy group at the anomeric carbon (C1) of the glucose unit is in an axial orientation.

  • Methyl β-lactoside : The methoxy group at the anomeric carbon (C1) of the glucose unit is in an equatorial orientation.

This difference in the spatial arrangement of the methoxy group influences the overall three-dimensional shape of the molecule, including the glycosidic torsion angles that define the linkage between the galactose and glucose residues.[4][5]

anomers cluster_alpha Methyl α-lactoside cluster_beta Methyl β-lactoside alpha_img alpha_img beta_img beta_img fischer_glycosylation Lactose Lactose Methanol_Acid Methanol (CH3OH) Acid Catalyst (e.g., HCl) Lactose->Methanol_Acid Anomeric_Mixture Mixture of Methyl α-lactoside and Methyl β-lactoside Methanol_Acid->Anomeric_Mixture Equilibrium Separation Chromatographic Separation Anomeric_Mixture->Separation Alpha_Lactoside Methyl α-lactoside Separation->Alpha_Lactoside Beta_Lactoside Methyl β-lactoside Separation->Beta_Lactoside

Figure 2: General workflow for the Fischer glycosylation of lactose.

Experimental Protocol: Fischer Glycosylation of Lactose

  • Reaction Setup: Suspend lactose in anhydrous methanol.

  • Catalyst Addition: Add a strong acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin.

  • Reaction Conditions: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the acid catalyst. For example, if a resin is used, it can be filtered off. If a soluble acid is used, it can be neutralized with a base like silver carbonate.

  • Purification: Concentrate the reaction mixture and purify the anomers by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the glycosidic bond, reducing the yield of the desired methyl lactosides.

  • Acid Catalyst: The acid protonates the anomeric hydroxyl group, facilitating its departure as a water molecule and the subsequent attack by methanol.

  • Thermodynamic Control: By allowing the reaction to reach equilibrium, the product distribution is governed by the relative stabilities of the anomers. The anomeric effect, an electronic effect that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon, often leads to a preference for the α-anomer. [6][7]

Koenigs-Knorr Reaction

For more stereoselective syntheses, the Koenigs-Knorr reaction is a powerful tool. [8][9]This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. [9]The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor.

  • Neighboring Group Participation: A participating protecting group at C2 (e.g., an acetyl or benzoyl group) will typically lead to the formation of a 1,2-trans-glycoside. In the case of glucose derivatives, this results in the β-anomer.

  • Non-Participating Group: A non-participating group at C2 (e.g., a benzyl ether) does not assist in the reaction, and the anomeric selectivity is influenced by other factors, often leading to a mixture of anomers or a preference for the α-anomer due to the anomeric effect.

koenigs_knorr Peracetylated_Lactose Peracetylated Lactose HBr_AcOH HBr in Acetic Acid Peracetylated_Lactose->HBr_AcOH Lactosyl_Bromide Acetobromolactose HBr_AcOH->Lactosyl_Bromide Methanol_Ag2CO3 Methanol (CH3OH) Silver Carbonate (Ag2CO3) Lactosyl_Bromide->Methanol_Ag2CO3 Protected_Beta_Lactoside Protected Methyl β-lactoside Methanol_Ag2CO3->Protected_Beta_Lactoside Neighboring Group Participation Deprotection Deprotection (e.g., Zemplén deacetylation) Protected_Beta_Lactoside->Deprotection Beta_Lactoside Methyl β-lactoside Deprotection->Beta_Lactoside

Figure 3: Synthetic scheme for methyl β-lactoside via the Koenigs-Knorr reaction.

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-lactoside

  • Preparation of Glycosyl Halide: Treat peracetylated lactose with a solution of hydrogen bromide in acetic acid to form the acetobromolactose.

  • Glycosylation: Dissolve the acetobromolactose in anhydrous dichloromethane or another suitable aprotic solvent. Add methanol and a silver salt promoter, such as silver carbonate.

  • Reaction Monitoring: Stir the reaction mixture in the dark until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter the reaction mixture to remove the silver salts and concentrate the filtrate.

  • Purification and Deprotection: Purify the protected methyl β-lactoside by column chromatography. Subsequently, remove the acetyl protecting groups using a method such as Zemplén deacetylation (sodium methoxide in methanol) to yield the final product.

Causality Behind Experimental Choices:

  • Peracetylation: Protecting the hydroxyl groups of lactose as acetates prevents side reactions and allows for the selective formation of the glycosyl bromide at the anomeric position. The acetyl group at C2 of the glucose unit is crucial for directing the stereochemistry.

  • Silver Salt Promoter: The silver salt activates the glycosyl bromide by coordinating to the halogen, facilitating its departure and the formation of an oxocarbenium ion intermediate.

  • Neighboring Group Participation: The acetyl group at C2 participates in the reaction by forming a cyclic acyloxonium ion intermediate, which blocks the α-face of the molecule. The incoming nucleophile (methanol) can then only attack from the β-face, resulting in the formation of the β-glycosidic bond.

Analytical Characterization

Distinguishing between the α and β anomers of this compound is readily achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for identifying the anomeric configuration. The chemical shift of the anomeric proton (H1) and the anomeric carbon (C1) of the glucose residue are particularly diagnostic.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Anomeric Center of this compound Anomers in D₂O

AnomerAnomeric Proton (H1)Anomeric Carbon (C1)¹J(C1, H1) Coupling Constant (Hz)
Methyl α-lactoside ~4.8~100~170
Methyl β-lactoside ~4.4~104~160

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.

Key Differentiating Features in NMR Spectra:

  • Anomeric Proton (¹H NMR): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer. This is because the axial proton in the α-anomer is more deshielded.

  • Anomeric Carbon (¹³C NMR): The anomeric carbon of the β-anomer generally appears at a lower field (higher ppm) compared to the α-anomer. [10]* One-Bond Carbon-Proton Coupling Constant (¹J(C1, H1)): The ¹J(C1, H1) coupling constant is a reliable indicator of anomeric configuration. For α-anomers, this value is typically around 170 Hz, while for β-anomers, it is around 160 Hz.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration at all chiral centers. The crystal structures of both methyl α-lactoside and methyl β-lactoside monohydrate have been reported, confirming their anomeric configurations and providing detailed information about their bond lengths, bond angles, and intermolecular interactions. [3][4]

Potential Applications and Biological Significance

While the specific biological activities of the individual anomers of this compound are not as extensively documented as those of other glycosides, their distinct stereochemistry suggests they will interact differently with biological systems.

  • Enzyme Substrate Specificity: Many enzymes that process carbohydrates exhibit high stereoselectivity. For example, β-galactosidase, an enzyme that hydrolyzes lactose, is specific for the β-glycosidic linkage. [11]It is plausible that enzymes involved in carbohydrate metabolism or signaling would differentiate between the α and β anomers of this compound.

  • Probes for Carbohydrate-Binding Proteins: Lectins and other carbohydrate-binding proteins often have exquisitely defined binding pockets that recognize specific anomeric configurations. The anomers of this compound can serve as valuable tools to probe the binding specificity and affinity of such proteins.

  • Precursors in Glycosynthesis: As building blocks for the synthesis of more complex oligosaccharides, the choice of the α or β anomer of this compound is critical for achieving the desired stereochemistry in the final product.

Conclusion

The α and β anomers of this compound, while differing only in the configuration at a single carbon atom, represent distinct chemical entities with unique structural and potentially functional properties. A thorough understanding of the principles governing their synthesis and the analytical techniques for their characterization is essential for researchers working in carbohydrate chemistry, drug development, and related fields. The methodologies and data presented in this guide provide a solid foundation for the selective preparation and confident identification of these important molecules, paving the way for their further exploration in various scientific applications.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • Pan, Q., Noll, B. C., & Serianni, A. S. (2005). Methyl 4-O-β-d-galactopyranosyl α-d-glucopyranoside (methyl α-lactoside). Acta Crystallographica Section E: Structure Reports Online, 61(11), o3895–o3897. [Link]

  • ResearchGate. (n.d.). A representative structure of methyl α-lactoside methyl β-D-galactopyranosyl-(1→4)-α-D-glucopyranoside... [Image]. Retrieved from [Link]

  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (2024). PMC. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

  • Faurschou, N. V., Friis, V., Raghavan, P., Pedersen, C. M., & Coley, C. W. (2022). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 8(5), 682–693. [Link]

  • Zhang, Y., Oliver, A. G., & Serianni, A. S. (2021). Methyl α‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside and Methyl β‐D‐Galactopyranosyl‐(1→3)‐β‐D‐galactopyranoside: A Combined NMR Spectroscopic and Computational Study of O‐Glycosidic Linkage Conformation. Magnetic Resonance in Chemistry, 59(11), 1083-1099. [Link]

  • Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2015). PMC. [Link]

  • ResearchGate. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

  • Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. (2014). PMC. [Link]

  • YouTube. (2017, May 18). Alpha, beta isomers [Video]. [Link]

  • Glatt. (n.d.). Products-Applications-Industries. Retrieved from [Link]

  • Approaches to stereoselective 1,1'-glycosylation. (2015). PMC. [Link]

  • PubChem. (n.d.). methyl alpha-D-galactopyranoside. Retrieved from [Link]

  • YouTube. (2025, August 12). What Is The Difference Between Alpha And Beta Glucose? [Video]. [Link]

  • Pan, Q., Noll, B. C., & Serianni, A. S. (2005). Methyl 4-O-beta-D-galactopyranosyl alpha-D-glucopyranoside (methyl alpha-lactoside). Acta crystallographica. Section E, Structure reports online, 61(Pt 11), o3895–o3897. [Link]

  • SpectraBase. (n.d.). METHYL alpha(D) MANNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Methyl α-Lactoside: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the core physical properties of methyl α-lactoside (methyl 4-O-β-D-galactopyranosyl-α-D-glucopyranoside). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for the characterization of this important disaccharide derivative. We will delve into the structural and conformational aspects that dictate its physical behavior, present key quantitative data, and provide detailed, self-validating experimental protocols for the determination of its fundamental properties.

Introduction: The Significance of Methyl α-Lactoside

Methyl α-lactoside, a glycoside derived from lactose, serves as a crucial molecule in glycobiology and medicinal chemistry. Its structure, comprising a galactose unit linked to a glucose unit with a methyl aglycone at the anomeric position of the glucose residue, makes it a valuable tool for studying carbohydrate-protein interactions. Specifically, it is often employed as a ligand mimic for investigating the binding specificities of lectins and other carbohydrate-binding proteins. A thorough understanding of its physical properties is paramount for its effective use in these applications, ensuring reproducibility and accuracy in experimental design.

This guide moves beyond a simple recitation of data points, aiming to provide a causal understanding of why certain experimental choices are made and how the physical properties of methyl α-lactoside are intrinsically linked to its molecular structure and conformation.

Molecular Structure and Core Physical Properties

The physical characteristics of methyl α-lactoside are a direct consequence of its three-dimensional structure, including the stereochemistry of its chiral centers and the flexibility of the glycosidic bond.

Molecular Structure

Methyl α-lactoside is composed of a β-D-galactopyranosyl unit linked to the 4-hydroxyl group of a methyl α-D-glucopyranoside. The linkage is therefore a β(1→4) glycosidic bond.

molecular_structure cluster_glucose Methyl α-D-Glucopyranoside cluster_galactose β-D-Galactopyranoside G1 C1 G2 C2 G1->G2 OMe OMe G1->OMe G3 C3 G2->G3 G4 C4 G3->G4 G5 C5 G4->G5 G6 C6 G5->G6 O5_g O5 G5->O5_g O5_g->G1 GA1 C1 GA1->G4 β(1→4) glycosidic bond GA2 C2 GA1->GA2 GA3 C3 GA2->GA3 GA4 C4 GA3->GA4 GA5 C5 GA4->GA5 GA6 C6 GA5->GA6 O5_ga O5 GA5->O5_ga O5_ga->GA1

Caption: Molecular connectivity of methyl α-lactoside.

The conformation of the molecule, particularly the torsion angles phi (φ) and psi (ψ) of the glycosidic linkage, dictates the spatial relationship between the two sugar rings and influences its interaction with other molecules. X-ray crystallography studies have shown that in the solid state, the glycosidic torsion angles are approximately φ = -93.52° and ψ = -144.83°[1]. In solution, the molecule exhibits greater flexibility, and its conformation can be studied using techniques like NMR spectroscopy[2].

Summary of Physical Properties

The following table summarizes the key physical properties of methyl α-lactoside.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₁₁[3][4]
Molecular Weight 356.32 g/mol [3][4]
Appearance White crystalline solid[3]
Melting Point 178-180 °C[3]
Boiling Point (est.) 648.70 °C @ 760.00 mm Hg[4]
Flash Point (est.) 346.1 °C[4]
Solubility Soluble in water and DMSO[3]
Specific Optical Rotation [α] Not available in surveyed literature.
CAS Number 21973-65-9[3]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the determination of the core physical properties of methyl α-lactoside. The rationale behind each step is explained to ensure a thorough understanding of the experimental process.

Synthesis and Purification of Methyl α-Lactoside

A reliable source of pure methyl α-lactoside is essential for accurate physical property measurements. While commercially available, it can also be synthesized in the laboratory. A common method involves the Fischer glycosylation of lactose.

Protocol: Synthesis of Methyl α-Lactoside

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend lactose in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid in methanol. The acid protonates the anomeric hydroxyl group of the lactose, facilitating the nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base, such as sodium carbonate or an ion-exchange resin.

  • Filtration and Concentration: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification by Recrystallization:

    • Dissolve the crude syrup in a minimum amount of hot solvent, such as methanol or an ethanol/water mixture[5][6][7]. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal[8].

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.

    • Collect the crystals by vacuum filtration using a Buchner funnel[7].

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove any residual solvent.

Rationale: The Fischer glycosylation is an equilibrium-driven reaction. Using a large excess of methanol shifts the equilibrium towards the formation of the methyl glycoside. Anhydrous conditions are crucial to prevent the hydrolysis of the glycosidic bond. Recrystallization is a powerful purification technique for crystalline solids, relying on the differences in solubility between the desired compound and impurities.

synthesis_workflow Lactose Lactose in Anhydrous Methanol Reflux Reflux Lactose->Reflux Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reflux Neutralize Neutralization (e.g., Na₂CO₃) Reflux->Neutralize Filter_Concentrate Filtration & Concentration Neutralize->Filter_Concentrate Crude Crude Methyl α-Lactoside Filter_Concentrate->Crude Recrystallize Recrystallization from Hot Solvent (e.g., Methanol) Crude->Recrystallize Cool Slow Cooling Recrystallize->Cool Crystals Pure Crystals Cool->Crystals Filter_Dry Vacuum Filtration & Drying Crystals->Filter_Dry Final_Product Pure Methyl α-Lactoside Filter_Dry->Final_Product

Caption: Workflow for the synthesis and purification of methyl α-lactoside.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the purified methyl α-lactoside is completely dry and finely powdered. A fine powder ensures uniform heat distribution.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent accurate determination.

  • Accurate Determination: Use a fresh sample and heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Rationale: Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. Therefore, a sharp melting range close to the literature value is a good indicator of purity.

Solubility Determination

While qualitative solubility in water and DMSO is known, quantitative determination provides more valuable data for applications such as solution preparation for biological assays.

Protocol: Gravimetric Solubility Determination

  • Solvent Selection: Choose a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO).

  • Equilibrium Saturation: In a series of vials, add an excess amount of finely powdered methyl α-lactoside to a known volume of each solvent.

  • Agitation and Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: Allow the undissolved solid to settle. Carefully take a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid in the separation.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and carefully evaporate the solvent to dryness under reduced pressure or in a fume hood.

  • Mass Determination: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved methyl α-lactoside.

  • Calculation: Calculate the solubility in terms of g/100 mL or other suitable units.

Rationale: This method directly measures the amount of solute that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Specific Optical Rotation Determination

As a chiral molecule, methyl α-lactoside is optically active and will rotate the plane of polarized light. The specific rotation is a characteristic property.

Protocol: Polarimetric Measurement of Specific Rotation

  • Solution Preparation: Accurately weigh a sample of pure, dry methyl α-lactoside and dissolve it in a known volume of a specified solvent (e.g., water) in a volumetric flask to obtain a precise concentration (c), typically expressed in g/100 mL.

  • Polarimeter Calibration: Calibrate the polarimeter using a blank (the pure solvent).

  • Sample Measurement: Fill the polarimeter cell of a known path length (l), typically in decimeters, with the prepared solution, ensuring there are no air bubbles.

  • Angle of Rotation Measurement: Measure the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589.3 nm).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

    [α]λT = α / (l × c)

Rationale: The magnitude and sign (+ for dextrorotatory, - for levorotatory) of the specific rotation are unique physical constants for a chiral compound under defined conditions of temperature, solvent, and wavelength. It is a critical parameter for confirming the identity and enantiomeric purity of the substance.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in methyl α-lactoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of methyl α-lactoside. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide information about the number and connectivity of the protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Advanced NMR techniques, such as COSY and HMQC/HSQC, can be used to assign all the proton and carbon signals unambiguously. NOE (Nuclear Overhauser Effect) experiments can provide information about the through-space proximity of protons, which is invaluable for determining the solution-state conformation of the molecule[2][9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl α-lactoside is expected to show a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations will appear in the 3000-2800 cm⁻¹ region. The C-O stretching vibrations of the alcohols and the glycosidic linkage will result in strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of methyl α-lactoside, underpinned by a strong emphasis on the relationship between its molecular structure and its macroscopic characteristics. The detailed experimental protocols are designed to be self-validating and provide researchers with the necessary tools to accurately characterize this important molecule. A thorough understanding and precise measurement of these physical properties are fundamental for the successful application of methyl α-lactoside in the fields of glycobiology, drug discovery, and beyond.

References

  • Asensio, J. L., Cañada, F. J., & Jimenez-Barbero, J. (1995). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. European Journal of Biochemistry, 233(2), 618–630. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 26, 2026, from [Link]

  • Pan, Q., Noll, B. C., & Serianni, A. S. (2005). Methyl 4-O-β-d-galactopyranosyl α-d-glucopyranoside (methyl α-lactoside). Acta Crystallographica Section E: Structure Reports Online, 61(11), o3963–o3965. [Link]

  • The Good Scents Company. (n.d.). methyl lactoside. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, March 24). Recrystallisation Demo - Purification of Organic Solids - OUT-TAKE at the end! [Video]. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. [Link]

  • Zhang, H., Wang, L., & Wang, J. (2014). Thermal properties and solubility of methyl α-D-glucopyranoside in methanol at different temperatures. Journal of Chemical & Engineering Data, 59(4), 1142–1147. [Link]

  • Zhang, Y., et al. (2022). Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents. Pharmaceutics, 14(8), 1774. [Link]

  • Bock, K., & Pedersen, C. (1983). Systematic chemical synthesis and n.m.r. spectra of methyl alpha-glycosides of isomalto-oligosaccharides and related compounds. Carbohydrate Research, 120, 29–45. [Link]

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A Comprehensive Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Verbascoside: A Methyl Lactoside Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Landscape of Natural Glycosides

For researchers, scientists, and drug development professionals, the exploration of naturally occurring glycosides offers a rich frontier for discovery. While the simple methylated disaccharide, methyl lactoside, is not a known natural product, the principles of its structure—a disaccharide linked to an aglycone—are widely represented in a vast and diverse class of plant secondary metabolites. This guide moves beyond the synthetic realm to explore a prominent natural analogue: verbascoside (also known as acteoside). Verbascoside, a phenylpropanoid glycoside, features a disaccharide moiety attached to a complex aglycone and serves as an exemplary model for understanding the natural occurrence, biosynthesis, and analytical strategies applicable to this important class of molecules. By dissecting the journey of verbascoside from its biogenesis within the plant to its isolation and characterization in the laboratory, we gain invaluable insights into the broader world of complex glycosides, providing a robust framework for future research and development endeavors.

Verbascoside: A Widespread Phenylpropanoid Glycoside

Verbascoside is a fascinating molecule from a structural and biological standpoint. It is a disaccharide derivative of trans-caffeic acid and hydroxytyrosol[1]. The core structure consists of a central glucose molecule to which a rhamnose is attached. This disaccharide is then linked to both a hydroxytyrosol and a caffeoyl group[1]. This intricate structure imparts a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in pharmaceutical and nutraceutical research[2].

Verbascoside is remarkably widespread in the plant kingdom, having been identified in over 220 plant species. It is particularly abundant in the families of the order Lamiales, but its presence extends to other orders as well[3]. The concentration of verbascoside can vary significantly depending on the plant species, the part of the plant, and the growing conditions. This variability underscores the importance of robust analytical methods for quantification in natural extracts.

Table 1: Natural Occurrence of Verbascoside in Selected Plant Species

Plant FamilySpeciesPlant PartVerbascoside ContentReference
OrobanchaceaeCistanche salsaWhole plantMajor constituent[4]
LamiaceaeClerodendrum glandulosumLeavesHigh content[5]
ScrophulariaceaeVerbascum sinuatum-First isolated source[3]
OleaceaeSyringa vulgaris-High content[3]
BignoniaceaeStizophyllum perforatumLeavesMajor constituent[3]
VerbenaceaeVerbena officinalis-Present[3]
PlantaginaceaePlantago lanceolata-Present[3]

The Biosynthetic Blueprint: From Primary Metabolites to a Complex Glycoside

The biosynthesis of verbascoside is a testament to the intricate metabolic networks within plants. It elegantly combines elements from two major pathways: the shikimate pathway and the phenylpropanoid pathway[1][6]. Understanding this process is not merely an academic exercise; it provides a roadmap for potential bioengineering approaches to enhance the production of this valuable compound.

The journey begins with the shikimate pathway, which generates the aromatic amino acids phenylalanine and tyrosine from carbohydrate precursors[1]. These two amino acids serve as the foundational building blocks for the aglycone portion of verbascoside.

The subsequent steps can be conceptualized as a modular assembly process, orchestrated by a series of specific enzymes:

  • Formation of the Hydroxytyrosol Moiety: Tyrosine undergoes a series of enzymatic transformations to yield hydroxytyrosol. While some enzymes in this branch are still under investigation, the pathway is believed to involve decarboxylation and hydroxylation steps[1].

  • Formation of the Caffeoyl Moiety: Phenylalanine enters the phenylpropanoid pathway, where it is converted to caffeic acid through a series of well-characterized enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)[6].

  • Glycosylation and Acylation: The assembly of the final verbascoside molecule involves a series of glycosylation and acylation steps. A key recent discovery has been the identification of a BAHD acyltransferase that catalyzes the acylation of salidroside (a glucoside of tyrosol) to form osmanthuside A, and a CYP98 hydroxylase that completes the biosynthesis of verbascoside[2].

Verbascoside_Biosynthesis cluster_shikimate Shikimate Pathway cluster_hydroxytyrosol Hydroxytyrosol Formation cluster_caffeic_acid Caffeic Acid Formation cluster_assembly Glycosylation and Assembly Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Tyrosine L-Tyrosine Chorismate->Tyrosine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL Tyrosol Tyrosol Tyrosine->Tyrosol Multiple Steps Hydroxytyrosol Hydroxytyrosol Tyrosol->Hydroxytyrosol Salidroside Salidroside (Tyrosol Glucoside) Tyrosol->Salidroside UGT p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid C3H Osmanthuside_A Osmanthuside A Salidroside->Osmanthuside_A SHCT Osmanthuside_B Osmanthuside B Osmanthuside_A->Osmanthuside_B Verbascoside Verbascoside Osmanthuside_B->Verbascoside OBH

Figure 1: Simplified biosynthetic pathway of verbascoside.

Experimental Protocols: From Plant Material to Purified Analogue

The isolation and characterization of verbascoside from plant matrices require a systematic and multi-step approach. The following protocols are designed to provide a robust framework for researchers, emphasizing the rationale behind each step.

Extraction: Liberating the Target Molecule

The initial step involves the extraction of verbascoside from the plant material. The choice of solvent and extraction method is critical and is dictated by the polarity of the target molecule. Verbascoside, being a polar glycoside, is readily soluble in polar solvents.

Step-by-Step Protocol for Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Stizophyllum perforatum) at room temperature and grind it into a fine powder to increase the surface area for extraction[3].

  • Maceration: Submerge the powdered plant material in 80% ethanol at a 1:10 (w/v) ratio. Macerate for 72 hours at room temperature with occasional agitation[3]. The use of aqueous ethanol is a strategic choice, as it efficiently solubilizes polar glycosides while precipitating some undesirable macromolecules.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the glycosides.

  • Solvent Partitioning: Resuspend the concentrated crude extract in a methanol/water mixture (e.g., 2:8 v/v) and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate[3]. This step is crucial for the preliminary fractionation of the extract. Verbascoside, being highly polar, will remain predominantly in the hydromethanolic fraction, while less polar compounds will be partitioned into the n-hexane and ethyl acetate layers.

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Maceration Maceration with 80% Ethanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Solvent_Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, Hydromethanol) Concentration->Solvent_Partitioning Hexane_Fraction n-Hexane Fraction (Non-polar compounds) Solvent_Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Medium-polarity compounds) Solvent_Partitioning->EtOAc_Fraction Hydromethanol_Fraction Hydromethanol Fraction (Polar compounds, incl. Verbascoside) Solvent_Partitioning->Hydromethanol_Fraction

Figure 2: General workflow for the extraction of verbascoside.

Purification: Isolating Verbascoside with High Purity

The purification of verbascoside from the enriched fraction is typically achieved through a combination of chromatographic techniques. The choice of stationary and mobile phases is paramount for achieving high resolution and purity.

Step-by-Step Protocol for Purification:

  • Column Chromatography on Macroporous Resin: Pack a column with a macroporous adsorbent resin (e.g., Diaion® HP-20). Apply the concentrated hydromethanolic fraction to the column. Wash the column with water to remove highly polar impurities like sugars and salts. Elute the retained compounds with a stepwise gradient of methanol in water[7]. This step provides a significant enrichment of phenylpropanoid glycosides.

  • Sephadex LH-20 Chromatography: Further purify the verbascoside-containing fractions from the previous step on a Sephadex LH-20 column using methanol as the mobile phase[3]. Sephadex LH-20 separates molecules based on a combination of size exclusion and adsorption chromatography, and it is particularly effective for separating phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure verbascoside, a final purification step using preparative HPLC is often necessary. A reversed-phase C18 column is typically employed with a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[8].

Table 2: Exemplary HPLC Conditions for Verbascoside Analysis and Purification

ParameterConditionRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation of moderately polar phenylpropanoid glycosides.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the compounds from the reversed-phase column.
Gradient A linear gradient from low to high %BAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min (analytical)A standard flow rate for analytical separations.
Detection UV at 330 nmVerbascoside has a strong UV absorbance at this wavelength due to the caffeoyl chromophore.
Structural Elucidation: Confirming the Molecular Identity

Once a pure compound is isolated, its structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Step-by-Step Protocol for Structural Elucidation:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., using ESI-QTOF-MS) to determine the exact mass and molecular formula of the isolated compound[3]. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the structure, such as the loss of sugar moieties.

  • ¹H NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire a ¹H NMR spectrum. The proton spectrum will reveal the number of different types of protons, their chemical environment, and their coupling relationships. Key signals to identify include those from the aromatic rings of the hydroxytyrosol and caffeoyl moieties, the anomeric protons of the glucose and rhamnose units, and the vinyl protons of the caffeoyl group[5][9].

  • ¹³C NMR and DEPT Spectroscopy: Acquire a ¹³C NMR spectrum to determine the number of carbon atoms and their chemical environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for assembling the complete structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the linkages between the different structural units (e.g., connecting the aglycone to the sugar and the sugars to each other).

Structural_Elucidation_Workflow Purified_Compound Purified Compound Mass_Spectrometry Mass Spectrometry (MS) - High Resolution MS (Molecular Formula) - Tandem MS (Fragmentation) Purified_Compound->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy Purified_Compound->NMR_Spectroscopy Structure_Confirmation Confirmed Structure of Verbascoside Mass_Spectrometry->Structure_Confirmation H_NMR 1H NMR (Proton Environments & Coupling) NMR_Spectroscopy->H_NMR C_NMR_DEPT 13C NMR & DEPT (Carbon Environments & Types) NMR_Spectroscopy->C_NMR_DEPT TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectroscopy->TwoD_NMR H_NMR->Structure_Confirmation C_NMR_DEPT->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Figure 3: Workflow for the structural elucidation of verbascoside.

Conclusion: A Gateway to Glycoside Discovery

This guide has provided a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for verbascoside, a prominent natural analogue of this compound. By understanding the intricate pathways that lead to its formation in plants and mastering the techniques for its isolation and characterization, researchers are well-equipped to explore the vast and largely untapped potential of other complex glycosides. The principles and protocols detailed herein serve not only as a practical guide for the study of verbascoside but also as a foundational framework for the discovery and development of novel glycosidic compounds with significant therapeutic and industrial applications. The journey into the world of natural glycosides is both challenging and rewarding, and it is through rigorous scientific inquiry that we will continue to unlock the secrets held within these remarkable molecules.

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Methodological & Application

Application Note & Protocol: A Coupled Enzymatic Assay for Glycosidase Activity Using Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol on how to use methyl lactoside in glycosidase assays.

Introduction: Beyond Chromogenic Substrates

Glycoside hydrolases (glycosidases) are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds, playing a critical role in myriad biological processes, from digestion and nutrient acquisition to cellular signaling and pathogenesis. Consequently, they are significant targets for drug discovery and industrial biotechnology. The characterization of glycosidase activity and the screening for inhibitors heavily rely on robust and accurate enzymatic assays.

For decades, the field has been dominated by the use of synthetic chromogenic and fluorogenic substrates like nitrophenyl-glycosides (e.g., pNPG) or umbelliferyl-glycosides.[1] While convenient, these substrates possess large, artificial aglycones (the non-sugar portion) that can introduce steric or electronic effects not present with natural substrates.[2] This can lead to a skewed understanding of an enzyme's true substrate specificity, kinetics, and inhibition profile.

This compound (methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside) offers a valuable alternative.[3] Its smaller, less obtrusive methyl aglycone more closely mimics the linkage found in some natural glycans, providing a different and potentially more physiologically relevant kinetic profile. However, the enzymatic hydrolysis of this compound does not produce a directly detectable chromophore.[4] This note provides a comprehensive guide and a validated protocol for a coupled enzyme assay that overcomes this limitation by specifically measuring the methanol released during the reaction, enabling sensitive and continuous monitoring of glycosidase activity.

This protocol is specifically designed for β-glucosidases that cleave the O-glycosidic bond between the glucose moiety and the methyl group. β-galactosidases, which would cleave the bond between galactose and glucose, would not release methanol and would require a different detection strategy.

Principle of the Coupled Assay

The assay is based on a two-stage enzymatic cascade. First, the target glycosidase acts on the substrate, and second, a detection system quantifies one of the reaction products.

Stage 1: Primary Reaction (Glycosidase Activity)

The target enzyme, a β-glucosidase, catalyzes the hydrolysis of the methyl β-D-glucopyranoside linkage in this compound. This reaction yields two products: lactose and methanol.

G sub This compound enz1 β-Glucosidase (Target Enzyme) sub->enz1 prod1 Lactose enz1->prod1 H₂O prod2 Methanol enz1->prod2

Stage 2: Secondary Reaction (Methanol Detection)

The methanol produced in Stage 1 is quantified using a subsequent enzymatic cascade:

  • Oxidation: Alcohol Oxidase (AOD) specifically catalyzes the oxidation of methanol in the presence of oxygen (O₂) to produce formaldehyde and hydrogen peroxide (H₂O₂).[5][6]

  • Colorimetric Detection: The generated H₂O₂ serves as a substrate for Horseradish Peroxidase (HRP). In the presence of a suitable chromogen, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), HRP catalyzes its oxidation, producing a stable, colored product (ABTS•⁺) that can be measured spectrophotometrically at 405-420 nm.[6] The rate of color formation is directly proportional to the rate of methanol production, and thus to the activity of the primary target enzyme, β-glucosidase.

Experimental Design & Protocols

Required Materials

Reagents & Consumables:

  • Methyl β-lactoside (CAS: 7216-69-5)

  • β-Glucosidase (e.g., from almonds, Aspergillus niger)

  • Alcohol Oxidase (AOD) from Pichia pastoris (e.g., Sigma-Aldrich A2404)

  • Horseradish Peroxidase (HRP), Type VI-A or similar (e.g., Sigma-Aldrich P6782)

  • ABTS Diammonium Salt (CAS: 30931-67-0)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.0

  • Enzyme Dilution Buffer: Assay Buffer containing 1 mg/mL Bovine Serum Albumin (BSA)

  • 96-well clear, flat-bottom microplates

  • Reagent reservoirs and multichannel pipettes

Equipment:

  • Microplate spectrophotometer capable of reading absorbance at 420 nm (or 405 nm)

  • Incubator or temperature-controlled plate reader (37°C)

  • Standard laboratory equipment (vortex mixer, pipettes, etc.)

Reagent Preparation

Causality Insight: Preparing fresh solutions is critical for assay performance. The chromogen (ABTS) is light-sensitive, and enzymes can lose activity over time. Stock solutions at high concentrations in appropriate solvents ensure stability and allow for precise dilution into the final assay volume.

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.0):

    • Prepare solutions of 50 mM monobasic potassium phosphate (KH₂PO₄) and 50 mM dibasic potassium phosphate (K₂HPO₄).

    • Mix the dibasic solution into the monobasic solution while monitoring with a pH meter until the pH reaches 7.0.

    • Filter sterilize and store at 4°C.

  • This compound Substrate Stock (100 mM):

    • Dissolve 35.6 mg of this compound (MW: 356.32 g/mol ) in 1.0 mL of Assay Buffer.

    • Vortex until fully dissolved. Store in aliquots at -20°C.

  • Target β-Glucosidase Stock:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) in Enzyme Dilution Buffer.

    • The optimal final concentration must be determined empirically (see Section 3.4). Store aliquots at -20°C or as recommended by the supplier.

  • Detection Reagent Mix (Prepare Fresh Daily):

    • Rationale: This mix combines all components for the secondary reaction. Preparing it as a single solution simplifies addition to the plate and ensures consistent ratios across all wells.

    • For 10 mL of final mix (sufficient for ~200 wells):

      • Start with 9.5 mL of Assay Buffer.

      • Add 100 µL of a 10 mg/mL HRP stock solution (final conc. 0.1 mg/mL).

      • Add 20 µL of a 50 U/mL Alcohol Oxidase stock solution (final conc. 0.1 U/mL).

      • Immediately before use, add 400 µL of a 50 mM ABTS stock solution (final conc. 2 mM).

    • Protect from light and keep on ice.

Assay Protocol (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL.

G cluster_prep Step 1: Plate Setup cluster_react1 Step 2: Primary Reaction cluster_react2 Step 3: Detection cluster_analysis Step 4: Analysis P1 Add 100 µL Assay Buffer to all wells P2 Add varying concentrations of this compound substrate P1->P2 P3 Add target β-Glucosidase (initiate reaction) P2->P3 R1 Incubate at 37°C (e.g., 15-60 min) P3->R1 D1 Add 50 µL fresh Detection Reagent Mix R1->D1 D2 Incubate at 37°C (10-30 min) D1->D2 A1 Read Absorbance at 420 nm D2->A1

  • Plate Setup:

    • Add 100 µL of Assay Buffer to each well.

    • Add 25 µL of this compound substrate at various concentrations (prepared by serial dilution of the 100 mM stock) to the appropriate wells. For a typical kinetic experiment, final concentrations might range from 0.1 mM to 20 mM.

    • Include "No Substrate" control wells (add 25 µL of Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Primary Reaction:

    • Add 25 µL of the diluted β-Glucosidase solution to all wells except the "No Enzyme" blanks.

    • Add 25 µL of Enzyme Dilution Buffer to the "No Enzyme" blank wells.

    • The total volume is now 150 µL.

  • Primary Incubation:

    • Immediately start a timer. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be optimized to ensure the reaction is in the linear range (see Section 3.4).

  • Initiate Detection Reaction:

    • At the end of the primary incubation, add 50 µL of the freshly prepared Detection Reagent Mix to all wells.

    • The final volume is now 200 µL.

  • Secondary Incubation & Measurement:

    • Incubate the plate for an additional 15-30 minutes at 37°C to allow for color development.

    • Read the absorbance at 420 nm (A₄₂₀) on a microplate reader. For kinetic assays, readings can be taken every 1-2 minutes.

Assay Validation and Optimization

A self-validating protocol is essential for trustworthy results. Before performing kinetic studies, optimize the following parameters:

  • Enzyme Concentration: Titrate the β-glucosidase concentration to find a level that produces a linear increase in signal over a reasonable time frame (e.g., 60 minutes) with a saturating concentration of this compound. The final absorbance should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).

  • Primary Incubation Time: Ensure the product formation is linear with time. Run a time-course experiment and choose an endpoint within the linear phase for your final protocol. This confirms that the substrate is not depleted and the enzyme is stable.

  • Coupling Enzyme Sufficiency: Verify that the AOD and HRP are not rate-limiting. Double the concentration of the Detection Reagent Mix; if the reaction rate does not increase, the coupling system is sufficient.

Data Analysis & Interpretation

  • Correct for Background: Subtract the average absorbance of the "No Enzyme" blank wells from all other wells.

  • Calculate Reaction Velocity: Convert the change in absorbance per minute (ΔA/min) into the rate of product formation (Velocity, V) using the Beer-Lambert Law.

    V (µmol/min/mL) = (ΔA / min) / (ε * l) * 1000

    Where:

    • ΔA/min is the rate of change in absorbance at 420 nm.

    • ε is the molar extinction coefficient of oxidized ABTS (ε₄₂₀ = 36,000 M⁻¹cm⁻¹).

    • l is the path length of the sample in the well (cm). This can be calculated by dividing the volume in the well (0.2 mL) by the well's surface area (e.g., 0.32 cm² for a standard 96-well plate), or by using a value provided by the instrument manufacturer.

  • Enzyme Kinetics:

    • Plot the calculated reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Kₘ and Vₘₐₓ.[7][8][9]

    V = (Vₘₐₓ * [S]) / (Kₘ + [S])

Example Data for Michaelis-Menten Analysis:

[this compound] (mM)Absorbance (A₄₂₀) at 30 minCorrected AbsorbanceVelocity (nmol/min)
0 (No Enzyme Blank)0.0520.0000.00
0.50.1850.1331.23
1.00.3100.2582.39
2.50.5480.4964.59
5.00.7810.7296.75
10.00.9950.9438.73
20.01.1521.10010.19

Note: Velocity calculations are illustrative and depend on the specific path length and enzyme concentration used.

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
High Background Signal 1. Contaminated reagents. 2. ABTS oxidized due to light exposure. 3. Spontaneous substrate breakdown.1. Use fresh, high-purity water and reagents. 2. Prepare Detection Mix fresh and protect from light. 3. Run a "No Enzyme" control; if high, substrate may be unstable in buffer.
No or Low Signal 1. Inactive target enzyme or coupling enzymes. 2. Incorrect buffer pH. 3. Insufficient incubation time.1. Test enzymes with positive controls if available. Purchase new enzyme stocks. 2. Verify pH of Assay Buffer. 3. Increase incubation time or target enzyme concentration.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability. 3. Detection system is rate-limiting.1. Use a lower enzyme concentration or shorter incubation time. 2. Ensure BSA is in the enzyme dilution buffer. Keep enzyme on ice. 3. Validate coupling system (see Section 3.4).

Conclusion and Applications

The coupled assay described here provides a robust and sensitive method for quantifying the activity of β-glucosidases using this compound as a substrate. By leveraging a specific methanol detection system, this approach circumvents the challenges posed by non-chromogenic substrates. This assay is highly adaptable for various applications in academic and industrial research, including:

  • Enzyme Characterization: Detailed kinetic analysis (Kₘ, Vₘₐₓ, kcat) of purified glycosidases.

  • Drug Discovery: High-throughput screening (HTS) of compound libraries to identify novel glycosidase inhibitors.

  • Biocatalysis: Monitoring the efficiency of glycosidases in synthetic applications.[10]

  • Comparative Analysis: Directly comparing enzyme activity on a methyl-glycoside versus traditional chromogenic substrates to understand the impact of the aglycone on substrate recognition.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

  • National Center for Biotechnology Information. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed. Retrieved from [Link]

  • M-CSA (Mechanism and Catalytic Site Atlas). (n.d.). Beta-galactosidase. Retrieved from [Link]

  • Conley, J. D., & Wolfenden, R. (2001). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed. Retrieved from [Link]

  • Vinet, B. (1987). An enzymic assay for the specific determination of methanol in serum. Clinical chemistry, 33(12), 2204–2208. [Link]

  • National Center for Biotechnology Information. (1998). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. PubMed. Retrieved from [Link]

  • van den Berg, M. A., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. Critical Reviews in Food Science and Nutrition, 60(10), 1591-1610. [Link]

  • Alon, R., Bayer, E. A., & Wilchek, M. (1991). A coupled enzyme assay for measurement of sialidase activity. Journal of biochemical and biophysical methods, 22(1), 23–33. [Link]

  • National Center for Biotechnology Information. (2016). [Application of methyl in drug design]. PubMed. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme substrates for glycosidases (glycoside hydrolases). Retrieved from [Link]

  • ResearchGate. (n.d.). The structure and atomic numbering of methyl α-lactoside, (I).... Retrieved from [Link]

  • Phutela, U., & Singh, B. (1997). Enzymatic Determination of Methanol with Alcohol Oxidase, Peroxidase, and the Chromogen 2,2′-Azinobis(3-ethylbenzthiazoline-6-sulfonic acid). Journal of Agricultural and Food Chemistry, 45(9), 3360-3363. [Link]

  • Strelcov, S., et al. (2020). Synthesis of Glycosides by Glycosynthases. Molecules, 25(19), 4434. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 10: Enzyme Kinetics. Retrieved from [Link]

  • University of East Anglia. (2025). Use of Lactose as a Targeting Entity for Potential Drug Delivery Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate specificity of-galactosidases analyzed by TLC assay. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved from [Link]

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The use of enzymes for ethanol, methanol and formaldehyde determination in food products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of a bacterial α-1,2-glucosidase defines mechanisms of hydrolysis and substrate specificity in GH65 family hydrolases. Retrieved from [Link]

  • National Institutes of Health. (2025). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. Retrieved from [Link]

  • Catalyst University. (2014, October 4). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations) [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Reactive Thioglucoside Substrates for β-Glucosidase. Retrieved from [Link]

  • Frontiers. (2020, February 13). Discovery and Biochemical Characterization of a Methanol Dehydrogenase From Lysinibacillus xylanilyticus. Retrieved from [Link]

  • Dey, P. M., & Pridham, J. B. (1969). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal, 115(1), 47–55. [Link]

  • National Center for Biotechnology Information. (2021). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis-Type (Atypical) Enzyme Kinetics. PubMed. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Enzyme Kinetics. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]

Sources

Application Note: A Coupled Enzymatic Protocol for the Quantitative Assay of β-Galactosidase Activity Using Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that plays a pivotal role in both molecular biology and industrial food processing. Its primary function is the hydrolysis of terminal, non-reducing β-D-galactose residues from β-D-galactosides.[1] In molecular biology, the E. coli gene for β-galactosidase, lacZ, is a cornerstone reporter gene for monitoring gene expression.[2] Industrially, it is essential for breaking down lactose in dairy products for lactose-intolerant individuals.[3]

Standard assays for β-galactosidase typically employ synthetic chromogenic or fluorogenic substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUG).[4][5] These substrates are advantageous because their hydrolysis yields a directly measurable colored or fluorescent product. However, studying the enzyme's kinetics with substrates that more closely resemble its natural substrate, lactose, can provide deeper insights into its catalytic mechanism and inhibition. Methyl β-lactoside (methyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside) is one such substrate.

A significant challenge in using methyl lactoside is that its enzymatic hydrolysis yields D-galactose and methyl α-D-glucoside, both of which are colorless. This precludes direct spectrophotometric monitoring.[6] This application note presents a robust, self-validating protocol that overcomes this limitation by employing a coupled enzyme system to quantitatively measure β-galactosidase activity.

Principle of the Coupled Assay

This protocol is based on a two-stage enzymatic cascade.

  • Stage 1: β-Galactosidase Reaction. The enzyme of interest, β-galactosidase, catalyzes the hydrolysis of this compound into D-galactose and methyl α-D-glucoside. The amount of D-galactose produced is directly proportional to the β-galactosidase activity.

  • Stage 2: Colorimetric Detection. The D-galactose generated in the first stage is quantified using a well-established detection system involving galactose oxidase (GalOx) and horseradish peroxidase (HRP).[7][8]

    • Galactose oxidase catalyzes the oxidation of D-galactose, producing D-galacto-hexodialdose and hydrogen peroxide (H₂O₂).[9]

    • Horseradish peroxidase then uses the generated H₂O₂ to oxidize a chromogenic substrate, such as o-dianisidine, resulting in a colored product that can be measured spectrophotometrically.[10]

The intensity of the final color is directly proportional to the amount of D-galactose produced, and thus to the activity of the β-galactosidase being assayed.

Coupled_Assay_Principle cluster_stage1 Stage 1: β-Galactosidase Hydrolysis cluster_stage2 Stage 2: Colorimetric Detection MethylLactoside Methyl β-Lactoside (Substrate 1 - Colorless) bGal β-Galactosidase (Test Enzyme) MethylLactoside->bGal Products1 D-Galactose + Methyl α-D-Glucoside (Products - Colorless) Galactose D-Galactose Products1->Galactose Product Link bGal->Products1 Hydrolysis GalOx Galactose Oxidase Galactose->GalOx H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP oDianisidine_red o-Dianisidine (reduced) (Chromogen - Colorless) oDianisidine_red->HRP       oDianisidine_ox o-Dianisidine (oxidized) (Product - Brown/Yellow) GalOx->H2O2 Oxidation HRP->oDianisidine_ox Oxidation

Caption: Coupled enzymatic reaction for β-galactosidase assay.

Materials and Reagents

  • Enzymes:

    • β-Galactosidase from E. coli (or experimental sample)

    • Galactose Oxidase (GalOx) from Dactylium dendroides (e.g., Sigma-Aldrich G7400)

    • Horseradish Peroxidase (HRP), Type II (e.g., Sigma-Aldrich P8250)

  • Substrates & Chromogens:

    • Methyl β-lactoside (min. 98% purity)

    • D-(+)-Galactose (for standard curve)

    • o-Dianisidine dihydrochloride (Caution: Potential carcinogen, handle with appropriate personal protective equipment)[9]

  • Buffers and Chemicals:

    • Potassium Phosphate, Monobasic (KH₂PO₄)

    • Sodium Phosphate, Dibasic (Na₂HPO₄)

    • Magnesium Chloride (MgCl₂)

    • 2-Mercaptoethanol (βME)

    • Sodium Carbonate (Na₂CO₃)

    • Deionized water (ddH₂O)

Experimental Protocols

  • Assay Buffer (Z-Buffer): 100 mM Sodium Phosphate, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0.

    • Rationale: This buffer provides the optimal pH and ionic conditions for E. coli β-galactosidase activity.[11] β-mercaptoethanol is a reducing agent that helps maintain enzyme stability.

  • This compound Stock Solution (50 mM): Dissolve 17.8 mg of methyl β-lactoside in 1 mL of ddH₂O. Store in aliquots at -20°C.

  • D-Galactose Standard Stock (10 mM): Dissolve 18.02 mg of D-galactose in 10 mL of ddH₂O. Prepare fresh serial dilutions for the standard curve (e.g., 0-200 µM) using Assay Buffer.

  • Galactose Detection Reagent: Prepare fresh before use and protect from light.

    • In 10 mL of 100 mM Potassium Phosphate buffer (pH 6.0), dissolve:

      • 10 U of Galactose Oxidase

      • 200 U of Horseradish Peroxidase

      • 1 mg of o-Dianisidine dihydrochloride

    • Rationale: The detection system functions optimally at a slightly more acidic pH of 6.0.[9] This reagent combines all components for the second stage reaction to ensure rapid color development upon addition.

  • Stop Solution (1 M Na₂CO₃): Dissolve 10.6 g of sodium carbonate in 100 mL of ddH₂O.

    • Rationale: The high pH of this solution irreversibly denatures β-galactosidase, instantly stopping the reaction at a precise time point.[2]

The following protocol is optimized for a 96-well microplate format.

Workflow A 1. Prepare Standards & Samples (Galactose standards and β-Galactosidase dilutions in Assay Buffer) B 2. Add β-Galactosidase Sample (50 µL per well) A->B C 3. Pre-incubate Plate (5 min at 37°C) B->C D 4. Initiate Reaction (Add 25 µL of 50 mM this compound) C->D E 5. Incubate (Stage 1) (15-60 min at 37°C) D->E F 6. Stop Reaction (Add 50 µL of 1 M Na₂CO₃) E->F G 7. Initiate Detection (Add 100 µL of Galactose Detection Reagent) F->G H 8. Incubate (Stage 2) (10-30 min at RT, protected from light) G->H I 9. Measure Absorbance (Read at 440-460 nm) H->I J 10. Calculate Activity (Use Galactose Standard Curve) I->J

Caption: Experimental workflow for the coupled assay.
  • Prepare the Plate:

    • Standard Curve Wells: Add 50 µL of each D-galactose standard dilution (e.g., 0, 25, 50, 100, 150, 200 µM) in duplicate or triplicate. Add 25 µL of Assay Buffer to these wells.

    • Sample Wells: Add 50 µL of your diluted β-galactosidase sample.

    • Blank Wells: Add 50 µL of Assay Buffer (no enzyme).

  • Pre-incubation: Seal the plate and pre-incubate at 37°C for 5 minutes to bring all components to the reaction temperature. The optimal temperature for E. coli β-galactosidase is around 40°C, but 37°C is commonly used and effective.[1]

  • Initiate Stage 1: Add 25 µL of 50 mM this compound solution to the sample and blank wells. Do not add to the standard curve wells. Mix gently by tapping the plate.

  • Incubation 1: Incubate the plate at 37°C for a defined period (e.g., 15, 30, or 60 minutes). The ideal time depends on the enzyme concentration and should be within the linear range of the reaction.

  • Stop Stage 1: Add 50 µL of 1 M Na₂CO₃ to all wells (standards, samples, and blanks) to stop the enzymatic reaction.

  • Initiate Stage 2 (Detection): Add 100 µL of the freshly prepared Galactose Detection Reagent to all wells.

  • Incubation 2: Incubate at room temperature for 10-30 minutes, protected from light, to allow for color development.

  • Measurement: Read the absorbance of the plate at a wavelength between 440 nm and 460 nm using a microplate reader.[12]

Data Presentation and Analysis

ParameterRecommended ValueRationale / Notes
Primary Reaction Temp. 37°COptimal for E. coli β-galactosidase activity and stability.[3]
Detection Reaction Temp. Room Temperature (25°C)Sufficient for the rapid GalOx/HRP detection system.[9]
Final Substrate Conc. 14.3 mM (in Stage 1)Should be optimized based on the Kₘ for the specific enzyme.
Absorbance Wavelength 440-460 nmCorresponds to the absorbance maximum of oxidized o-dianisidine.[12][13]
Molar Extinction Coeff. ~11.3 mM⁻¹cm⁻¹ at 440 nmFor oxidized o-dianisidine; however, using a standard curve is more accurate.
  • Standard Curve: Subtract the absorbance of the 0 µM galactose standard (blank) from all other standard readings. Plot the corrected absorbance vs. the known galactose concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Determine Galactose Produced: For each enzyme sample, subtract the absorbance of the no-enzyme blank. Use the standard curve equation to calculate the concentration of galactose produced in each sample well.

    • [Galactose] (µM) = (Corrected Sample Absorbance - c) / m

  • Calculate Enzyme Activity: Use the following formula to determine the specific activity.

    Activity (Units/mg) = ([Galactose Produced in µM] * Total Assay Volume in L) / (Incubation Time in min * Enzyme Amount in mg * Dilution Factor)

    • Unit Definition: One unit (U) of β-galactosidase is defined as the amount of enzyme that catalyzes the release of 1 µmol of galactose from this compound per minute under the specified assay conditions.[1]

Troubleshooting

ProblemPossible CauseSolution
No or Low Color Inactive β-galactosidase or detection enzymes.Verify enzyme activity with a positive control (e.g., ONPG for β-Gal, galactose for detection reagent). Ensure reagents were stored correctly.
Stage 1 reaction was not stopped effectively.Ensure the stop solution was added promptly and mixed well.
Incorrect pH of buffers.Remake buffers and verify pH at the correct temperature.
High Background Color Contamination of reagents with galactose.Use high-purity water and reagents. Run a "no enzyme" blank.
Spontaneous oxidation of o-dianisidine.Prepare the Galactose Detection Reagent immediately before use and protect it from light.
Non-linear Standard Curve Substrate depletion at high concentrations.Ensure the range of your standards is appropriate for the detection limit of the assay.
Pipetting errors.Use calibrated pipettes and ensure proper mixing in wells.

References

  • Kim, M. I., Shim, J., Li, T., Woo, M. A., Cho, D., Lee, J., & Park, H. G. (2012). Colorimetric quantification of galactose using a nanostructured multi-catalyst system entrapping galactose oxidase and magnetic nanoparticles as peroxidase mimetics. Analyst, 137(5), 1137-1143. Retrieved from [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792-1807. Retrieved from [Link]

  • Kim, M. I., Shim, J., Li, T., Woo, M. A., Cho, D., Lee, J., & Park, H. G. (2012). Colorimetric quantification of galactose using a nanostructured multi-catalyst system entrapping galactose oxidase and magnetic nanoparticles as peroxidase mimetics. PubMed, 22258521. Retrieved from [Link]

  • Rojas-Lupatova, N., et al. (2020). β-Galactosidases from a Sequence-Based Metagenome: Cloning, Expression, Purification and Characterization. Molecules, 26(1), 74. Retrieved from [Link]

  • Gao, C., et al. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. Frontiers in Microbiology, 10, 296. Retrieved from [Link]

  • G-Biosciences. (n.d.). Beta Galactosidase Assays. Retrieved from [Link]

  • Rotman, B. (1995). Kinetic assay of fluorescein mono-β-D-galactoside hydrolysis by β-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates. Biochemistry, 34(25), 8496-8502. Retrieved from [Link]

  • Tandar, S. T., et al. (2018). Activity assays for flavoprotein oxidases: an overview. Archives of Biochemistry and Biophysics, 646, 120-129. Retrieved from [Link]

  • Hoyoux, A., et al. (2001). Cold-Adapted β-Galactosidase from the Antarctic Psychrophile Pseudoalteromonas haloplanktis. Applied and Environmental Microbiology, 67(4), 1529-1535. Retrieved from [Link]

  • Kim, M. I., et al. (2012). Colorimetric quantification of galactose using a nanostructured multi-catalyst system entrapping galactose oxidase and magnetic nanoparticles as peroxidase mimetics. Analyst, 137(5), 1137-1143. Retrieved from [Link]

  • BioTek Instruments. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Megazyme. (n.d.). β-Galactosidase (Escherichia coli). Retrieved from [Link]

  • Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

  • Pócsi, I., et al. (1992). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. Biochemical Journal, 288(Pt 2), 569-574. Retrieved from [Link]

  • Hennet, T. (2002). Whole-mount histochemical detection of beta-galactosidase activity. Current Protocols in Molecular Biology, Chapter 9, Unit 9.7B. Retrieved from [Link]

  • Nassima, S., Bedouhene, S., & Houali, K. (n.d.). Oxidation of the molecular chromophore (o-dianisidine) by H2O2 and peroxidase. ResearchGate. Retrieved from [Link]

  • Practical Biology. (n.d.). Gene induction: ß-galactosidase in E. coli. Retrieved from [Link]

  • Garajova, S., et al. (2021). A simple and direct ionic chromatography method to monitor galactose oxidase activity. Carbohydrate Research, 507, 108383. Retrieved from [Link]

  • Xu, H., & Ewing, A. G. (2005). A rapid enzyme assay for beta-galactosidase using optically gated sample introduction on a microfabricated chip. Electrophoresis, 26(24), 4711-4717. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dianisidine – Knowledge and References. Retrieved from [Link]

  • Culp, M. B., et al. (2000). Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate. Applied and Environmental Microbiology, 66(6), 2431-2437. Retrieved from [Link]

  • Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? ResearchGate. Retrieved from [Link]

Sources

Methyl Lactoside: A Versatile Tool in Glycobiology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl Lactoside in Glycobiology

Methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside, commonly known as this compound, is a disaccharide derivative that has emerged as a important tool in the field of glycobiology. Its structural similarity to lactose, the natural ligand for a variety of carbohydrate-binding proteins, makes it an invaluable probe for dissecting complex biological processes. This document provides detailed application notes and protocols for the use of this compound in studying protein-carbohydrate interactions, enzyme kinetics, and cell-based phenomena, tailored for researchers, scientists, and drug development professionals.

This compound's utility stems from its ability to act as a competitive inhibitor for lactose-binding proteins, particularly galectins. The methyl group at the anomeric carbon of the glucose residue prevents its hydrolysis by many glycosidases, providing greater stability in biological assays compared to lactose. This key feature, combined with its well-defined chemical structure, allows for precise and reproducible experimental outcomes.

I. Probing Galectin-Carbohydrate Interactions: Competitive Binding Assays

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1] this compound serves as an excellent competitive inhibitor to study the binding of galectins to their glycoprotein ligands.

Application Note:

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to determine the inhibitory potency of this compound against a specific galectin. This assay measures the ability of this compound to compete with a biotinylated glycoprotein for binding to an immobilized galectin. The resulting data can be used to calculate the half-maximal inhibitory concentration (IC50) of this compound, providing a quantitative measure of its binding affinity.

Protocol: Competitive ELISA for Galectin-3 Binding Inhibition by this compound

This protocol details the steps to assess the inhibitory effect of this compound on the binding of human galectin-3 to asialofetuin, a glycoprotein rich in terminal galactose residues.

Materials:

  • Recombinant Human Galectin-3

  • Asialofetuin (biotinylated)

  • Methyl β-lactoside

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 96-well high-binding microplate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (1% BSA in PBS)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute recombinant human galectin-3 to 2 µg/mL in PBS.

    • Add 100 µL of the diluted galectin-3 solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare a serial dilution of this compound in PBS, ranging from 1 mM to 1 µM. Include a no-inhibitor control (PBS only).

    • Dilute biotinylated asialofetuin to a final concentration of 1 µg/mL in PBS.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of each this compound dilution (or PBS control) to the appropriate wells.

    • Immediately add 50 µL of the diluted biotinylated asialofetuin to all wells.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Dilute Streptavidin-HRP according to the manufacturer's instructions in Blocking Buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.[2]

    • Incubate in the dark for 15-30 minutes at room temperature.[2]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[2]

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Investigating Enzyme Kinetics: β-Galactosidase Activity

This compound can also be utilized as a substrate to study the kinetics of β-galactosidases, enzymes that catalyze the hydrolysis of terminal β-galactosidic linkages. Unlike chromogenic substrates such as o-nitrophenyl-β-D-galactopyranoside (ONPG), the hydrolysis of this compound does not produce a colored product. Therefore, a coupled enzyme assay is required to quantify the reaction products.

Application Note:

The hydrolysis of this compound by β-galactosidase yields galactose and methyl glucoside. The released galactose can be quantified using a coupled enzyme assay system. In this system, galactose is oxidized by galactose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. This method allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for this compound.

Protocol: Coupled Enzyme Assay for β-Galactosidase Kinetics with this compound

Materials:

  • β-Galactosidase (e.g., from Aspergillus oryzae)

  • Methyl β-lactoside

  • Galactose Dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare a stock solution of β-galactosidase in the Reaction Buffer.

    • Prepare a solution of galactose dehydrogenase and NAD⁺ in the Reaction Buffer.

  • Assay Setup:

    • In a 96-well UV-transparent microplate, add 50 µL of a serial dilution of this compound to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM).

    • Add 50 µL of the galactose dehydrogenase/NAD⁺ solution to each well.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the β-galactosidase solution to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader with kinetic mode.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance versus time plot. The rate of NADH production is directly proportional to the rate of galactose formation.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.

  • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

III. Elucidating Cellular Processes: Galectin-Mediated Cell Adhesion

Galectins on the cell surface or in the extracellular matrix can mediate cell adhesion by cross-linking glycoproteins on adjacent cells or on the cell and the extracellular matrix.[1] this compound can be used as a competitive inhibitor to investigate the role of galectin-carbohydrate interactions in these adhesion processes.

Application Note:

A cell adhesion assay can be performed to determine if the adhesion of a particular cell type to a galectin-coated surface is carbohydrate-dependent. By incubating the cells with increasing concentrations of this compound, one can assess its ability to block cell adhesion, thereby implicating galectin-glycan binding in the process.

Protocol: Inhibition of Galectin-3-Mediated Cell Adhesion by this compound

Materials:

  • Human cancer cell line known to express galectin-3 ligands (e.g., MDA-MB-231 breast cancer cells)

  • Recombinant Human Galectin-3

  • Methyl β-lactoside

  • Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcein-AM (for cell labeling)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Plate Coating:

    • Dilute recombinant human galectin-3 to 10 µg/mL in PBS.

    • Add 50 µL of the diluted galectin-3 solution to the wells of a 96-well plate. As a negative control, coat wells with 1% BSA in PBS.

    • Incubate overnight at 4°C.

  • Cell Preparation:

    • Culture MDA-MB-231 cells to 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with serum-free medium and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Inhibition of Adhesion:

    • Wash the coated plate three times with PBS.

    • Block the wells with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the plate three times with PBS.

    • Prepare serial dilutions of this compound in serum-free medium (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).

    • Pre-incubate the Calcein-AM labeled cells with the different concentrations of this compound (or medium alone as a control) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to each well of the coated plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification of Adhesion:

    • Gently wash the plate three times with PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence microplate reader (Excitation/Emission ~495/515 nm).

Data Analysis:

Calculate the percentage of adhesion for each condition relative to the control (no inhibitor). Plot the percentage of adhesion against the concentration of this compound to determine its inhibitory effect.

IV. Deciphering Cell Signaling Pathways

Galectin binding to cell surface glycoproteins can trigger intracellular signaling cascades that regulate a variety of cellular functions, including proliferation, apoptosis, and migration.[3] this compound can be a powerful tool to dissect whether a particular signaling event is initiated by a galectin-carbohydrate interaction at the cell surface.

Application Note:

By treating cells with a specific galectin in the presence or absence of this compound, researchers can determine if downstream signaling events, such as the phosphorylation of key signaling proteins, are dependent on the lectin activity of the galectin.

Workflow: Investigating Galectin-3-Induced ERK1/2 Phosphorylation

The following workflow describes how to use this compound to investigate if galectin-3-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) is mediated by its carbohydrate-binding activity.

G start Starve cells to reduce basal signaling treat Treat cells with Galectin-3 (with or without this compound) start->treat lyse Lyse cells to extract proteins treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page western Transfer proteins to membrane (Western Blot) sds_page->western probe Probe with antibodies against phospho-ERK1/2 and total ERK1/2 western->probe detect Detect and quantify protein bands probe->detect analyze Analyze the ratio of phospho-ERK1/2 to total ERK1/2 detect->analyze

Figure 1. Workflow for studying galectin-mediated signaling.

Interpretation:

If this compound significantly reduces the galectin-3-induced phosphorylation of ERK1/2, it strongly suggests that this signaling event is dependent on the carbohydrate-binding function of galectin-3. Conversely, if this compound has no effect, the signaling may be mediated by a carbohydrate-independent mechanism.

V. Therapeutic Potential of this compound Derivatives

The fundamental role of galectins in various diseases has spurred the development of galectin inhibitors as potential therapeutics. While this compound itself has relatively low affinity for galectins, its scaffold serves as a valuable starting point for the design of more potent and selective inhibitors.

A notable example is methyl salicylate 2-O-β-d-lactoside (MSL) , a natural product derivative.[4] Studies have shown that MSL exhibits potent anti-inflammatory effects in models of rheumatoid arthritis.[5] It has been demonstrated to suppress the inflammatory response and joint destruction by inhibiting the activity of cyclooxygenase (COX) and suppressing the activation of the NF-κB signaling pathway.[5] This highlights the potential of modifying the this compound structure to develop novel therapeutic agents for inflammatory diseases.

Quantitative Data Summary

ApplicationAnalyte/Process MeasuredKey Parameters DeterminedTypical Concentration Range of this compound
Galectin Binding Assay Inhibition of Galectin-Ligand BindingIC501 µM - 10 mM
Enzyme Kinetics β-Galactosidase ActivityKm, Vmax0.1 mM - 10 mM (as substrate)
Cell Adhesion Assay Inhibition of Galectin-Mediated Cell Adhesion% Inhibition1 µM - 10 mM
Cell Signaling Modulation of Galectin-Induced Signaling PathwaysChange in Protein Phosphorylation1 mM - 10 mM

Conclusion

This compound is a versatile and indispensable tool in glycobiology research. Its ability to act as a stable and specific competitor for lactose-binding proteins provides researchers with a powerful means to investigate the roles of galectins and other lectins in a wide range of biological systems. The protocols and application notes provided in this guide offer a starting point for utilizing this compound to unravel the complexities of the glycome and its impact on health and disease. Furthermore, the development of this compound derivatives with enhanced therapeutic properties underscores the translational potential of fundamental glycobiology research.

References

  • Kariya, Y., Kariya, Y., & Gu, J. (2023). Integrin α6β4 Confers Doxorubicin Resistance in Cancer Cells by Suppressing Caspase-3–Mediated Apoptosis: Involvement of N-Glycans on β4 Integrin Subunit. International Journal of Molecular Sciences, 24(24), 17284. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • Zhang, L., Wang, Y., Fan, Y., Liu, Y., & Li, J. (2018). Therapeutic effect of methyl salicylate 2-O-β-d-lactoside on LPS-induced acute lung injury by inhibiting TAK1/NF-kappaB phosphorylation and NLRP3 expression. PubMed, 17(1), 10. [Link]

  • Gauthier, L., & Monsigny, M. (2024). The role of galectins in mediating the adhesion of circulating cells to vascular endothelium. Frontiers in Immunology, 15, 1386603. [Link]

  • Bertozzi, C. R., & Wisnovsky, S. (2022). Reading the glyco-code: New approaches to studying protein–carbohydrate interactions. Current Opinion in Structural Biology, 75, 102395. [Link]

  • Ochi, T., & Ujita, M. (2010). One-step detection of galectins on hybrid monolayer surface with protruding lactoside. Langmuir, 26(4), 2375–2378. [Link]

  • May, J. M., & Quiocho, F. A. (2020). Mapping glycan-mediated galectin-3 interactions by live cell proximity labeling. bioRxiv. [Link]

  • Rabinovich, G. A., & Toscano, M. A. (2009). Dissecting the signal transduction pathways triggered by galectin-glycan interactions in physiological and pathological settings. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(12), 1541–1552. [Link]

  • Wang, Y., Zhang, L., Wu, J., Fan, Y., Liu, Y., & Li, J. (2014). Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice. British journal of pharmacology, 171(16), 3846–3858. [Link]

Sources

Application Notes and Protocols: Characterizing Methyl Lactoside as a Competitive Inhibitor of Galectin-3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Role of Methyl Lactoside in Glycobiology

In the intricate world of cellular communication, the interactions between proteins and carbohydrates are fundamental to a vast array of biological processes, from immune responses to cancer metastasis. Galectins, a family of β-galactoside-binding proteins, are key players in these interactions.[1] Among them, Galectin-3 (Gal-3) has emerged as a significant therapeutic target due to its involvement in inflammation, fibrosis, and cancer progression.[1][2] The study of inhibitors that can modulate Gal-3 activity is therefore of paramount importance in drug discovery and development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of This compound as a competitive inhibitor of Galectin-3. While more complex and high-affinity inhibitors are under investigation, this compound and its analogs, such as the methyl glycoside of N-acetyllactosamine (LacNAc), serve as foundational models for understanding the principles of competitive inhibition within the galectin family.[3] We will delve into the theoretical underpinnings of competitive enzyme kinetics and provide detailed, field-proven protocols for the experimental determination of key inhibitory parameters.

The Principle of Competitive Inhibition

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule bears a structural resemblance to the enzyme's natural substrate.[4] This similarity allows the inhibitor to bind to the active site of the enzyme, thereby preventing the substrate from binding.[4] The binding of the inhibitor and the substrate are mutually exclusive events. However, because the binding is reversible, the effects of the competitive inhibitor can be overcome by increasing the substrate concentration.

This dynamic interplay is mathematically described by the Michaelis-Menten equation, which is modified in the presence of a competitive inhibitor. The key kinetic parameters that define this interaction are:

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. In competitive inhibition, the Vmax remains unchanged because at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the active site.[4]

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. For a competitive inhibitor, the apparent Km (Km,app) increases.[4] This indicates that a higher concentration of substrate is needed to reach half of Vmax in the presence of the inhibitor.

  • Ki (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's potency; a lower Ki value signifies a more potent inhibitor.

The relationship between these parameters is crucial for characterizing the inhibitory activity of compounds like this compound.

Competitive_Inhibition cluster_reaction Enzymatic Reaction E Enzyme (E) (Galectin-3) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI Ki S Substrate (S) (e.g., LacNAc) ES->E k-1 P Product (P) ES->P kcat I Inhibitor (I) (this compound)

Figure 1: Mechanism of competitive inhibition. The inhibitor (I) competes with the substrate (S) for the active site of the enzyme (E).

Experimental Workflow for Characterizing this compound

A systematic approach is required to accurately determine the inhibitory properties of this compound against Galectin-3. The following workflow outlines the key stages, from protein expression to data analysis.

Experimental_Workflow A 1. Protein Expression & Purification of Galectin-3 B 2. Reagent Preparation (Buffers, Substrate, Inhibitor) A->B C 3. Enzyme Kinetic Assay (Varying [S] and [I]) B->C D 4. Data Acquisition (e.g., Absorbance Reading) C->D E 5. Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots D->E F 6. Determination of Km, Vmax, and Ki E->F

Figure 2: High-level experimental workflow for kinetic analysis.

Detailed Protocols

Part 1: Expression and Purification of Recombinant Human Galectin-3

A reliable source of active Galectin-3 is a prerequisite for any inhibition study. This protocol describes the expression of human Galectin-3 in E. coli and its purification using affinity chromatography.

Materials:

  • E. coli BL21(DE3) strain transformed with a Galectin-3 expression plasmid (e.g., pET-21a-hGal-3).

  • Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic (e.g., ampicillin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.

  • Lactose-agarose affinity column.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Elution Buffer: Wash Buffer containing 200 mM Lactose.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.

Protocol:

  • Expression: a. Inoculate a single colony of transformed E. coli into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: a. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication. b. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. c. Equilibrate the lactose-agarose column with Wash Buffer. d. Load the supernatant onto the equilibrated column. e. Wash the column extensively with Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline. f. Elute the bound Galectin-3 with Elution Buffer. g. Collect fractions and identify those containing Galectin-3 using SDS-PAGE and Coomassie blue staining. h. Pool the fractions containing pure Galectin-3 and dialyze extensively against Dialysis Buffer to remove the lactose. i. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein at -80°C.

Part 2: Enzyme Kinetic Assay Using a Chromogenic Substrate

While Galectin-3 is a lectin and not an enzyme in the classical sense of catalyzing a chemical transformation of its ligand, its binding activity can be measured using principles analogous to enzyme kinetics. For this purpose, a chromogenic or fluorogenic substrate analog is often employed. A suitable substrate is p-nitrophenyl-α-lactoside, where the binding of Galectin-3 can be competitively inhibited, and the displacement of a reporter molecule can be quantified. For the purpose of illustrating a classical Michaelis-Menten kinetic analysis, we will describe a conceptual assay where a hypothetical substrate yields a product that can be measured spectrophotometrically. A more common and practical approach for galectins is a competitive binding assay, detailed in Part 3.

Materials:

  • Purified recombinant Galectin-3.

  • Methyl β-lactoside (inhibitor).

  • A suitable chromogenic or fluorogenic substrate for Galectin-3 (e.g., a lactose derivative that releases a chromophore upon a secondary enzymatic reaction).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplate.

  • Microplate reader.

Protocol:

  • Preparation of Reagents: a. Prepare a stock solution of Galectin-3 in Assay Buffer. b. Prepare a series of substrate dilutions in Assay Buffer. c. Prepare a stock solution of this compound in Assay Buffer. From this, create several dilutions to be tested.

  • Assay Setup: a. In a 96-well plate, set up reactions in triplicate for each substrate and inhibitor concentration. b. For each reaction, add Assay Buffer, the desired concentration of this compound (or buffer for the no-inhibitor control), and the Galectin-3 solution. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate to each well.

  • Data Acquisition: a. Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode. b. Record the change in signal over time for a set period (e.g., 10-20 minutes).

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration from the linear portion of the progress curves. b. Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots. c. To determine Km and Vmax more accurately, create Lineweaver-Burk plots by plotting 1/V₀ versus 1/[S].

Part 3: Competitive Binding Assay (Fluorescence Polarization)

A more direct and widely used method to determine the inhibitory constant (Ki) for galectin inhibitors is the competitive binding assay. Fluorescence Polarization (FP) is a powerful technique for this purpose. It measures the change in the tumbling rate of a fluorescently labeled ligand (probe) upon binding to a larger protein. An unlabeled inhibitor will compete with the fluorescent probe for binding to the protein, leading to a decrease in polarization.

Materials:

  • Purified recombinant Galectin-3.

  • Methyl β-lactoside.

  • A fluorescently labeled lactose or LacNAc derivative (e.g., fluorescein-isothiocyanate-lactose).

  • FP Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20.

  • Black, non-binding 96- or 384-well microplates.

  • A microplate reader with fluorescence polarization capabilities.

Protocol:

  • Determination of Optimal Probe and Protein Concentrations: a. Perform a saturation binding experiment by titrating increasing concentrations of Galectin-3 against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe and the optimal protein concentration that gives a suitable assay window.

  • Competitive Inhibition Assay: a. Prepare a serial dilution of this compound in FP Assay Buffer. b. In a microplate, add the fixed concentration of Galectin-3 and the fluorescent probe to each well. c. Add the serially diluted this compound to the wells. Include controls for no inhibition (protein + probe) and background (probe only). d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure the fluorescence polarization of each well.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound fluorescent probe. c. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the concentration of the fluorescent probe and Km is the Michaelis-Menten constant of the probe (determined from the saturation binding experiment).

Data Presentation and Interpretation

The results of the kinetic and binding assays should be presented clearly to allow for robust interpretation.

Table 1: Hypothetical Kinetic Parameters for Galectin-3 in the Presence of this compound

Inhibitor Concentration (mM)Apparent Km (mM)Vmax (relative units/min)
00.5100
11.0100
21.5100
53.0100

Note: The IC50 value for the methyl glycoside of N-acetyllactosamine (a close analog of this compound) against Galectin-3 has been reported to be 158 µM.[3]

The data can be visualized using Michaelis-Menten and Lineweaver-Burk plots.

Michaelis_Menten Michaelis-Menten Plot -1 V₀ 0 0 5 5 1 1 0->1 [S] 2 2 1->2 [S] 3 3 2->3 [S] 4 4 3->4 [S] 6 6 7 7 8 8 c1 No Inhibitor c2 + Inhibitor

Figure 3: Michaelis-Menten plot showing the effect of a competitive inhibitor.

Lineweaver_Burk Lineweaver-Burk Plot -1 1/V₀ 0 0 -1->0 1/[S] 5 5 1 1 0->1 1/[S] 2 2 1->2 1/[S] 3 3 2->3 1/[S] 4 4 3->4 1/[S] 6 6 7 7 8 8 l1 No Inhibitor l2 + Inhibitor y_intercept 1/Vmax x_intercept1 -1/Km x_intercept2 -1/Km,app

Figure 4: Lineweaver-Burk plot for competitive inhibition. Note the common y-intercept.

Conclusion and Future Directions

The protocols and theoretical framework presented in this application note provide a comprehensive guide for the characterization of this compound as a competitive inhibitor of Galectin-3. By employing these methods, researchers can obtain reliable kinetic and binding data, which are essential for understanding the structure-activity relationships of galectin inhibitors and for the rational design of more potent and selective therapeutic agents. Future studies may involve the use of more advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to further dissect the thermodynamics and kinetics of the inhibitor-protein interaction. These methods, while more instrument-intensive, can provide invaluable data on association and dissociation rates, which are increasingly recognized as critical parameters in drug efficacy.

References

  • Sciacchitano, S., Lavra, L., Morgante, A., & Spadaro, F. (2018). Galectin-3: One molecule for an alphabet of diseases, from A to Z. International Journal of Molecular Sciences, 19(2), 379. [Link]

  • Nakajima, K., et al. (2020). Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases. International Journal of Molecular Sciences, 21(21), 8034. [Link]

  • Ochi, T., et al. (2023). Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases. International Journal of Molecular Sciences, 24(9), 8199. [Link]

  • Eagle Biosciences. (n.d.). Galectin-3 ELISA Assay Kit. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Sörme, P., et al. (2004). Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions. Analytical Biochemistry, 334(1), 36-47. [Link]

  • Di Lella, S., et al. (2018). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International Journal of Molecular Sciences, 19(2), 383. [Link]

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  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Jass, J., et al. (2000). Kinetic measurements of binding of galectin 3 to a laminin substratum. Glycobiology, 10(11), 1147-1155. [Link]

  • Sciacchitano, S., Lavra, L., Morgante, A., & Spadaro, F. (2018). Galectin-3: One molecule for an alphabet of diseases, from A to Z. Mendeley. Retrieved from [Link]

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  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Jass, J., et al. (2000). Kinetic measurements of binding of galectin 3 to a laminin substratum. PubMed. Retrieved from [Link]

  • University of Utah. (2023, February 21). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]

  • YouTube. (2021, April 26). Deriving Km, Vmax, and kcat from enzyme kinetics experiments. Retrieved from [Link]

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Probing the Sweet Spot: A Guide to Studying Protein-Carbohydrate Interactions Using Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biological Significance of Whispers Between Proteins and Sugars

In the intricate choreography of cellular life, the interactions between proteins and carbohydrates are fundamental to a vast array of biological processes, from immune responses and cell adhesion to signal transduction.[1] These interactions are often characterized by their specificity and, frequently, by modest binding affinities, posing a significant challenge to their quantitative characterization. Methyl lactoside, a simple and readily available disaccharide derivative, serves as an invaluable tool for dissecting these crucial interactions. Its structure mimics the terminal lactose moieties found on many biologically important glycans, providing a well-defined model system for investigating the binding thermodynamics and kinetics of lectins and other carbohydrate-binding proteins.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for employing this compound to study protein-carbohydrate interactions. We will delve into the theoretical underpinnings and practical applications of three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond mere protocols, this note illuminates the rationale behind experimental design, enabling you to generate robust and insightful data.

I. Thermodynamic Dissection with Isothermal Titration Calorimetry (ITC)

ITC stands as a gold standard for the thermodynamic characterization of biomolecular interactions.[4] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6] This detailed information is critical for understanding the driving forces behind the interaction.

The "Why": Causality in ITC Experimental Design

The choice of experimental parameters in ITC is paramount for obtaining high-quality, interpretable data, especially for the often low-affinity interactions observed between proteins and carbohydrates.[7] The "c-window," a dimensionless parameter (c = n * [Macromolecule] / K D ), dictates the shape of the binding isotherm. For accurate determination of K D and ΔH, a c-value between 10 and 500 is often recommended.[8] However, for weak interactions (millimolar to micromolar K D ), achieving such high c-values can be challenging due to limitations in protein solubility and the amount of ligand required.[7][9] In these cases, it is acceptable to work with lower c-values, though this may impact the accuracy of the determined stoichiometry.[7]

The selection of buffer is also critical. Since ITC measures all heat changes, a mismatch in buffer composition between the protein in the cell and the ligand in the syringe will generate significant heats of dilution, obscuring the binding signal. Therefore, extensive dialysis of the protein against the buffer used to dissolve the ligand is essential.

Experimental Workflow: A Visual Guide

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Protein Purification & Dialysis buffer_match Precise Buffer Matching p_prep->buffer_match l_prep This compound Preparation l_prep->buffer_match instrument_setup Instrument Equilibration buffer_match->instrument_setup Load Samples titration Titration of this compound into Protein Solution instrument_setup->titration raw_data Raw Heat Bursts titration->raw_data integrated_data Integrated Heat per Injection raw_data->integrated_data binding_isotherm Binding Isotherm Fitting integrated_data->binding_isotherm thermo_params Thermodynamic Parameters (KD, ΔH, ΔS, n) binding_isotherm->thermo_params

Caption: A streamlined workflow for Isothermal Titration Calorimetry experiments.

Protocol: Quantifying this compound-Protein Binding

1. Sample Preparation:

  • Protein: Purify the target protein to >95% homogeneity. Dialyze the protein extensively against the chosen experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4). After dialysis, determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient).
  • This compound: Prepare a stock solution of this compound in the final dialysis buffer. The concentration of the this compound solution in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[8]
  • Buffer Matching: Ensure the final buffer compositions of the protein and this compound solutions are identical to minimize heats of dilution.

2. ITC Instrument Setup:

  • Thoroughly clean the sample and reference cells.
  • Set the experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.[10]
  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

3. Titration Experiment:

  • Perform an initial small injection (e.g., 0.5-1 µL) to remove any air from the syringe tip and allow for equilibration. This data point is typically discarded during analysis.[10]
  • Set up a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with sufficient spacing to allow the signal to return to baseline.
  • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.
  • Integrate the heat change for each injection.
  • Plot the integrated heat against the molar ratio of this compound to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K D , ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/K D ) = ΔH - TΔS.[6]
ParameterTypical Range for this compound InteractionsSignificance
K D (Dissociation Constant) 10 µM - 10 mMStrength of the interaction (lower K D = stronger binding).
n (Stoichiometry) 0.8 - 1.2 (for a 1:1 interaction)Number of ligand molecules binding to one protein molecule.
ΔH (Enthalpy Change) Favorable (negative) or Unfavorable (positive)Heat change upon binding, reflecting bond formation/breakage.
ΔS (Entropy Change) Favorable (positive) or Unfavorable (negative)Change in disorder upon binding, often driven by solvent release.

II. Kinetic Insights with Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] This allows for the determination of the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[11]

The "Why": Unraveling the Dynamics of Binding

While ITC provides a static, thermodynamic snapshot of an interaction, SPR reveals the dynamic "how" and "how fast" of the binding event. This is particularly important in drug discovery, where the residence time of a compound on its target (related to k d ) can be a better predictor of efficacy than binding affinity alone.

For protein-carbohydrate interactions, the choice of immobilization strategy is crucial. The protein can be immobilized on the sensor chip, and this compound flowed over as the analyte. Amine coupling is a common method for protein immobilization.[13] It's important to ensure that the immobilization process does not compromise the activity of the protein's carbohydrate-binding site.

Experimental Workflow: A Visual Guide

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis chip_prep Sensor Chip Activation protein_immob Protein Immobilization chip_prep->protein_immob analyte_prep This compound Dilution Series protein_immob->analyte_prep baseline Establish Stable Baseline analyte_prep->baseline Start Run association Analyte Injection (Association) baseline->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Surface Regeneration dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->baseline Next Cycle fitting Fit Data to Kinetic Model sensorgram->fitting kinetic_params Determine ka, kd, and KD fitting->kinetic_params

Caption: The cyclical process of a Surface Plasmon Resonance experiment.

Protocol: Measuring the Kinetics of this compound Binding

1. Preparation:

  • Protein Immobilization: Activate a sensor chip (e.g., a CM5 chip) with a mixture of EDC and NHS.[11] Inject the purified protein solution over the activated surface to achieve the desired immobilization level. Deactivate any remaining active groups with ethanolamine.
  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1 to 10 times the expected K D .

2. SPR Experiment:

  • Equilibrate the system with running buffer to establish a stable baseline.
  • Inject the lowest concentration of this compound over the sensor surface for a defined period to monitor association.
  • Switch to running buffer flow to monitor the dissociation phase.[14]
  • Regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove all bound analyte. The regeneration step must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
  • Repeat the injection cycle with increasing concentrations of this compound.

3. Data Analysis:

  • Reference subtract the data from a control flow cell to correct for bulk refractive index changes and non-specific binding.
  • Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine k a , k d , and K D .
ParameterTypical Range for this compound InteractionsSignificance
k a (Association Rate Constant) 10³ - 10⁵ M⁻¹s⁻¹Rate at which the protein-ligand complex is formed.
k d (Dissociation Rate Constant) 10⁻¹ - 10⁻³ s⁻¹Rate at which the complex dissociates.
K D (Equilibrium Dissociation Constant) 10 µM - 10 mMRatio of k d /k a , representing the binding affinity at equilibrium.

III. Epitope Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining atomic-level information about molecular interactions in solution.[15][16] For protein-carbohydrate interactions, ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited.[17][18]

The "Why": Identifying the Binding Interface

STD NMR allows for the identification of the specific protons on the ligand that are in close proximity to the protein upon binding.[17] This provides a "binding epitope," revealing which parts of the this compound molecule are crucial for the interaction. This information is invaluable for structure-based drug design and for understanding the molecular basis of binding specificity. The experiment relies on the transfer of saturation from the protein to the bound ligand, which is then observed in the spectrum of the free ligand due to rapid exchange.[19]

Experimental Workflow: A Visual Guide

NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis nmr_sample Prepare Protein & this compound in D2O Buffer on_res On-Resonance Spectrum (Saturate Protein) nmr_sample->on_res off_res Off-Resonance Spectrum (Reference) nmr_sample->off_res subtraction Subtract On-Resonance from Off-Resonance on_res->subtraction off_res->subtraction std_spectrum Generate STD Spectrum subtraction->std_spectrum epitope_map Identify Protons in Close Contact (Epitope Mapping) std_spectrum->epitope_map

Caption: The process of identifying a binding epitope using STD NMR.

Protocol: Mapping the this compound Binding Epitope

1. Sample Preparation:

  • Prepare a solution of the protein and this compound in a deuterated buffer (e.g., PBS in 99.9% D₂O). The ligand should be in large excess (e.g., 50-100 fold) compared to the protein.
  • Typical protein concentrations are in the low micromolar range (e.g., 10-50 µM).

2. NMR Experiment:

  • Acquire a reference ¹H NMR spectrum of the sample.
  • Acquire an STD NMR spectrum by selectively saturating a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm).
  • Acquire a reference (off-resonance) spectrum with the saturation frequency set far away from any protein or ligand signals (e.g., 40 ppm).[19]

3. Data Analysis:

  • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
  • Only the signals from the ligand protons that were in close contact with the protein will appear in the STD spectrum.
  • The relative intensities of the signals in the STD spectrum correspond to the relative proximity of those protons to the protein surface. The proton with the strongest STD enhancement is considered to be in closest contact with the protein.

Conclusion: An Integrated Approach for a Complete Picture

The comprehensive characterization of protein-carbohydrate interactions requires a multi-faceted approach. By integrating the thermodynamic data from ITC, the kinetic data from SPR, and the structural data from NMR, researchers can build a detailed and robust model of how this compound, and by extension, more complex glycans, interact with their protein targets. This integrated understanding is not merely academic; it is a cornerstone of modern drug discovery, enabling the rational design of novel therapeutics that target the intricate world of protein-carbohydrate recognition.

References

  • Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. (2021, May 8). YouTube. Retrieved January 26, 2026, from [Link]

  • Luo, R., Zhu, M., Roth, S., & Plows, F. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Retrieved January 26, 2026, from [Link]

  • Characterizing carbohydrate-protein interactions by NMR. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. (n.d.). SpringerLink. Retrieved January 26, 2026, from [Link]

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  • Thermodynamic analysis of protein-ligand binding interactions in complex biological mixtures using the stability of proteins from rates of oxidation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • One-Step Detection of Galectins on Hybrid Monolayer Surface with Protruding Lactoside. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

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  • Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences. Retrieved January 26, 2026, from [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. (2011, April 18). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Studies of the carbohydrate-carbohydrate interaction between lactose and GM(3) using Langmuir monolayers and glycolipid micelles. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Exploring multivalent carbohydrate–protein interactions by NMR. (2023, February 8). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved January 26, 2026, from [Link]

  • In solution Assays: Isothermal Titration Calorimetry. (n.d.). Glycopedia. Retrieved January 26, 2026, from [Link]

  • How to choose the concentration of protein and ligand for ITC experiment? (2019, May 21). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Protein unfolding. Thermodynamic perspectives and unfolding models. (2022, November 11). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024, June 18). MDPI. Retrieved January 26, 2026, from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Retrieved January 26, 2026, from [Link]

  • NMR investigations of protein–carbohydrate interactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

  • Saturation transfer difference NMR to study substrate and product binding to human UDP-xylose synthase ( h UXS1A) during catalytic event. (2015, September 29). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Thermodynamic Analysis of Protein-Nanoparticle Interactions Links Binding Affinity and Structural Stability. (2026, January 21). PubMed. Retrieved January 26, 2026, from [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011, September 7). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Binding Kinetics of Protein-Protein Interactions using OpenSPR. (n.d.). Nicoya Lifesciences. Retrieved January 26, 2026, from [Link]

  • Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. (n.d.). [PDF]. Retrieved January 26, 2026, from [Link]

  • CH-π Interactions Confer Orientational Flexibility in Protein-Carbohydrate Binding Sites. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

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Application Note: Methyl Lactoside as a Standard for Chromatographic Analysis of Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Methyl Lactoside as a Chromatographic Standard

In the landscape of glycoscience and pharmaceutical development, the accurate quantification of glycosylated compounds is paramount. This compound, a methyl glycoside of lactose, presents itself as a compelling candidate for a reference standard in various chromatographic applications. Chemically, it is methyl 4-O-β-D-galactopyranosyl-α/β-D-glucopyranoside, with the molecular formula C₁₃H₂₄O₁₁ and a molecular weight of 356.32 g/mol [1][2]. Unlike its parent molecule, lactose, the methylation at the anomeric carbon of the glucose residue imparts greater stability by preventing mutarotation. This chemical stability is a critical attribute for a reliable chromatographic standard. Furthermore, its high solubility in water and polar organic solvents makes it amenable to a variety of mobile phases used in liquid chromatography[2].

This application note details protocols for the use of this compound as a standard in two common chromatographic techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for non-destructive analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity applications requiring derivatization. The methodologies presented are grounded in established principles of carbohydrate analysis and are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the standard's properties is essential for method development.

PropertyValueReference
Molecular Formula C₁₃H₂₄O₁₁[1]
Molecular Weight 356.32 g/mol [1]
Appearance White Crystalline Solid[2]
Melting Point 178-180 °C (α-anomer)[2]
Solubility Soluble in water and DMSO[2]
Anomeric Forms Exists as α and β anomers[1][3]

Protocol 1: Quantification of Neutral Glycosides using HPLC with Refractive Index (RI) Detection

This protocol is designed for the quantification of non-chromophoric glycosides in simple to moderately complex matrices. The use of an amino or amide-functionalized stationary phase in hydrophilic interaction liquid chromatography (HILIC) mode is a well-established technique for the separation of polar compounds like sugars and glycosides. The refractive index detector is a universal detector for compounds that do not possess a UV chromophore, making it ideal for this application.

Rationale for Method Design
  • Stationary Phase: An aminopropyl-bonded silica column is selected for its proven selectivity towards carbohydrates. The primary amine functional groups interact with the hydroxyl groups of the analytes via hydrogen bonding, providing retention and separation.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for HILIC separations of sugars. The high organic content ensures retention on the polar stationary phase, while the water content modulates the elution strength. An isocratic elution is chosen for its simplicity and the robustness it offers for routine analysis.

  • Detector: A Refractive Index (RI) detector is employed due to the lack of a significant UV chromophore in this compound and many target glycosides. The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte.

Experimental Workflow: HPLC-RI

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RI Analysis cluster_data Data Analysis std_prep Prepare this compound Stock & Working Standards sample_prep Prepare Analyte Sample (Dissolution & Filtration) spike Spike Sample with Internal Standard (optional) injection Inject Sample/Standard spike->injection separation Isocratic Separation on Amino Column injection->separation Mobile Phase: Acetonitrile:Water detection Detection by Refractive Index (RI) separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for glycoside analysis using HPLC-RI with this compound as a standard.

Step-by-Step Protocol
  • Preparation of Mobile Phase (Acetonitrile:Water, 75:25 v/v):

    • Combine 750 mL of HPLC-grade acetonitrile with 250 mL of ultrapure water.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Preparation of this compound Standard Stock Solution (10 mg/mL):

    • Accurately weigh approximately 100 mg of high-purity this compound.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

    • Use the same diluent as the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing the analyte of interest in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC-RI System Parameters:

ParameterRecommended Setting
Column Amino (NH₂) Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Detector Temperature 35 °C
Injection Volume 20 µL
  • Data Analysis:

    • Inject the calibration standards and the sample.

    • Integrate the peak area of this compound and the analyte(s) of interest.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: High-Sensitivity Analysis of Glycosides by Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes present at lower concentrations or in complex matrices, GC-MS offers superior sensitivity and selectivity. However, due to the low volatility of glycosides, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile ethers. Silylation is a common and effective derivatization technique for this purpose.

Rationale for Method Design
  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This significantly increases the volatility of the molecule, making it suitable for GC analysis.

  • GC Separation: A non-polar or mid-polar capillary column is used to separate the derivatized analytes based on their boiling points and interactions with the stationary phase.

  • MS Detection: Mass spectrometry provides high sensitivity and structural information, allowing for confident identification and quantification of the analytes.

Experimental Workflow: GC-MS

gcms_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis std_prep Prepare this compound Stock & Working Standards sample_prep Prepare & Dry Analyte Sample add_reagent Add Silylation Reagent (e.g., BSTFA + TMCS) sample_prep->add_reagent reaction Incubate to Complete Derivatization add_reagent->reaction injection Inject Derivatized Sample reaction->injection separation GC Separation with Temperature Programming injection->separation detection MS Detection (Scan or SIM mode) separation->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: Workflow for glycoside analysis using GC-MS following silylation derivatization.

Step-by-Step Protocol
  • Preparation of this compound Standard Stock Solution (1 mg/mL in Pyridine):

    • Accurately weigh approximately 10 mg of high-purity this compound.

    • Dissolve in 10 mL of anhydrous pyridine in a volumetric flask.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution in anhydrous pyridine to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • The sample containing the analyte must be completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

    • Dissolve the dried sample in a known volume of anhydrous pyridine.

  • Derivatization Procedure:

    • In a GC vial, add 100 µL of the standard or sample solution in pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS System Parameters:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, Scan (m/z 50-800) or Selected Ion Monitoring (SIM) for target analytes
  • Data Analysis:

    • Inject the derivatized standards and samples.

    • Identify the peaks corresponding to the TMS-derivatized this compound and analyte(s) based on their retention times and mass spectra.

    • Construct a calibration curve using the peak areas of the derivatized standards.

    • Quantify the analyte in the sample.

Expected Performance and Validation Considerations

The performance of these methods should be validated according to standard laboratory procedures. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table provides expected performance characteristics based on similar published methods for sugar analysis.

ParameterHPLC-RIGC-MS
Linearity (r²) > 0.99> 0.99
Typical Range 0.1 - 5 mg/mL10 - 500 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
LOD ~0.05 mg/mL~1 µg/mL
LOQ ~0.1 mg/mL~5 µg/mL

Conclusion

This compound is a stable, water-soluble, and non-chromophoric compound, making it an excellent candidate as a standard for the chromatographic analysis of other neutral glycosides. The HPLC-RI method presented here is suitable for routine analysis at moderate concentrations, while the GC-MS method provides high sensitivity for trace-level quantification. The choice of method will depend on the specific analytical requirements, including the nature of the sample matrix and the concentration of the analyte. By providing these detailed protocols, we aim to equip researchers with the necessary tools to perform accurate and reliable quantification of glycosylated compounds in their respective fields.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl beta-lactoside. PubChem Compound Database. Retrieved from [Link]

  • Serianni, A. S., et al. (2022). Methyl α-D-galactopyranosyl-(1→3)-β-D-galactopyranoside and methyl β-D-galactopyranosyl-(1→3)-β-D-galactopyranoside: Glycosidic linkage conformation determined from MA'AT analysis. Carbohydrate Research, 519, 108605. [Link]

  • Teut P., et al. (2007). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 22(6), 749-755. [Link]

  • Li, X., & Zhang, Y. (2015). Rapid determination of methyl glucoside by HPLC-ELSD. Chemical Industry and Engineering Progress, 34(1), 324-327. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. [Link]

  • Li, W., et al. (2012). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Annals of Clinical & Laboratory Science, 42(1), 57-64. [Link]

  • de Oliveira, L. S., et al. (2010). HPLC analysis of glycosylated amino acids. Journal of the Brazilian Chemical Society, 21(1), 125-131. [Link]

Sources

Application Notes and Protocols for the Immobilization of Enzymes Using Methyl Lactoside Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enzyme immobilization is a cornerstone of modern biocatalysis, enhancing enzyme stability, reusability, and process control.[1][2] This guide provides a comprehensive overview and detailed protocols for the immobilization of enzymes using methyl lactoside derivatives as a novel support matrix. The inherent biocompatibility and hydrophilicity of lactose make its derivatives an attractive platform for creating a favorable microenvironment for enzyme activity and stability. We will explore the rationale behind using this compound, the chemical strategies for its derivatization and coupling to solid supports, and the subsequent immobilization of enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient biocatalytic systems.

Introduction: The Rationale for Lactoside-Based Immobilization

The choice of support material is critical in enzyme immobilization, directly influencing the performance of the resulting biocatalyst.[3][4] An ideal support should be inert, physically robust, and possess a surface chemistry that allows for stable enzyme attachment with minimal loss of activity.[4]

This compound, a simple and readily available disaccharide derivative, offers several theoretical advantages as a foundation for an enzyme immobilization matrix:

  • Biocompatibility: Sugars like lactose are inherently biocompatible, reducing the likelihood of enzyme denaturation upon immobilization.

  • Hydrophilicity: The hydroxyl-rich surface of a lactoside-functionalized support can help to maintain the essential hydration layer around the enzyme, which is crucial for its conformational integrity and catalytic function.

  • Tunable Chemistry: The multiple hydroxyl groups on the lactoside molecule provide ample opportunities for chemical modification, allowing for the introduction of various functional groups to tune the surface properties and control the enzyme coupling chemistry.

  • Reduced Non-specific Adsorption: A hydrophilic carbohydrate surface can minimize the non-specific binding of other proteins or molecules from the reaction mixture, leading to higher purity of the final product.

This guide will detail a scientifically plausible, multi-step approach to creating and utilizing a this compound-based support for enzyme immobilization.

Overview of the Immobilization Strategy

The immobilization process using this compound derivatives can be conceptualized as a three-stage workflow. This involves the synthesis and functionalization of the lactoside, its attachment to a solid support, and finally, the covalent coupling of the enzyme.

cluster_0 Stage 1: Ligand Synthesis cluster_1 Stage 2: Support Preparation cluster_2 Stage 3: Enzyme Immobilization A Methyl β-lactoside Synthesis B Functionalization with a Linker (e.g., amination) A->B Introduce reactive group D Coupling of Functionalized Lactoside B->D Functionalized Ligand C Solid Support Activation (e.g., silica gel with epoxy groups) C->D Form stable bond E Lactoside-Functionalized Support D->E Prepared Support F Enzyme Coupling via Cross-linker (e.g., glutaraldehyde) E->F Introduce enzyme G Immobilized Enzyme F->G Covalent bond formation

Figure 1: Conceptual workflow for enzyme immobilization on a this compound-derivatized support.

Detailed Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl β-lactoside monohydrateSynthesis GradeSynthesize as per Protocol 3.2 or commercial
3-Aminopropyltriethoxysilane (APTES)≥98%Sigma-Aldrich
Glutaraldehyde solution25% in H₂OSigma-Aldrich
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98%Sigma-Aldrich
N-Hydroxysuccinimide (NHS)98%Sigma-Aldrich
Epoxy-activated silica gel100 µm particle sizeSigma-Aldrich
Enzyme of interest (e.g., Lysozyme, Lipase)High purityVarious
Phosphate buffered saline (PBS)pH 7.4Prepare in-house or commercial
Sodium borohydride≥98%Sigma-Aldrich
Anhydrous Toluene99.8%Sigma-Aldrich
Anhydrous Ethanol99.5%Sigma-Aldrich
Protocol 1: Synthesis and Functionalization of this compound

This protocol describes a plausible method for introducing a primary amine group onto this compound, which will serve as a reactive handle for subsequent coupling reactions. This is a conceptual protocol based on established bioconjugation chemistries.[5]

Step 1: Synthesis of Methyl β-Lactoside (Optional, if not commercially available)

Methyl β-lactoside can be synthesized from lactose. A detailed procedure can be adapted from established carbohydrate chemistry protocols.

Step 2: Amine Functionalization of this compound

This step involves reacting one of the primary hydroxyl groups of the lactoside with a bifunctional linker containing a protected amine.

  • Protection of Hydroxyl Groups (Optional but recommended for specificity): To selectively functionalize a specific hydroxyl group, the other hydroxyls can be protected using standard carbohydrate chemistry techniques (e.g., as benzyl ethers or acetals).

  • Activation of a Primary Hydroxyl Group: The primary hydroxyl group (at the C6 position of the galactose or glucose unit) is the most reactive and can be selectively activated, for example, by tosylation.

  • Introduction of the Amino Linker: The activated hydroxyl group can then be reacted with an amino-containing nucleophile, such as N-Boc-1,6-diaminohexane, to introduce a protected amine via a stable ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the amine-functionalized this compound.

Protocol 2: Preparation of Lactoside-Functionalized Support

This protocol details the covalent attachment of the amine-functionalized this compound to an epoxy-activated solid support.

  • Support Preparation: Suspend 10 g of epoxy-activated silica gel in 50 mL of a 100 mM sodium carbonate buffer (pH 9.5).

  • Ligand Solution: Dissolve 1 g of amine-functionalized this compound in 20 mL of the same carbonate buffer.

  • Coupling Reaction: Add the lactoside solution to the silica gel suspension. Gently agitate the mixture on a shaker at 25°C for 24 hours.

  • Washing: After the reaction, collect the silica gel by filtration and wash it sequentially with:

    • 200 mL of deionized water

    • 200 mL of 1 M NaCl

    • 200 mL of deionized water

    • 100 mL of ethanol

  • Drying and Storage: Dry the lactoside-functionalized silica gel under vacuum and store at 4°C until use.

Support Epoxy-activated Silica Gel O-(CH2)2-CH(O)CH2 Result Lactoside-functionalized Support O-(CH2)2-CH(OH)-CH2-NH-(CH2)n-O-Lactoside Support:f0->Result:f0 + Ligand Amine-functionalized Lactoside H2N-(CH2)n-O-Lactoside Ligand:f0->Result:f0 pH 9.5, 24h

Sources

High-Throughput Screening Assays Using Methyl Lactoside: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Methyl Lactoside in High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1] This process relies on robust, miniaturized assays that can be automated to deliver reliable data on a massive scale. Within the vast landscape of HTS, specific molecular probes and substrates are critical for interrogating biological targets. This compound, a simple and readily available disaccharide derivative, has emerged as a valuable tool in HTS, particularly in the study of lectins and glycosyltransferases.

This application note provides detailed protocols and technical insights for utilizing this compound in two prominent HTS applications: as a competitive inhibitor in the screening for galectin-3 antagonists and as an acceptor substrate in assays for glycosyltransferase and sialyltransferase activity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Screening for Galectin-3 Inhibitors Using a Competitive Fluorescence Polarization Assay

Scientific Rationale: Targeting Galectin-3 in Disease

Galectin-3 is a β-galactoside-binding lectin implicated in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[2] Its ability to cross-link glycoproteins on the cell surface and in the extracellular matrix triggers a cascade of downstream signaling events.[3] Consequently, inhibiting the carbohydrate-binding activity of galectin-3 is a promising therapeutic strategy.

A competitive binding assay is an effective HTS method to identify small molecules that disrupt the interaction between galectin-3 and its natural ligands. In this format, a fluorescently labeled high-affinity ligand (probe) for galectin-3 is used. Test compounds that bind to the same site on galectin-3 will displace the fluorescent probe, leading to a measurable change in a physical property of the probe, such as its fluorescence polarization. This compound, as a derivative of the natural ligand lactose, can serve as a valuable reference compound in these assays to validate the assay performance and benchmark the potency of test compounds.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence polarization is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescent molecule.[4][5] When a small fluorescent probe is excited with plane-polarized light, it rotates rapidly in solution before emitting light, resulting in a low polarization signal. Upon binding to a much larger protein like galectin-3, the probe's rotation is significantly slowed, leading to a higher polarization signal. In a competitive assay, an unlabeled inhibitor will displace the fluorescent probe from the protein, causing the polarization signal to decrease. This change in polarization is directly proportional to the inhibitory activity of the test compound.

Diagram 1: Workflow for Galectin-3 Competitive FP HTS Assay

cluster_prep Assay Preparation cluster_assay HTS Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation: - Galectin-3 - Fluorescent Probe - this compound (Control) - Test Compounds plate_map Design 384-well Plate Map: - Negative Controls (DMSO) - Positive Controls (High-conc. Lactose) - Test Compounds reagent_prep->plate_map dispense_compounds Dispense Test Compounds, This compound, and DMSO plate_map->dispense_compounds add_gal3 Add Galectin-3 Solution dispense_compounds->add_gal3 incubate1 Incubate add_gal3->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate (in dark) add_probe->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition calc_z Calculate Z' Factor calc_inhibition->calc_z hit_id Identify Hits calc_z->hit_id

Caption: Workflow for a competitive fluorescence polarization high-throughput screening assay to identify galectin-3 inhibitors.

Detailed Protocol: Galectin-3 Competitive FP Assay

This protocol is designed for a 384-well plate format and can be adapted for automation.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

  • Recombinant Human Galectin-3: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range). A detailed protocol for the purification of recombinant galectin-3 using lactose affinity chromatography can be found in the literature.[6]

  • Fluorescent Probe: A high-affinity, fluorescently labeled ligand for galectin-3 (e.g., a fluorescein-labeled thiodigalactoside derivative).[5] The final concentration should be in the low nanomolar range and determined during assay development to give an optimal signal window.

  • This compound (Positive Control): Prepare a stock solution in Assay Buffer. A final concentration of 10-100 mM is typically sufficient to fully displace the probe.

  • Test Compounds: Dissolve in 100% DMSO to create stock solutions.

2. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, this compound (for positive controls), and DMSO (for negative controls) into the wells of a 384-well plate.

  • Galectin-3 Addition: Add 10 µL of the galectin-3 solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the protein.

  • Fluorescent Probe Addition: Add 10 µL of the fluorescent probe solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

3. Data Analysis and Validation:

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)]) where mP_sample is the millipolarization value of the test compound, mP_pos is the average mP of the positive controls, and mP_neg is the average mP of the negative controls.

  • Z' Factor Calculation: The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay.[4] It is calculated as follows: Z' = 1 - [(3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos|] where SD is the standard deviation and Mean is the average of the negative and positive controls.

Table 1: Assay Performance and Interpretation

Z' Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls, suitable for HTS.[4]
0 to 0.5MarginalA small separation band, may lead to false positives and negatives.[4]
< 0PoorNo separation between controls; the assay is not suitable for screening.[4]

For a well-optimized galectin-3 FP assay, a Z' factor greater than 0.7 is readily achievable.[7][8]

Galectin-3 Signaling Pathways

The inhibition of galectin-3 can impact multiple signaling pathways involved in cell adhesion, proliferation, and apoptosis.

Diagram 2: Simplified Galectin-3 Signaling

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular gal3 Galectin-3 ecm Extracellular Matrix (e.g., Laminin) gal3->ecm Cross-links cell_surface_glycan Cell Surface Glycoproteins gal3->cell_surface_glycan Binds to wnt_beta_catenin Wnt/β-catenin Pathway gal3->wnt_beta_catenin Modulates integrin Integrins pi3k_akt PI3K/Akt Pathway integrin->pi3k_akt tgfbr TGF-β Receptor smad Smad Pathway tgfbr->smad cell_surface_glycan->integrin cell_surface_glycan->tgfbr proliferation Cell Proliferation & Survival pi3k_akt->proliferation wnt_beta_catenin->proliferation fibrosis Fibrosis smad->fibrosis

Caption: Simplified overview of extracellular galectin-3 signaling pathways.

Part 2: Screening for Glycosyltransferase and Sialyltransferase Activity

Scientific Rationale: The Importance of Glycosylation

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, such as a nucleotide sugar, to an acceptor molecule.[9] Sialyltransferases are a subclass of GTs that specifically transfer sialic acid. These enzymes play a crucial role in the synthesis of complex carbohydrates that are involved in a wide range of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. Dysregulation of GT activity is associated with various diseases, making them attractive targets for drug discovery.

This compound, with its terminal galactose residue, can serve as an acceptor substrate for certain GTs, such as sialyltransferases that add sialic acid to galactose.

Assay Principle: UDP-Glo™ Glycosyltransferase Assay

A significant challenge in developing HTS assays for GTs is the detection of the glycosylated product. The UDP-Glo™ Glycosyltransferase Assay offers a universal and sensitive method by detecting the formation of the common reaction product, uridine diphosphate (UDP).[9][10] This luminescent, homogeneous assay is based on a coupled-enzyme system. After the GT reaction, a detection reagent is added that contains a UDP-detecting enzyme, which converts the UDP produced into ATP. The ATP is then used by a luciferase to generate a light signal that is proportional to the amount of UDP formed, and thus to the activity of the GT.

Diagram 3: Principle of the UDP-Glo™ Assay

cluster_gt_reaction Glycosyltransferase Reaction cluster_detection Luminescent Detection donor UDP-Sugar (e.g., UDP-Gal) gt_enzyme Glycosyltransferase donor->gt_enzyme acceptor This compound acceptor->gt_enzyme product Glycosylated This compound gt_enzyme->product udp UDP gt_enzyme->udp udp_detection_reagent UDP Detection Reagent udp->udp_detection_reagent atp ATP udp_detection_reagent->atp luciferase Luciferase atp->luciferase light Light Signal luciferase->light

Caption: The two-step principle of the UDP-Glo™ Glycosyltransferase Assay.

Detailed Protocol: UDP-Glo™ Glycosyltransferase Assay

This protocol is a general guideline and should be optimized for the specific glycosyltransferase being studied.

1. Reagent Preparation:

  • GT Reaction Buffer: Buffer composition will be enzyme-dependent, but a typical buffer is 25 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Glycosyltransferase: Prepare a stock solution of the purified enzyme in a suitable buffer.

  • UDP-Sugar Donor: Prepare a stock solution of the appropriate UDP-sugar (e.g., UDP-galactose, UDP-glucose).

  • This compound (Acceptor): Prepare a stock solution in the reaction buffer.

  • UDP-Glo™ Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega).[9]

  • Test Compounds: Dissolve in 100% DMSO.

2. Assay Procedure:

  • Compound and Enzyme Addition: In a 384-well plate, add test compounds or DMSO, followed by the glycosyltransferase enzyme.

  • Initiate Reaction: Add a mixture of the UDP-sugar donor and this compound acceptor to start the reaction. The total reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • UDP Detection: Add an equal volume of the UDP-Glo™ Detection Reagent to each well.

  • Final Incubation: Incubate at room temperature for 60 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

3. Data Analysis and Interpretation:

  • Inhibitor Screening: For inhibitor screening, a decrease in the luminescence signal compared to the no-inhibitor control indicates inhibition of the glycosyltransferase.

  • Substrate Identification: To identify new substrates, an increase in luminescence compared to a no-acceptor control would indicate that the test molecule is a substrate for the enzyme.

Table 2: Typical Reagent Concentrations for GT Assay Optimization

ReagentConcentration RangeNotes
Glycosyltransferase1 - 100 ng/µLEnzyme-dependent, aim for a linear reaction rate.
UDP-Sugar Donor1 - 100 µMShould be at or below the Km for optimal inhibitor screening.
This compound10 µM - 1 mMConcentration should be optimized based on the Km of the enzyme for this substrate.

Conclusion

This compound is a versatile and cost-effective tool for high-throughput screening in drug discovery. The protocols detailed in this application note for a competitive fluorescence polarization assay for galectin-3 inhibitors and a luminescent assay for glycosyltransferase activity provide robust and reliable methods for identifying and characterizing new drug candidates. By understanding the principles behind these assays and following a rigorous validation process, researchers can confidently implement these screens to accelerate their drug discovery programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • O'Connell, M. J., et al. (2017). Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. Journal of Medicinal Chemistry, 60(24), 10082–10099. [Link]

  • Aharoni, A., et al. (2003). High-throughput screening methodology for the directed evolution of glycosyltransferases. Nature Methods, 1(1), 1-3. [Link]

  • Creative Diagnostics. (n.d.). TIM-3/Galectin-9 Signaling Pathway. [Link]

  • Mukherjee, M., et al. (2023). Galectin-3: Integrator of Signaling via Hexosamine Flux. International Journal of Molecular Sciences, 24(14), 11468. [Link]

  • Du, X. J., et al. (2019). β-Adrenoceptor activation affects galectin-3 as a biomarker and therapeutic target in heart disease. British Journal of Pharmacology, 176(13), 2187-2201. [Link]

  • Al-Dujaili, E. A. S., et al. (2014). A New Assay for Determining Ganglioside Sialyltransferase Activities Lactosylceramide-2,3-Sialyltransferase (SAT I) and Monosialylganglioside-2,3-Sialyltransferase (SAT IV). PLoS ONE, 9(4), e94841. [Link]

  • ResearchGate. (n.d.). Determination of Z ′ factor in FP screening assay. [Link]

  • Jewett Lab. (2021). Using High-Throughput Experiments To Screen N‐Glycosyltransferases with Altered Specificities. [Link]

  • NCBI. (2021). Production, purification and quality control of galectin-3. [Link]

  • Iacobini, C., et al. (2019). Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases. International Journal of Molecular Sciences, 20(11), 2848. [Link]

  • Dong, S., et al. (2018). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmaceutica Sinica B, 8(3), 426–434. [Link]

  • Agilent. (n.d.). (2-3)-Sialyltransferase. [Link]

  • Hu, G., et al. (2019). High-Throughput Glycomic Methods. Molecular & Cellular Proteomics, 18(1), 40–55. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Hart, G. W., et al. (2015). Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. Glycobiology, 25(10), 1038–1043. [Link]

  • YouTube. (2023). High Throughput Screening Explained Simply (5 Minutes). [Link]

  • Chen, G. J., et al. (2011). A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx. ChemBioChem, 12(12), 1845–1850. [Link]

  • Liu, W., et al. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]

  • JCGGDB. (n.d.). [Purification of recombinant human galectin-3(Gal-3)]:Glycoscience Protocol Online Database. [Link]

  • Sýkorová, P., et al. (2023). Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding. International Journal of Molecular Sciences, 24(18), 13867. [Link]

  • Wikipedia. (n.d.). Galectin-3. [Link]

  • RCSB PDB. (2015). 4R9C: Crystal structure of Human galectin-3 CRD in complex with lactose (pH 7.5, PEG6000). [Link]

Sources

The Versatility of Sweet Surfactants: A Guide to the Industrial Applications of Methyl Lactoside Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of industrial chemistry, the pursuit of sustainable, efficient, and biocompatible molecules is paramount. Methyl lactoside derivatives, born from the convergence of renewable lactose and methanol, are emerging as a class of versatile compounds with significant potential across a spectrum of industries. Their unique amphiphilic nature, combining a hydrophilic sugar head with a tunable hydrophobic tail, positions them as powerful surfactants, emulsifiers, and formulation aids. This technical guide provides an in-depth exploration of the industrial applications of these bio-based molecules, offering detailed protocols and insights for researchers, scientists, and professionals in drug development and material science.

The Foundation: Understanding this compound and its Derivatives

This compound is a glycoside formed from the disaccharide lactose and methanol. The core structure, consisting of a galactose unit linked to a glucose unit which is then glycosidically bound to a methyl group, provides a hydrophilic backbone. Industrial utility is unlocked by derivatizing the hydroxyl groups of the lactose moiety, most commonly through esterification or amidation, to introduce hydrophobic alkyl chains. This process transforms the hydrophilic sugar into an amphiphilic molecule with surface-active properties.

The choice of the hydrophobic tail (e.g., fatty acid chain length and saturation) and the method of synthesis are critical determinants of the final properties and applications of the derivative. These "glycolipid" surfactants are gaining traction due to their excellent biocompatibility, biodegradability, and low toxicity profiles, offering a green alternative to traditional petroleum-based surfactants.[1][2]

Synthesis of this compound Derivatives: Crafting the Amphiphile

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic routes. The selection of the synthetic pathway is dictated by the desired derivative, required purity, and scalability.

Enzymatic Synthesis of Lactose Esters

Enzymatic synthesis is favored for its high regioselectivity, mild reaction conditions, and the production of high-purity products without the need for extensive protection and deprotection steps.[3] Lipases are commonly employed to catalyze the esterification of lactose with fatty acids or their vinyl esters.

Protocol 1: Enzymatic Synthesis of 6'-O-Lactose Laurate

This protocol details the lipase-catalyzed synthesis of 6'-O-lactose laurate, a non-ionic surfactant with applications in cosmetics and pharmaceuticals.[4][5][6]

Rationale: The enzymatic approach using an immobilized lipase like Novozym 435 allows for specific esterification at the primary hydroxyl group (C6') of the galactose unit of lactose, minimizing the formation of by-products. The use of vinyl laurate as the acyl donor drives the reaction forward by the irreversible tautomerization of the released vinyl alcohol to acetaldehyde.

Materials:

  • Lactose monohydrate

  • Vinyl laurate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3 Å)

  • Acetone

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve lactose (50 mM) and vinyl laurate (150 mM) in 100 mL of 2-methyl-2-butanol. Add molecular sieves (10% w/v) to remove any residual water.

  • Enzymatic Reaction: Add Novozym 435 (1% w/v) to the reaction mixture. Seal the flask and stir at 50°C and 400 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: chloroform/methanol 7:3 v/v). The formation of the lactose laurate ester will be indicated by a new spot with a higher Rf value than lactose.

  • Enzyme Deactivation and Removal: After 24-48 hours (or when the reaction has reached completion as indicated by TLC), stop the reaction by heating the mixture to 100°C for 10 minutes. Centrifuge the mixture at 500 x g for 5 minutes to pellet the enzyme and molecular sieves.

  • Solvent Removal: Decant the supernatant and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform/methanol as the eluent to obtain pure 6'-O-lactose laurate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Lactose Lactose Reaction Esterification Lactose->Reaction VinylLaurate Vinyl Laurate VinylLaurate->Reaction Enzyme Novozym 435 Enzyme->Reaction Solvent 2-Methyl-2-butanol Solvent->Reaction Temp 50°C Temp->Reaction Purification Purification (Chromatography) Reaction->Purification LactoseLaurate 6'-O-Lactose Laurate Purification->LactoseLaurate

Chemical Synthesis of N-Alkanoyl-N-methyllactitolamines

Chemical synthesis offers a route to a wider variety of derivatives, including those with amide linkages, which exhibit enhanced stability compared to esters.

Protocol 2: Synthesis of N-Decanoyl-N-methyllactitolamine

This protocol describes the synthesis of a lactose-based surfactant with an amide linkage, suitable for applications requiring higher chemical stability.

Rationale: This multi-step synthesis first creates an N-methyllactitolamine intermediate, which is then acylated with decanoyl chloride. The use of an acyl chloride ensures a high-yielding acylation reaction. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Materials:

  • N-methyllactitolamine

  • Decanoyl chloride

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyllactitolamine (10.0 mmol) and triethylamine (2 mL) in 10 mL of DMF. Cool the mixture to 5-10°C in an ice bath.

  • Acylation: Add a solution of decanoyl chloride (10.5 mmol) in ethyl acetate dropwise to the cooled mixture over 40 minutes with continuous stirring.

  • Reaction: Continue stirring the reaction mixture at 5-10°C for 2 hours.

  • Work-up: Add 20 mL of methanol to the reaction mixture and refrigerate for 20 hours to precipitate the product. Filter the solid and remove volatile components under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a chloroform/methanol (7:3, v/v) eluent to yield N-decanoyl-N-methyllactitolamine.

  • Characterization: Characterize the final product using spectroscopic and analytical techniques.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Intermediate N-methyllactitolamine Acylation Acylation Intermediate->Acylation AcylChloride Decanoyl Chloride AcylChloride->Acylation Base Triethylamine Base->Acylation Solvent DMF/Ethyl Acetate Solvent->Acylation Temp 5-10°C Temp->Acylation Purification Purification (Chromatography) Acylation->Purification AmideSurfactant N-Decanoyl-N-methyllactitolamine Purification->AmideSurfactant

Characterization of Surface-Active Properties

A key characteristic of this compound derivatives for industrial applications is their ability to act as surfactants. This is quantified by their critical micelle concentration (CMC) and their ability to reduce surface tension.

Protocol 3: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol outlines a common method for determining the CMC of a surfactant using a fluorescent probe.[3][7][8]

Rationale: The fluorescent probe, pyrene, exhibits a change in its fluorescence emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene is in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is observed as a shift in the intensity ratio of two specific emission peaks (I₁ and I₃), and the inflection point of the I₁/I₃ ratio versus surfactant concentration plot corresponds to the CMC.

Materials:

  • This compound derivative surfactant

  • Pyrene solution in ethanol (0.2 mM)

  • Deionized water

Equipment:

  • Fluorometer

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Sample Preparation: Prepare a series of aqueous solutions of the this compound derivative with varying concentrations, bracketing the expected CMC.

  • Probe Addition: To 1 mL of each surfactant solution, add 1.5 µL of the 0.2 mM pyrene in ethanol solution and mix thoroughly.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each sample from 350 to 450 nm with an excitation wavelength of 334 nm.

  • Data Analysis: Determine the fluorescence intensities of the first (I₁ at ~372 nm) and third (I₃ at ~383 nm) vibronic peaks of the pyrene emission spectrum.

  • CMC Determination: Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this plot.

Derivative (Alkyl Chain Length)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Lactose Monooctanoate (C8)> 2.5-
Lactose Monodecanoate (C10)0.9428.5
Lactose Monolaurate (C12)0.2429.0
Lactose Monomyristate (C14)0.0631.2
N-Decanoyl-N-methyllactitolamine0.5627.8
N-Lauroyl-N-methyllactitolamine0.1328.5

Note: Data compiled from various sources. Exact values can vary depending on experimental conditions.

Industrial Applications and Protocols

The unique properties of this compound derivatives make them suitable for a wide range of industrial applications.

Cosmetics and Personal Care: Green Emulsifiers and Formulation Aids

The demand for natural and mild ingredients in cosmetics is a major driver for the adoption of sugar-based surfactants.[9] this compound esters and amides can function as effective emulsifiers, solubilizers, and wetting agents in creams, lotions, and other personal care products.

Protocol 4: Formulation of an Oil-in-Water (O/W) Cosmetic Cream

This protocol provides a basic framework for creating a stable and aesthetically pleasing cosmetic cream using a lactose-based emulsifier.[10][11][12][13]

Rationale: The emulsifier, a this compound derivative, reduces the interfacial tension between the oil and water phases, allowing for the formation of a stable emulsion. The manufacturing process involves heating both phases separately to ensure all components are melted and dissolved, followed by high-shear mixing to create fine oil droplets dispersed in the water phase.

Materials:

  • Oil Phase:

    • Lactose Laurate (Emulsifier): 5.0%

    • Cetearyl Alcohol (Co-emulsifier/Thickener): 3.0%

    • Sweet Almond Oil: 15.0%

    • Shea Butter: 5.0%

  • Water Phase:

    • Distilled Water: 69.5%

    • Glycerin (Humectant): 2.0%

  • Cooldown Phase:

    • Preservative (e.g., Phenoxyethanol): 0.5%

    • Fragrance/Essential Oil: q.s.

Equipment:

  • Two beakers

  • Water bath or heating plates

  • Homogenizer or high-shear mixer

  • Overhead stirrer

Procedure:

  • Phase Preparation: In one beaker, combine all ingredients of the oil phase. In a separate beaker, combine the water and glycerin of the water phase.

  • Heating: Heat both beakers to 75-80°C in a water bath until all solid components in the oil phase have melted.

  • Emulsification: Slowly add the water phase to the oil phase while mixing with a homogenizer at high speed for 5-10 minutes.

  • Cooling: Switch to a gentle overhead stirrer and continue mixing while the emulsion cools.

  • Cooldown Additions: When the temperature of the emulsion is below 40°C, add the preservative and fragrance.

  • Final Mixing: Continue to stir gently until the cream is uniform and has reached room temperature.

  • Stability Testing: Store samples at different temperatures (e.g., room temperature, 40°C, 4°C) and observe for any signs of phase separation, creaming, or changes in viscosity over a period of several weeks.

Pharmaceutical and Drug Delivery: Biocompatible Excipients

The non-toxic and biocompatible nature of this compound derivatives makes them attractive candidates for use in pharmaceutical formulations, particularly in drug delivery systems for poorly water-soluble drugs.[14] They can act as solubilizing agents, emulsifiers in parenteral nutrition, and as components of nanoparticles for targeted drug delivery.

Protocol 5: Preparation of Drug-Loaded Nanoparticles using a Lactoside-Based Surfactant

This protocol describes the preparation of polymeric nanoparticles for the encapsulation of a hydrophobic drug, using a this compound derivative as a stabilizer.[14][15][16]

Rationale: The nanoprecipitation method is a simple and rapid technique for producing nanoparticles. The hydrophobic drug and a biodegradable polymer (e.g., PLGA) are dissolved in an organic solvent. This solution is then added to an aqueous phase containing the lactoside-based surfactant. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to precipitate, forming nanoparticles. The surfactant adsorbs onto the surface of the nanoparticles, preventing their aggregation and ensuring stability.

Materials:

  • Hydrophobic drug (e.g., Quercetin)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Methyl 6'-O-lauroyl-β-D-lactoside

  • Acetone (organic solvent)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Vortex mixer

  • Centrifuge

  • Particle size analyzer

Procedure:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and PLGA in acetone.

  • Aqueous Phase Preparation: Dissolve the methyl 6'-O-lauroyl-β-D-lactoside in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise using a syringe pump.

  • Solvent Evaporation: Continue stirring the resulting suspension for several hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess surfactant.

  • Characterization: Analyze the nanoparticles for their size, zeta potential, drug loading efficiency, and in vitro drug release profile.

G cluster_phases Phase Preparation cluster_process Nanoparticle Formation cluster_product Final Product OrganicPhase Organic Phase: Hydrophobic Drug + PLGA in Acetone Mixing Nanoprecipitation (Dropwise addition with stirring) OrganicPhase->Mixing AqueousPhase Aqueous Phase: Lactoside Surfactant in Water AqueousPhase->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Purification Centrifugation & Washing Evaporation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Food Industry: Bio-based Emulsifiers and Preservatives

Lactose and its derivatives have a long history of use in the food industry.[14] Lactose esters, in particular, can be used as emulsifiers in products like salad dressings, mayonnaise, and baked goods. Furthermore, some derivatives have shown antimicrobial activity, suggesting their potential as natural preservatives.[3][17][18]

Protocol 6: Evaluation of Antimicrobial Activity (MIC & MBC)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a lactose ester against a target microorganism.[17][18][19]

Rationale: The broth microdilution method is a standard technique for assessing the antimicrobial efficacy of a compound. The MIC is the lowest concentration of the agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Materials:

  • Lactose ester derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

Equipment:

  • Incubator

  • Spectrophotometer (for inoculum standardization)

  • Micropipettes

  • Sterile loops or spreaders

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Prepare serial two-fold dilutions of the lactose ester in TSB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no ester) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lactose ester in which there is no visible turbidity (bacterial growth).

  • MBC Determination: From the wells showing no growth, take an aliquot (e.g., 10 µL) and plate it onto a TSA plate. Incubate the plate at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Derivative (Alkyl Chain Length)Target MicroorganismMIC (mg/mL)MBC (mg/mL)
Lactose Monodecanoate (C10)Bacillus cereus1-31-3
Lactose Monodecanoate (C10)Listeria monocytogenes1-31-3
Lactose Monomyristate (C14)Bacillus cereus1-31-3
Lactose Monomyristate (C14)Streptococcus suis3-53-5

Note: Data is dependent on the solvent used and the specific bacterial strain.[17][18]

Future Perspectives and Conclusion

The industrial applications of this compound derivatives are poised for significant growth, driven by the increasing demand for sustainable and high-performance bio-based materials. Future research will likely focus on expanding the library of these derivatives with novel functionalities, optimizing synthesis processes for greater efficiency and cost-effectiveness, and exploring their potential in advanced applications such as smart drug delivery systems and functional foods. The inherent biocompatibility and biodegradability of these "sweet surfactants" ensure their continued relevance in a world increasingly focused on green chemistry and circular economy principles. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers to unlock the full potential of these remarkable molecules.

References

  • Lucarini, S., et al. (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. Pharmaceuticals, 14(12), 1285. [Link]

  • Perinelli, D. R., et al. (2023). Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities. Molecules, 28(19), 6959. [Link]

  • El-Sayed, M. A., & El-Sawy, S. M. (2017). Lactose Derivatives: Properties, Preparation and Their Applications in Food and Pharmaceutical Industries. International Journal of Food Science and Technology, 52(1), 1-12. [Link]

  • Wagh, A., et al. (2014). Growth inhibitory properties of lactose fatty acid esters. Journal of Applied Microbiology, 116(3), 524-534. [Link]

  • Biron, E., & Kessler, H. (2005). Synthesis of N-Alkyl Amino Acids. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Formula Botanica. (n.d.). How to make a Rich Face Cream Formulation with Xyliance. [Link]

  • Wang, Z., et al. (2003). Effectiveness of Surface Tension Reduction by Anionic Surfactants—Quantitative Structure–Property Relationships. Journal of Dispersion Science and Technology, 24(5), 653-658. [Link]

  • Müller, R. H., et al. (2019). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Advances, 9(43), 25169-25178. [Link]

  • Mank, D., & Zdziennicka, A. (2016). Sugar-based surfactants as alternative to synthetic ones. Journal of Surfactants and Detergents, 19(6), 1139-1148. [Link]

  • MakingCosmetics. (n.d.). Basic Principles of Cosmetic Formulas. [Link]

  • Zhang, L., et al. (2020). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 23(5), 931-943. [Link]

  • Sci-Hub. (n.d.). Effectiveness of Surface Tension Reduction by Anionic Surfactants—Quantitative Structure–Property Relationships. [Link]

  • Decatur, J., & Mcconnell, H. M. (2011). Synthesis and activity of lactose esters.
  • Wagh, A., et al. (2014). Growth inhibitory properties of lactose fatty acid esters. Journal of Applied Microbiology, 116(3), 524-534. [Link]

  • Chen, Y., et al. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Polymers, 11(6), 986. [Link]

  • Institute of Personal Care Science. (n.d.). Cosmetic Formulations: A Beginners Guide. [Link]

  • Sandhu, G. (2012). Characterization of Lactose Esters for Their Antimicrobial and Emulsification Properties. All Graduate Theses and Dissertations. 1374. [Link]

  • Psoni, L., & Tsioptsias, C. (2022). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. Fluids, 7(1), 22. [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Dutt, M., & Vlachos, V. (2022). Surface tension models for binary aqueous solutions: A review and intercomparison. Physical Chemistry Chemical Physics, 24(4), 2023-2041. [Link]

  • Lucarini, S., et al. (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. Pharmaceuticals, 14(12), 1285. [Link]

  • ResearchGate. (n.d.). What is the best preparation protocol for simultaneous encapsulation of both hydrophilic and hydrophobic drugs in PLGA-PEG nanoparticles (NPs)? [Link]

  • Smart Science & Technology. (n.d.). Emulsion Stability Of Heavy Oil With Surfactants And Nanoparticles. [Link]

  • Stebe, K. J., & Maldarelli, C. (2000). Which surfactants reduce surface tension faster? A scaling argument for diffusion-controlled adsorption. Advances in Colloid and Interface Science, 85(2-3), 197-219. [Link]

  • SwonLab. (2026). Face Cream Formulation Guide: Professional Formulas & Percentages. [Link]

  • EUCAST. (n.d.). MIC Determination. [Link]

  • Wang, Z., et al. (2005). Effectiveness of Surface Tension Reduction by Nonionic Surfactants with Quantitative Structure‐Property Relationship Approach. Journal of Dispersion Science and Technology, 26(4), 483-488. [Link]

  • Google Patents. (n.d.).
  • Fernandes, P., et al. (2021). Enzymatic synthesis of amphiphilic carbohydrate esters: Influence of physicochemical and biochemical parameters. Catalysis Communications, 154, 106297. [Link]

  • JoVE. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. [Link]

  • Roquette. (n.d.). Formulation Guide. [Link]

  • Álvarez-Ordóñez, A., et al. (2019). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 8(11), 584. [Link]

  • Zhang, Y., et al. (2021). Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega, 6(45), 30485-30494. [Link]

  • Li, Y., et al. (2020). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry, 92(7), 5367-5373. [Link]

  • Deleu, M., et al. (2018). d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. Enzyme and Microbial Technology, 112, 14-21. [Link]

  • Al-Subhi, L., et al. (2021). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. RSC Advances, 11(52), 32986-33003. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl Lactoside Quantification

This compound, a glycoside composed of galactose and glucose units, is a molecule of increasing interest in various scientific domains. Its relevance spans from its use as a substrate in enzymatic studies to its potential role as a precursor in the synthesis of bioactive compounds and its appearance in complex biological and food matrices. Accurate and robust quantification of this compound is therefore paramount for researchers in drug development, biotechnology, and food science to ensure process control, understand reaction kinetics, and determine product purity.

This comprehensive guide provides detailed application notes and protocols for the principal analytical techniques employed for the quantification of this compound. The methodologies discussed herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

I. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. When coupled with a Refractive Index Detector (RID), it provides a universal detection method for carbohydrates. The principle relies on the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase, with detection based on changes in the refractive index of the eluent as the analyte passes through the detector cell.

The choice of an amino-functionalized silica column is strategic for carbohydrate analysis. The amino groups on the stationary phase interact with the hydroxyl groups of the sugar through hydrophilic interaction liquid chromatography (HILIC), providing excellent separation of polar compounds. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve the desired retention and resolution. A higher percentage of acetonitrile increases retention for polar analytes like this compound.[1]

Visualizing the HPLC-RID Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix (e.g., fermentation broth) Filtration Filtration (0.45 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Autosampler Autosampler Dilution->Autosampler Inject Column Amino Column (e.g., NH2) Autosampler->Column Pump HPLC Pump (Isocratic) Pump->Autosampler Detector Refractive Index Detector (RID) Column->Detector Chromatogram Chromatogram (Peak Area) Detector->Chromatogram Signal Quantification Quantification of This compound Chromatogram->Quantification Calibration Calibration Curve (Std. Concentrations) Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Drying Drying (e.g., under N2) Sample->Drying Derivatization Silylation (BSTFA + TMCS) Drying->Derivatization Heating Heating (e.g., 70°C) Derivatization->Heating Injector GC Injector Heating->Injector Inject GC_Column GC Column (e.g., DB-5) Injector->GC_Column MS_Detector Mass Spectrometer (MS) GC_Column->MS_Detector TIC Total Ion Chromatogram (TIC) MS_Detector->TIC Signal Mass_Spectrum Mass Spectrum (Fragmentation Pattern) TIC->Mass_Spectrum Quantification Quantification (Selected Ion Monitoring) Mass_Spectrum->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample Accurately Weighed Sample Mixing Dissolve and Mix Sample->Mixing Internal_Std Accurately Weighed Internal Standard Internal_Std->Mixing Solvent NMR Solvent (e.g., D2O) Solvent->Mixing NMR_Tube Transfer to NMR Tube Mixing->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire 1H NMR Spectrum Spectrometer->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Integration Integrate Signals (Analyte & Standard) Processing->Integration Calculation Calculate Concentration Integration->Calculation Enzymatic_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Sample/ Standard Plate Add to Microplate Sample->Plate Enzyme_Mix Enzyme Mix (β-galactosidase) Enzyme_Mix->Plate Buffer Assay Buffer Buffer->Plate Incubation Incubation (e.g., 37°C) Plate->Incubation Add_ONPG Add ONPG Substrate Incubation->Add_ONPG Color_Dev Color Development Add_ONPG->Color_Dev Stop_Reaction Stop Reaction (e.g., Na2CO3) Color_Dev->Stop_Reaction Reader Microplate Reader (Absorbance at 420 nm) Stop_Reaction->Reader Quantification Quantification Reader->Quantification Calibration Standard Curve Calibration->Quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl Lactoside Degradation in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting enzyme assays involving the degradation of methyl lactoside. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Our approach is rooted in providing not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction: The Nuances of the this compound Assay

This compound, a glycoside composed of galactose and a methylated glucose unit, serves as a specific substrate for enzymes like β-galactosidase.[1][2] Assaying its degradation is crucial for studying enzyme kinetics, screening for inhibitors, and various diagnostic applications. However, like any biochemical assay, it is prone to a range of issues that can lead to inconsistent or inaccurate results. This guide will walk you through a systematic, logic-driven troubleshooting process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with Reaction Rate & Signal

Low or absent enzyme activity is a common issue that can stem from several factors. A systematic approach is key to diagnosing the problem.

Initial Diagnostic Workflow:

Caption: Initial diagnostic workflow for low or no enzyme activity.

In-Depth Troubleshooting Steps:

  • Enzyme Inactivation: Enzymes are sensitive to their environment. Improper storage, such as repeated freeze-thaw cycles or storage at the wrong temperature, can lead to denaturation and loss of activity.[3] Most enzymes, including β-galactosidase, require storage at low temperatures (e.g., -20°C or -70°C), often in a glycerol-containing buffer to prevent ice crystal formation.[3]

    • Actionable Advice: Always run a positive control with a known active enzyme and a standard substrate (like o-nitrophenyl-β-D-galactopyranoside, ONPG) to confirm your enzyme stock is active.[4] If the positive control fails, obtain a fresh enzyme stock.

  • Substrate Degradation or Impurity: this compound, while generally stable, should be stored under appropriate conditions, typically cool and dry, to prevent non-enzymatic hydrolysis or degradation.[5]

    • Actionable Advice: Confirm the purity and integrity of your this compound stock. If in doubt, use a fresh, unopened vial.

  • Suboptimal Assay Conditions: Every enzyme has an optimal pH and temperature range for activity.[6][7] For β-galactosidase, the optimal pH is typically around 7.0-7.5.[4][8] Significant deviations can drastically reduce or eliminate enzyme function.

    • Actionable Advice: Prepare fresh buffer and verify its pH at the reaction temperature. Ensure your incubator or water bath is calibrated and maintaining the correct temperature.

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of β-galactosidase. Common inhibitors include galactose (a product of the reaction, leading to product inhibition), heavy metals, and chelating agents like EDTA if the enzyme requires divalent cations for activity.[9][10] Some compounds like caffeine and theophylline have also been shown to inhibit β-galactosidase.[11]

    • Actionable Advice: Review all components of your reaction mixture for potential inhibitors. If you suspect an inhibitor in your sample, perform a spike-and-recovery experiment by adding a known amount of active enzyme to your sample and measuring the activity.

This phenomenon, often referred to as "reaction stalling," can be attributed to several factors related to the reaction dynamics.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Substrate Depletion The enzyme has consumed most of the available this compound. This is expected in a properly functioning assay.Ensure you are measuring the initial reaction velocity (typically within the first 10-15% of substrate conversion) for accurate kinetic analysis.[3] If the reaction is too fast, reduce the enzyme concentration.[12]
Product Inhibition The products of this compound hydrolysis (galactose and methyl glucoside) can bind to the active site of the enzyme, competing with the substrate and slowing the reaction.[10]Dilute the sample or take earlier time points to minimize the accumulation of inhibitory products.
Enzyme Instability The enzyme may not be stable under the assay conditions for the duration of the experiment, leading to a progressive loss of activity.[3]Run a control with the enzyme in the assay buffer without the substrate for the same duration. Measure the enzyme activity at the end of the incubation to check for stability. Consider adding stabilizing agents like BSA to the buffer.[3]
pH Shift The enzymatic reaction itself might produce or consume protons, leading to a change in the pH of the buffer and a decrease in enzyme activity.Ensure your buffer has sufficient buffering capacity for the reaction. You may need to use a higher concentration of the buffering agent or choose a buffer with a pKa closer to the optimal pH of the enzyme.[13]
Category 2: Issues with Assay Components & Setup

A high background signal can mask the true enzymatic activity and should be addressed systematically.

Troubleshooting High Background:

Caption: Troubleshooting workflow for high background signal.

  • Non-Enzymatic Substrate Hydrolysis: Glycosidic bonds can be susceptible to acid- or base-catalyzed hydrolysis, especially at elevated temperatures.[14][15]

    • Actionable Advice: Run a control with only this compound in the assay buffer (no enzyme) and incubate for the same duration as your experiment. If you see an increase in signal, your substrate is likely auto-hydrolyzing. Consider adjusting the pH to be closer to neutral or lowering the assay temperature.

  • Contamination of Reagents: One or more of your reagents (buffer, cofactors, etc.) may be contaminated with an enzyme that can degrade this compound.

    • Actionable Advice: Prepare fresh reagents using high-purity water and sterile techniques. Test each component individually for activity with the substrate.

  • Interference with Detection Method: The method used to detect the product of this compound degradation (e.g., a coupled enzyme assay to detect glucose or galactose) may be prone to interference from components in your sample.

    • Actionable Advice: Run a control for your detection system without this compound to see if any of your sample components generate a signal.

Experimental Protocols

Protocol 1: Standard β-Galactosidase Assay with this compound

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.

Reagents:

  • Assay Buffer: 50 mM sodium phosphate, pH 7.3, containing 1 mM MgCl₂ and 10 mM 2-mercaptoethanol.[4]

  • This compound Stock Solution: 100 mM in deionized water.

  • β-Galactosidase Enzyme Solution: Diluted in cold Assay Buffer to a working concentration (e.g., 0.1 - 1.0 units/mL).[4]

  • Stop Solution: 1 M Sodium Carbonate.[8][16]

  • Detection Reagent: (e.g., Glucose oxidase/peroxidase coupled assay for glucose detection).

Procedure:

  • Equilibrate all reagents to the assay temperature (e.g., 37°C).

  • Set up the following reactions in microcentrifuge tubes or a 96-well plate:

Component Test Sample (µL) No-Enzyme Control (µL) No-Substrate Control (µL)
Assay Buffer150160160
This compound (100 mM)10100
Enzyme Solution10010
Deionized Water0010
Total Volume 170 170 170
  • Pre-incubate the reactions for 5 minutes at the assay temperature.

  • Initiate the reaction by adding the enzyme (for Test Sample and No-Substrate Control) and buffer (for No-Enzyme Control).

  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a defined volume of Stop Solution (if using a colorimetric endpoint that is pH-sensitive).

  • Proceed with your chosen detection method to quantify the amount of product formed.

  • Subtract the signal from the No-Enzyme and No-Substrate controls from the Test Sample signal.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 10), 668–674. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-d-galactopyranosyl-(1→4)- β-d-glucopyranoside] monohydrate: a solvomorphism study. IUCrData. Retrieved from [Link]

  • Sam-Soon, N., & Kalesh, K. A. (2020). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 847–855. Retrieved from [Link]

  • University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Pornsuriyasak, P., et al. (2022). A Mechanistic Study on the Non‐enzymatic Hydrolysis of Kdn Glycosides. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal pH (a), optimal temperature (b), pH stability (c) and.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Enzyme Kinetics: Answers to Problems. Retrieved from [Link]

  • Wang, Y., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Molecules, 27(12), 3939. Retrieved from [Link]

  • Agilent. (n.d.). Manual: Beta-galactosidase Assay Kit. Retrieved from [Link]

  • Quora. (2016). What are the reasons of poor results in enzymatic assays?. Retrieved from [Link]

  • Kim, Y.-W. (2013). Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. Molecules, 18(6), 6649–6661. Retrieved from [Link]

  • LearnChemE. (n.d.). enzyme-kinetics-example-problems. Retrieved from [Link]

  • Shomu's Biology. (2022, September 8). Enzyme kinetics numerical problems and solutions | catalytic efficiency, turnover number problems [Video]. YouTube. Retrieved from [Link]

  • Bissaro, B., et al. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C-glycosides. Beilstein Journal of Organic Chemistry, 13, 1765–1785. Retrieved from [Link]

  • Patsnap. (2023, May 10). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Galactosidase. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycoside. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. (n.d.). B-Gal Assay. Retrieved from [Link]

  • Anderson, J. G., et al. (2020). Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli. ACS Omega, 5(51), 33201–33209. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay?. Retrieved from [Link]

  • Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

  • CAZypedia. (n.d.). Glycoside hydrolases. Retrieved from [Link]

  • Singh, S., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 102, 357–366. Retrieved from [Link]

  • Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Canadian Journal of Chemistry, 40(11), 2059–2065. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]

Sources

Technical Support Center: Methyl Lactoside Stability in Aqueous Buffer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl lactoside. This document provides in-depth guidance on maintaining the stability of this compound in various buffer conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound, a disaccharide glycoside, is susceptible to degradation, primarily through the hydrolysis of its glycosidic bond. This process is significantly influenced by the formulation's pH, the type of buffer used, temperature, and storage duration. Understanding these factors is critical for developing stable formulations and obtaining reliable experimental results. The primary degradation pathway involves the cleavage of the β(1→4) glycosidic linkage between the galactose and glucose moieties, yielding methanol, galactose, and glucose.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time. What is the likely cause?

A decrease in this compound concentration is most commonly due to hydrolysis of the glycosidic bond. This reaction is catalyzed by acidic conditions.[1][2][3] The rate of hydrolysis is dependent on the pH of your buffer system and the storage temperature. Lower pH values and higher temperatures will accelerate degradation.[4]

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound formulation. What could they be?

New peaks appearing in your chromatogram likely represent degradation products. The primary products of this compound hydrolysis are galactose and glucose. Depending on the specifics of your formulation and storage conditions, you might also see products from further reactions of these monosaccharides.

Q3: Which buffer system is recommended for formulating this compound to ensure maximum stability?

For optimal stability, it is generally recommended to maintain the pH of the this compound solution close to neutral (pH 6.0-8.0). Phosphate or acetate buffers are commonly used in pharmaceutical preparations and are suitable choices.[5][6][7] However, the ideal buffer will also depend on the specific requirements of your application. It is crucial to perform stability studies with your chosen buffer to confirm compatibility.

Q4: How does temperature affect the stability of this compound in solution?

Temperature has a significant impact on the rate of chemical reactions, including the hydrolysis of glycosidic bonds.[4] Storing this compound solutions at elevated temperatures will increase the rate of degradation. For long-term storage, it is advisable to keep solutions at refrigerated temperatures (2-8°C).[8] Some suppliers recommend storage of the solid compound at 10-25°C in a well-closed container.[9]

Q5: Can the concentration of the buffer affect the stability of this compound?

Yes, the buffer concentration, and therefore the ionic strength of the solution, can influence reaction rates. While the effect may be less pronounced than that of pH and temperature, it is a parameter that should be controlled in your formulation.[10] Buffer concentrations in the range of 10-100 mM are typical for many pharmaceutical applications.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of this compound in an acidic buffer (e.g., citrate, pH < 5). Acid-catalyzed hydrolysis of the glycosidic bond.Increase the pH of the buffer to the neutral range (pH 6-8) using a phosphate or acetate buffer system. If a low pH is required for your experiment, conduct the experiment at a lower temperature and for a shorter duration.
Appearance of multiple degradation peaks in HPLC. Complex degradation pathways, potentially involving reactions of the primary degradation products (galactose and glucose).Utilize forced degradation studies to identify the degradation products.[11] This can be achieved by exposing the this compound solution to stress conditions (e.g., strong acid, strong base, high temperature, oxidation, light) to generate the potential degradants.[12][13]
Precipitation or cloudiness in the this compound solution. Poor solubility or degradation leading to insoluble products.Ensure the concentration of this compound is within its solubility limits in the chosen buffer. If degradation is suspected, analyze the precipitate to identify its composition.
Inconsistent results between experimental batches. Variation in buffer preparation, storage conditions, or age of the this compound stock solution.Standardize buffer preparation protocols. Ensure consistent storage temperatures and durations. Use freshly prepared this compound solutions for critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[11][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.0, 50 mM

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RI or ELSD)[15][16][17]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution (in a neutral buffer, e.g., phosphate pH 7.0) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp) for 24 hours.

  • Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by HPLC to identify and quantify the degradation products.

Protocol 2: Isothermal Stability Study in Different Buffers

This protocol evaluates the stability of this compound in various buffer systems at a constant temperature.

Materials:

  • This compound

  • Citrate buffer, pH 4.0, 50 mM

  • Acetate buffer, pH 5.0, 50 mM

  • Phosphate buffer, pH 7.0, 50 mM

  • Borate buffer, pH 9.0, 50 mM

  • High-purity water

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in each of the specified buffers.

  • Incubation: Store aliquots of each solution in a temperature-controlled environment (e.g., 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from each buffer solution.

  • Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each buffer condition to determine the degradation rate.

Data Presentation

Table 1: Illustrative Stability of this compound at 40°C in Various Buffers
Buffer System (50 mM)pH% this compound Remaining after 7 days (Illustrative)
Citrate4.065%
Acetate5.085%
Phosphate7.0>98%
Borate9.0>98%

Note: This data is for illustrative purposes to demonstrate expected trends. Actual results may vary.

Visualizations

Diagram 1: Hypothesized Acid-Catalyzed Hydrolysis of this compound

G cluster_products Products ML This compound H + H₂O, H⁺ (Acid Catalyst) ML->H Products Degradation Products H->Products Gal Galactose Products->Gal Primary Glc Glucose Products->Glc Primary G A Prepare this compound Stock Solution B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Neutralize (if necessary) C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Workflow for a forced degradation study.

References

  • Asensio, J. L., Cañada, F. J., & Jimenez-Barbero, J. (1995). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. European Journal of Biochemistry, 233(2), 618–630. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available at: [Link]

  • Fiveable. (n.d.). Hydrolysis of glycosidic bonds Definition. Organic Chemistry II Key Term. Available at: [Link]

  • Jack Westin. (n.d.). 1d Hydrolysis Of The Glycoside Linkage. MCAT Content. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • Khan Academy. (n.d.). Glycosidic bond. Carbohydrates. Available at: [Link]

  • MDPI. (2020). Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. Available at: [Link]

  • MDPI. (2021). Stability-Indicating Analytical Approach for Stability Evaluation of Lactoferrin. Available at: [Link]

  • MDPI. (2023). Effect of Different Temperatures on the Storage Stability of Flaxseed Milk. Available at: [Link]

  • NIH. (2021). Investigating thermal stability based on the structural changes of lactase enzyme by several orthogonal methods. Available at: [Link]

  • Pharmaffiliates. (n.d.). Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Available at: [Link]

  • PubMed. (1995). The conformation of the monomethyl ethers of methyl beta-lactoside in D2O and Me2SO-d6 solutions. Available at: [Link]

  • PubMed. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the yield of hydrolysis degradation of a solution with.... Available at: [Link]

  • ResearchGate. (n.d.). Investigating thermal stability based on the structural changes of lactase enzyme by several orthogonal methods. Available at: [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2).. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathway for Methyl Orange by LAC_2.9 (a), and by.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl β-lactoside, (II′).. Available at: [Link]

  • ResearchGate. (n.d.). Temperature Effect on Lactose Crystallization, Maillard Reactions, and Lipid Oxidation in Whole Milk Powder. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Interference in Methyl Lactoside-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl lactoside-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of interference in these versatile experimental systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and ensure the integrity of your data.

Foundational Principles: Understanding Your Assay

This compound, a disaccharide derivative, is primarily used in two major types of biochemical assays: Lectin-binding assays and enzyme-inhibition assays. A clear understanding of your specific assay's mechanism is the first and most critical step in troubleshooting.

  • Lectin-Binding Assays: In this format, this compound acts as a specific carbohydrate ligand. It is typically immobilized or used as a competitor to study the binding activity of lectins (carbohydrate-binding proteins). The signal is proportional to the amount of lectin bound.

  • Enzyme Assays: Here, this compound can be used as a substrate or a competitive inhibitor for enzymes like β-galactosidase. For instance, in an inhibitor screening assay, a known substrate is used, and test compounds (like this compound derivatives) are evaluated for their ability to reduce the enzymatic reaction rate.

Assay_Principles cluster_0 Type 1: Lectin-Binding Assay cluster_1 Type 2: Enzyme Inhibition Assay (β-Galactosidase Example) L_Start Immobilized This compound L_Lectin Add Lectin Sample L_Start->L_Lectin L_Binding Specific Binding Occurs L_Lectin->L_Binding L_Wash Wash Step (Removes unbound lectin) L_Binding->L_Wash L_Detection Add Labeled Secondary Antibody/ Detection Reagent L_Wash->L_Detection L_Signal Measure Signal L_Detection->L_Signal E_Start Enzyme (β-Galactosidase) + Substrate (e.g., ONPG) E_Inhibitor Add Test Compound (e.g., this compound Derivative) E_Start->E_Inhibitor E_Reaction Enzymatic Reaction E_Inhibitor->E_Reaction E_Stop Stop Reaction E_Reaction->E_Stop E_Signal Measure Product (e.g., Colorimetric Signal) E_Stop->E_Signal E_Result Signal reduction indicates inhibition E_Signal->E_Result

Caption: Foundational workflows for the two primary this compound-based assays.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common challenges encountered during experiments.

Issue A: Unexpectedly Low or No Signal

Question: My assay signal is significantly lower than expected, or completely absent. What are the likely causes and how can I fix it?

This is a frequent issue that can often be traced to competitive inhibition, where molecules in your sample or buffer compete with the intended interaction partner.

The principle of competitive inhibition applies to both lectin and enzyme-based assays. An interfering molecule structurally similar to this compound (for lectin assays) or the enzyme's substrate (for enzyme assays) can bind to the active site, thereby preventing the desired interaction and reducing the signal.

  • In Lectin Assays: Other sugars or glycoproteins in your sample matrix can compete with this compound for the lectin's binding site. The binding affinity of lectins can be low, making them susceptible to competition.[1]

  • In β-Galactosidase Assays: Galactose is a known competitive inhibitor, as it competes with the substrate for the enzyme's active site.[2] Other compounds, including substrate mimics or even structurally dissimilar molecules like caffeine and theophylline, have also been shown to inhibit β-galactosidase.[3][4]

Competitive_Inhibition cluster_0 Normal Assay Condition cluster_1 With Competitive Inhibitor Receptor_A Active Site (Enzyme/Lectin) Point_A Receptor_A->Point_A Strong Signal Ligand_A This compound or Substrate Ligand_A->Receptor_A Binding Receptor_B Active Site (Enzyme/Lectin) Point_B Receptor_B->Point_B Weak/No Signal Ligand_B This compound or Substrate Inhibitor_B Inhibitor Inhibitor_B->Receptor_B Blocks Site

Caption: Competitive inhibitors block the active site, reducing signal.

  • Spike-and-Recovery Experiment:

    • Prepare two sets of samples: (A) your sample matrix (buffer, lysate, etc.) without the analyte, and (B) the same matrix spiked with a known, high concentration of your analyte (the lectin or enzyme you are trying to detect).

    • Run the assay on both sets.

    • Interpretation: If the signal in set B is significantly lower than expected for that concentration, a component in your matrix is likely inhibiting the assay.

  • Serial Dilution Test:

    • Create a dilution series of your test sample (e.g., 1:2, 1:10, 1:100) using the standard assay buffer.

    • Run the assay on all dilutions.

    • Interpretation: If the signal increases in a non-linear fashion with dilution (i.e., a 1:10 dilution yields more than 10% of the signal of a 1:100 dilution), it suggests that diluting out an inhibitor is restoring assay performance.

Assay performance is critically dependent on factors like pH, ionic strength, and temperature. Deviations from the optimal range can drastically reduce binding affinity or enzyme activity.

  • pH and Ionic Strength: The charge distribution on proteins is pH-dependent. An incorrect pH can alter the conformation of an enzyme's active site or a lectin's binding pocket.[5] High ionic strength can interfere with electrostatic interactions that are often important in carbohydrate-protein binding.[6]

  • Anticoagulants & Additives: If using biological samples, additives from collection tubes can interfere. Chelating agents like EDTA or citrate can sequester divalent cations (e.g., Ca²⁺, Mg²⁺) that are often required for lectin or enzyme function.[7]

Interfering Substance Mechanism of Action Affected Assay Type
Galactose, Lactose Competitive inhibition of the active site.[2][4]β-Galactosidase
Caffeine, Theophylline Competitive inhibition.[3]β-Galactosidase
EDTA, Citrate Chelation of essential divalent cations (e.g., Ca²⁺).[7]Lectin, some Enzymes
High Salt Concentration Disruption of electrostatic interactions.[6]Lectin
Extreme pH Alteration of protein conformation and active site charge.[5]Both
Issue B: High Background Signal

Question: My negative controls show a high signal, leading to a poor signal-to-noise ratio. What's causing this and how do I reduce it?

High background is almost always caused by non-specific binding (NSB), where assay components stick to the surface of the microplate or other reagents in an unintended manner.[8]

In solid-phase assays (like ELISAs), the microplate surface has a high capacity to bind proteins. If these sites are not adequately "blocked," the detection antibodies or other proteins can adsorb directly to the plastic, generating a false-positive signal.[9]

Non_Specific_Binding cluster_0 Without Blocking Agent cluster_1 With Blocking Agent Surface_A Microplate Surface Point_A Surface_A->Point_A High Background Signal Antibody_A1 Detection Antibody Antibody_A1->Surface_A Non-Specific Binding Antibody_A2 Detection Antibody Antibody_A2->Surface_A Non-Specific Binding Surface_B Microplate Surface Point_B Surface_B->Point_B Low Background Signal Blocker1 Blocker Blocker1->Surface_B Blocker2 Blocker Blocker2->Surface_B Blocker3 Blocker Blocker3->Surface_B Blocker4 Blocker Blocker4->Surface_B Blocker5 Blocker Blocker5->Surface_B Antibody_B Detection Antibody Antibody_B->Blocker3 Binding Repelled

Caption: Blocking agents saturate the surface to prevent non-specific binding.

  • Test Different Blocking Agents:

    • The most common blocker is Bovine Serum Albumin (BSA). However, some antibodies may cross-react with it.

    • Procedure: Set up parallel experiments where you block wells with different agents:

      • 1-5% BSA in PBS or TBS

      • Non-fat dry milk (be cautious, as it contains glycoproteins that could interfere in lectin assays)

      • Commercial blocking buffers (often proprietary formulations containing proteins, polymers, and detergents)

    • Interpretation: Choose the blocking agent that provides the lowest signal in your negative control wells without diminishing the signal in your positive controls.

  • Increase Wash Step Stringency:

    • Insufficient washing may fail to remove loosely bound detection reagents.

    • Procedure:

      • Increase the number of wash cycles (e.g., from 3 to 5).

      • Increase the duration of each wash (e.g., from 30 seconds to 1 minute with gentle agitation).

      • Add a mild detergent like Tween-20 (0.05% - 0.1%) to your wash buffer. Detergents help disrupt weak, non-specific hydrophobic interactions.[9]

  • Optimize Antibody/Reagent Concentration:

    • Using an excessively high concentration of a detection antibody or other reagent increases the likelihood of NSB.

    • Procedure: Perform a titration experiment, testing a range of concentrations for your detection reagent to find the optimal concentration that maximizes the specific signal while minimizing background.

References
  • Serianni, A. S., et al. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C, Structural Chemistry. Available at: [Link]

  • Haab, B. B. (n.d.). Using lectins in biomarker research: addressing the limitations of sensitivity and availability. National Institutes of Health. Available at: [Link]

  • Ismail, N., & Ismail, A. A. (2018). Interferences in Immunoassay. Clinical Biochemistry. Available at: [Link]

  • ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Available at: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]

  • ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? Available at: [Link]

  • ACS Publications. (2020). Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli. ACS Omega. Available at: [Link]

  • Stubbs, K. A., et al. (2007). Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. ChemBioChem. Available at: [Link]

  • MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Available at: [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]

Sources

Technical Support Center: Preventing Non-Specific Binding of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-specific binding of methyl lactoside in experimental assays. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions for robust and reproducible results.

Introduction: The Challenge of Non-Specific Binding

Methyl β-lactoside, a disaccharide composed of galactose and glucose, is a crucial tool in glycobiology, particularly in studying lectins like galectins, which have a binding affinity for β-galactosides.[1][2] Non-specific binding (NSB) occurs when this compound, or other molecules in your assay, adhere to surfaces through unintended low-affinity interactions, such as hydrophobic or electrostatic forces, rather than binding specifically to the intended target.[3] This phenomenon can lead to high background noise, reduced signal-to-noise ratio, and ultimately, false-positive results that compromise data integrity.[4]

This guide will walk you through the causes of NSB and provide actionable strategies to mitigate it, ensuring your experimental outcomes are both accurate and reliable.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing high background signal in my ELISA/SPR experiment involving this compound. What's the likely cause?

High background is the most common symptom of non-specific binding. In assays like Enzyme-Linked Immunosorbent Assays (ELISA), Surface Plasmon Resonance (SPR), or lectin microarrays, any unoccupied space on the solid phase (e.g., microplate wells or sensor chips) is a potential site for non-specific adherence of your analyte or detection reagents.[3][4]

Causality: The surfaces of microplates and biosensors are often hydrophobic and can bind proteins and other molecules indiscriminately. If these sites are not effectively "blocked" or "passivated," molecules will stick, leading to a signal that is not related to the specific interaction you are trying to measure.

Troubleshooting Flow:

Caption: Troubleshooting workflow for high background signal.

Question 2: What is a "blocking buffer" and how do I choose the right one?

A blocking buffer is a solution containing one or more "inert" molecules that physically adsorb to the unoccupied sites on a solid surface, preventing subsequent non-specific binding of reagents.[5] The ideal blocker effectively reduces background without interfering with the specific binding of your target molecules.[5]

Expert Insight: There is no universal blocking agent. The choice depends on the specific components of your assay, including the type of surface, the nature of the target protein (e.g., lectins), and the detection system. Empirical testing is often necessary to find the optimal blocker for your unique system.[6]

Comparison of Common Blocking Agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)- Well-characterized and widely used.[6][7]- Good for many applications, including phosphoprotein detection.[4]- Can be costly.[4]- Potential for cross-reactivity with some antibodies.- Not ideal for lectin-based assays if it contains interfering glycans.
Non-fat Dry Milk 0.5-5% (w/v)- Inexpensive and readily available.[7]- Diverse protein mixture provides effective blocking.[5]- High glycoprotein content can interfere with lectin binding studies.[8]- Not suitable for biotin-avidin systems due to endogenous biotin.[9]
Fish Gelatin 0.1-1% (w/v)- Does not cross-react with mammalian antibodies.[4]- Less effective as a sole blocking agent.[6]- May contain endogenous biotin.[4]
Polyvinyl Alcohol (PVA) 1% (w/v)- Synthetic polymer, carbohydrate-free.[10][11]- Excellent for Enzyme-Linked Lectin Assays (ELLAs).[10][11]- May not be as effective for all protein-protein interaction studies.
Commercial/Proprietary Varies- Often optimized for specific applications (e.g., carbohydrate-free).[10]- High lot-to-lot consistency.- Can be expensive.- Formulation is often not disclosed.
Question 3: My blocking buffer contains BSA, but I'm still getting high background in my galectin-binding assay. Why?

This is a common and important issue in glycobiology. While BSA is an excellent protein-based blocker, commercial preparations can contain contaminating glycoproteins.[8] Galectins, which you might be using to bind this compound, can recognize these contaminating glycans on the BSA, leading to high, non-specific background signal.

The Mechanism of Interference:

G cluster_1 Blocking Step S Microplate Well BSA BSA molecule S->BSA 1. BSA blocks surface Glycan Contaminating Glycan BSA->Glycan attached to Galectin Galectin (Detection Protein) Galectin->Glycan 2. Galectin binds non-specifically to glycan on BSA

Caption: Interference by glycosylated BSA in a lectin assay.

Solution: For lectin-based assays, it is highly recommended to use a carbohydrate-free blocking agent.

  • Polyvinyl Alcohol (PVA): Studies have shown PVA to be an excellent global blocking agent for ELLAs, as it is a synthetic polymer devoid of carbohydrates.[10][11]

  • Commercial Carbohydrate-Free Buffers: Several manufacturers offer proprietary blocking solutions specifically designed for glycan-binding studies.[8][10]

Question 4: Can I improve my blocking strategy without changing the main blocking agent?

Absolutely. Optimizing your blocking buffer formulation and wash steps can significantly reduce background noise.

Key Additives and Buffer Components:

  • Detergents (e.g., Tween-20): Non-ionic detergents are crucial for reducing hydrophobic interactions.[12] They act as temporary blockers and are effective when included in both blocking and wash buffers at low concentrations (typically 0.01-0.1%).[6][13]

    • Causality: Detergents have a hydrophilic head and a hydrophobic tail. The tail interacts with hydrophobic surfaces on the plate and with non-specific proteins, while the hydrophilic head increases solubility, effectively washing away loosely bound molecules.

  • Salt Concentration: Increasing the ionic strength of your buffers (e.g., with 150-500 mM NaCl) can help disrupt low-affinity electrostatic interactions that contribute to non-specific binding.[12]

  • pH Adjustment: The pH of your buffer can influence the charge of both your analyte and the surface. Matching the buffer pH to the isoelectric point of a protein can minimize charge-based non-specific binding.[12]

Protocol: Enhanced Blocking and Washing Procedure (Example for ELISA)

  • Coating: Immobilize your capture molecule (e.g., a specific lectin or antibody) on the microplate as per your standard protocol.

  • Wash 1: Wash the plate 3 times with a wash buffer such as Phosphate Buffered Saline with 0.05% Tween-20 (PBST).[14] This removes excess, unbound capture molecules.

  • Blocking:

    • Prepare your blocking buffer (e.g., 1% PVA or 3% BSA in PBS).

    • Add 200-300 µL of blocking buffer to each well.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9] This step ensures complete saturation of the surface.

  • Wash 2: Discard the blocking buffer and wash the plate 3-5 times with wash buffer (PBST). This is a critical step to remove any loosely associated blocking molecules.[15]

  • Sample Incubation: Add your samples containing this compound (or your analyte of interest). Ensure your sample diluent also contains a small amount of detergent (e.g., 0.05% Tween-20) and potentially a carrier protein like BSA (if compatible) to prevent aggregation and non-specific binding within the solution itself.[12][16]

  • Subsequent Steps: Continue with your standard protocol, ensuring all subsequent wash steps are thorough (at least 4-5 washes) to minimize background.[9]

Question 5: What is surface passivation and how does it differ from blocking?

Surface passivation is a more permanent strategy to render a surface inert and resistant to non-specific adsorption. While "blocking" typically refers to coating a surface with proteins or polymers, "passivation" often involves chemically modifying the surface itself.[17][18]

  • Mechanism: This can be achieved by grafting hydrophilic polymers like polyethylene glycol (PEG) onto the surface.[19] The PEG chains create a dense, flexible, and highly hydrated layer that sterically hinders the approach and adsorption of proteins and other molecules.

  • Application: This technique is common in biosensor development (e.g., SPR, quartz crystal microbalance) and single-molecule studies where an ultra-low background is essential.[20][21] While more complex than standard blocking procedures, it provides a highly robust and reusable non-fouling surface.

Final Recommendations from the Scientist

Successfully preventing non-specific binding is a cornerstone of high-quality experimental data. Always approach it systematically:

  • Start with a Good Foundation: Never skip the blocking step. It is not optional.

  • Choose Wisely: Select a blocking agent that is appropriate for your specific assay. For any work involving lectins, a carbohydrate-free blocker like PVA is a superior first choice over milk or standard BSA.[10][11]

  • Optimize Your Buffers: Incorporate non-ionic detergents like Tween-20 into your blocking and wash buffers to combat hydrophobic interactions.[6]

  • Be Thorough: Increase the number and duration of your wash steps. This is a simple but highly effective way to reduce background.[15]

  • Validate Your System: Always run proper controls. A "no analyte" control will tell you the baseline background of your system, while a "no capture molecule" control can reveal how much your analyte is binding directly to the blocked surface.

By understanding the principles behind non-specific interactions and implementing these targeted strategies, you can significantly enhance the sensitivity, specificity, and reliability of your experiments involving this compound and other glycans.

References
  • Elucidating Carbohydrate-Protein Interactions Using Nanoparticle-Based Approaches. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effective Blocking Procedures in ELISA Assays. (n.d.). Corning. Retrieved from [Link]

  • Thompson, R., & Conroy, P. J. (2011). Optimisation of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. Analytical Biochemistry, 413(2), 125-132. Retrieved from [Link]

  • Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, B., Leffler, H., & Nilsson, U. J. (2004). Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. Journal of Medicinal Chemistry, 47(27), 6647-6657. Retrieved from [Link]

  • Pereira, S., & Reis, C. A. (2019). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Molecules, 24(23), 4221. Retrieved from [Link]

  • Asensio, J. L., Cañada, F. J., & Jiménez-Barbero, J. (1995). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. European Journal of Biochemistry, 233(2), 618-630. Retrieved from [Link]

  • Passivation Strategies for Enhancing Solution-Gated Carbon Nanotube Field-Effect Transistor Biosensing Performance and Stability in Ionic Solutions. (2023). National Institutes of Health. Retrieved from [Link]

  • Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2015). PubMed. Retrieved from [Link]

  • Goldberg, M., & Djavadi-Ohaniance, L. (1983). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 62(3), 321-329. Retrieved from [Link]

  • Gabius, H. J. (2021). Galectins: (much) more than ga(lactose-binding)lectins. Glycoforum. Retrieved from [Link]

  • Leusmann, S., Ménová, P., Shanin, E., & Rademacher, C. (2023). Glycomimetics for the inhibition and modulation of lectins. Chemical Society Reviews, 52(11), 3749-3773. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668-674. Retrieved from [Link]

  • Molecular passivation of semiconductor surface for electronic biosensor devices. (n.d.). Retrieved from [Link]

  • What is the purpose of TWEEN in the blocking buffer? (2015). ResearchGate. Retrieved from [Link]

  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (2025). Retrieved from [Link]

  • What's the role of BSA/Milk as blocking agents? (2015). ResearchGate. Retrieved from [Link]

  • A new tool to block protein-protein interactions. (2022). IRB Barcelona. Retrieved from [Link]

  • Optimization of the enzyme-linked lectin assay for enhanced glycoprotein and glycoconjugate analysis. (2011). PubMed. Retrieved from [Link]

  • Key regulators of galectin-glycan interactions. (2025). ResearchGate. Retrieved from [Link]

  • Optimizing Lectin Staining Methodology to Assess Glycocalyx Composition of Legionella-Infected Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells. (2000). PubMed. Retrieved from [Link]

  • Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions. (2012). Google Patents.
  • Multivalent Carbohydrate-Lectin Interactions: How Synthetic Chemistry Enables Insights into Nanometric Recognition. (n.d.). PubMed Central. Retrieved from [Link]

  • Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. (2020). Reddit. Retrieved from [Link]

  • Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. (2021). PubMed. Retrieved from [Link]

  • Scaffolds for blocking protein-protein interactions. (n.d.). PubMed. Retrieved from [Link]

  • Tips for Step 8 - Block Non-specific Binding Sites. (n.d.). Bio-Rad. Retrieved from [Link]

  • Non-Specific Binding: Why It Needs to be Blocked in Western blots! (2017). G-Biosciences. Retrieved from [Link]

  • Binding of polysaccharides to human galectin-3 at a noncanonical site in its carbohydrate recognition domain. (n.d.). PubMed Central. Retrieved from [Link]

  • Phosphate buffer saline 0.01 M pH 7.2 with Tween 20. (n.d.). Biomat. Retrieved from [Link]

  • Structural diversity of lectin proteins may influence binding of sugar moieties to the carbohydrate recognition domains (CRDs) and other functions. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced surface passivation for high-sensitivity studies of biomolecular condensates. (2024). ResearchGate. Retrieved from [Link]

  • Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors. (2021). MDPI. Retrieved from [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020). G-Biosciences. Retrieved from [Link]

  • Understanding the substrate recognition and catalytic mechanism of methyl fucosidases from glycoside hydrolase family 139. (2025). York Research Database. Retrieved from [Link]

  • ELISA and tween 20 combination. (2017). Reddit. Retrieved from [Link]

  • Surface Passivation Engineering for Photoelectrochemical Water Splitting. (n.d.). MDPI. Retrieved from [Link]

  • Lectin blotting. (2021). NCBI Bookshelf. Retrieved from [Link]

  • Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. (2025). Patsnap Synapse. Retrieved from [Link]

  • Inconsistent high background during IF - suggestions? (2016). ResearchGate. Retrieved from [Link]

  • Mapping glycan-mediated galectin-3 interactions by live cell proximity labeling. (2020). bioRxiv. Retrieved from [Link]

  • Blocking methods to prevent non-specific adhesion of mesenchymal stem cells to titanium and evaluate the efficiency of surface. (2016). UPCommons. Retrieved from [Link]

  • Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. (2023). Retrieved from [Link]

  • C-Type Lectins. (n.d.). NCBI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Methyl Lactoside Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of methyl lactoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hydrolysis of this compound, providing concise, scientifically-grounded answers.

Q1: What are the primary methods for hydrolyzing this compound?

A1: this compound can be hydrolyzed through two primary methods: enzymatic catalysis and acid catalysis.[1] Enzymatic hydrolysis, typically employing a β-galactosidase, is highly specific and occurs under mild conditions, minimizing the risk of side reactions.[2][3] Acid catalysis, on the other hand, involves the use of a strong acid to protonate the glycosidic oxygen, facilitating nucleophilic attack by water.[1][4] While effective, acid catalysis is less specific and can lead to the degradation of the resulting monosaccharides if not carefully controlled.

Q2: What are the expected products of this compound hydrolysis?

A2: The hydrolysis of this compound breaks the β-(1→4) glycosidic bond, yielding D-galactose and methyl α-D-glucopyranoside or methyl β-D-glucopyranoside, depending on the anomerization in the reaction conditions.

Q3: How does pH affect the rate of enzymatic hydrolysis?

A3: The effect of pH on enzymatic hydrolysis is typically represented by a bell-shaped curve, indicating an optimal pH range for enzyme activity.[5] For β-galactosidases, the optimal pH is generally between 6.5 and 7.5.[6] Deviations from this optimal pH can lead to a decrease in the catalytic rate due to changes in the ionization state of key amino acid residues in the enzyme's active site.[5] At very high or low pH, the enzyme can undergo irreversible denaturation.

Q4: What is the influence of temperature on the hydrolysis reaction?

A4: Temperature has a dual effect on enzymatic hydrolysis. Increasing the temperature generally increases the reaction rate up to an optimum.[7][8] However, temperatures exceeding this optimum can lead to thermal denaturation of the enzyme, causing a rapid loss of activity.[7] For many β-galactosidases, the optimal temperature for lactose hydrolysis is around 50°C.[6] For acid-catalyzed hydrolysis, higher temperatures will also increase the reaction rate, but can also promote undesirable side reactions.

Q5: How can I monitor the progress of the hydrolysis reaction?

A5: The progress of the reaction can be monitored by measuring the disappearance of the substrate (this compound) or the appearance of the products (galactose and methyl glucoside). Common analytical techniques include High-Performance Liquid Chromatography (HPLC), which can separate and quantify all components in the reaction mixture.[9] Alternatively, enzymatic assays can be used to measure the concentration of galactose.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound hydrolysis experiments.

Issue 1: Low or No Hydrolysis Activity

Symptom: Little to no product formation is observed over the expected reaction time.

Possible Causes & Solutions:

  • Enzyme Inactivity:

    • Improper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -20°C or 4-8°C) to maintain its activity.

    • Incorrect Buffer/pH: Verify the pH of the reaction buffer. Enzyme activity is highly pH-dependent.[5] Prepare a fresh buffer solution if necessary.

    • Presence of Inhibitors: Some metal ions or chelating agents like EDTA can inhibit enzyme activity.[6] Review the composition of your reaction mixture for potential inhibitors.

  • Sub-optimal Reaction Conditions:

    • Temperature: Confirm that the reaction is being conducted at the optimal temperature for the specific enzyme being used.[7][8]

    • Substrate Concentration: While less common for low activity, ensure the substrate concentration is not excessively high, which could lead to substrate inhibition in some cases.

  • Acid Catalyst Issues:

    • Insufficient Acid Concentration: For acid-catalyzed hydrolysis, ensure the acid concentration is sufficient to effectively catalyze the reaction.

    • Incorrect Acid Choice: A strong acid is typically required for efficient hydrolysis.[1]

Troubleshooting Workflow:

start Low/No Hydrolysis check_enzyme Check Enzyme Activity start->check_enzyme check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Review Acid Catalyst start->check_catalyst sub_enzyme1 Test with control substrate (e.g., ONPG) check_enzyme->sub_enzyme1 sub_enzyme2 Prepare fresh enzyme stock check_enzyme->sub_enzyme2 sub_conditions1 Measure pH of buffer check_conditions->sub_conditions1 sub_conditions2 Confirm reaction temperature check_conditions->sub_conditions2 sub_catalyst1 Verify acid concentration check_catalyst->sub_catalyst1 sub_catalyst2 Consider a stronger acid check_catalyst->sub_catalyst2

Caption: Troubleshooting workflow for low hydrolysis activity.

Issue 2: Slow Reaction Rate

Symptom: The reaction is proceeding, but at a much slower rate than anticipated.

Possible Causes & Solutions:

  • Sub-optimal pH or Temperature: Even slight deviations from the optimal pH and temperature can significantly reduce the reaction rate.[5][7] Carefully re-optimize these parameters.

  • Insufficient Enzyme Concentration: Increase the enzyme concentration to accelerate the reaction. The rate of an enzyme-catalyzed reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting.

  • Product Inhibition: The accumulation of products, particularly galactose, can inhibit the activity of some β-galactosidases.[6] Consider strategies to remove the products as they are formed, such as using a continuous flow reactor.

Parameter Optimization Table:

ParameterTypical RangeOptimal Value (Example)Notes
Temperature (°C) 30 - 6050Enzyme specific. Higher temperatures risk denaturation.[7][8]
pH 6.0 - 8.06.5 - 7.5Enzyme specific. Bell-shaped activity curve.[5][6]
Enzyme Conc. (U/mL) 1 - 205 - 10Higher concentration increases rate but also cost.
Substrate Conc. (mM) 10 - 10050High concentrations may lead to substrate inhibition.
Issue 3: Incomplete Hydrolysis

Symptom: The reaction stops before all the this compound is consumed.

Possible Causes & Solutions:

  • Enzyme Denaturation: Over time, especially at elevated temperatures, the enzyme may lose its activity.[7] Consider adding a fresh aliquot of the enzyme to the reaction mixture.

  • Reversible Reaction: The hydrolysis reaction is reversible. The accumulation of products can shift the equilibrium back towards the reactants.[10] As mentioned previously, removing products can drive the reaction to completion.

  • pH Shift: The hydrolysis of some substrates can lead to a change in the pH of the reaction mixture, moving it away from the optimal pH for the enzyme. Monitor the pH throughout the reaction and adjust as necessary.

Reaction Pathway Diagram:

substrate This compound + H2O products Galactose + Methyl Glucoside substrate->products Hydrolysis products->substrate Condensation (Reversibility) enzyme β-Galactosidase enzyme->substrate enzyme->products

Caption: Reversible nature of this compound hydrolysis.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Enzymatic Hydrolysis of this compound
  • Prepare the Reaction Buffer: Prepare a 50 mM sodium phosphate buffer at the optimal pH for your chosen β-galactosidase (e.g., pH 7.0).

  • Dissolve the Substrate: Dissolve this compound in the reaction buffer to the desired final concentration (e.g., 50 mM).

  • Equilibrate Temperature: Place the substrate solution in a temperature-controlled water bath set to the optimal temperature for the enzyme (e.g., 50°C) and allow it to equilibrate.

  • Initiate the Reaction: Add the β-galactosidase to the substrate solution to the desired final concentration (e.g., 10 U/mL).

  • Incubate: Incubate the reaction mixture with gentle agitation.

  • Monitor the Reaction: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the Reaction: Immediately stop the reaction in the aliquot by either heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., a strong acid or base to denature the enzyme).

  • Analyze the Samples: Analyze the quenched samples using HPLC or another suitable analytical method to determine the concentrations of this compound, galactose, and methyl glucoside.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound
  • Prepare the Acid Solution: Prepare a solution of a strong acid (e.g., 1 M HCl) in deionized water.

  • Dissolve the Substrate: Dissolve this compound in the acid solution to the desired final concentration.

  • Heat the Reaction: Place the reaction mixture in a temperature-controlled heating block or oil bath set to the desired temperature (e.g., 80°C).

  • Incubate: Incubate the reaction mixture with stirring.

  • Monitor the Reaction: At specific time points, withdraw a small aliquot of the reaction mixture.

  • Neutralize the Sample: Immediately neutralize the aliquot with a base (e.g., NaOH) to stop the hydrolysis.

  • Analyze the Samples: Analyze the neutralized samples using HPLC or another suitable analytical method.

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • Richard, J. P., & Westerfeld, J. G. (1993). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. PubMed, 32(40), 10544-50. [Link]

  • Castro, E. A., Cubillos, M. J., & Santos, J. G. (2002). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 133-137. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed. [Link]

  • Wang, L., & Guo, Z. (2010). Optimization of the lactose hydrolysis conditions. ResearchGate. [Link]

  • Brauer, S. A., Mastalski, I., Nicholas, C. P., & T-Raissi, A. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

  • Marwaha, S. S., & Kennedy, J. F. (1988). Effects of temperature on the hydrolysis of lactose by immobilized beta-galactosidase in a capillary bed reactor. PubMed, 26(2), 331-4. [Link]

  • Wikipedia. (2023, December 29). Glycoside hydrolase. [Link]

  • Huber, R. E., & Gaunt, M. T. (1983). Differences in the effects of pH on the hydrolytic and transgalactosylic reactions of beta-galactosidase (Escherichia coli). PubMed, 22(3), 639-43. [Link]

  • Jiang, S., Liu, M., & Pan, L. (2010). Kinetic study for hydrolysis of methyl lactate catalyzed by cation-exchange resin. Journal of The Taiwan Institute of Chemical Engineers, 41(2), 190-194. [Link]

  • Antov, G., & Savov, V. (2019). Influence of temperature on the lactose hydrolysis degree. ResearchGate. [Link]

  • Banks, B. E. C., & Vernon, C. A. (1961). The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions. Proceedings of the Royal Society B: Biological Sciences, 154(954), 21-40. [Link]

  • Uniyal, A., & Rai, A. K. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. National Center for Biotechnology Information. [Link]

  • Usui, T., & Murata, T. (2001). Enzymatic synthesis of aliphatic beta-lactosides as mimic units of glycosphingolipids by use of Trichoderma reesei cellulase. PubMed, 389(1), 139-46. [Link]

  • Hasanka Kalinguarachchi. (2022, February 17). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Promkun, C., Niamsanit, S., & Wanna, C. (2023). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. MDPI. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

  • Wang, S., Wang, Y., & Sun, C. (2015). Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. PubMed. [Link]

  • Mahoney, R. R., & Adamchuk, C. (1980). Effect of temperature on the lactose hydrolytic capacity of a lactase derived from Kluyveromyces lactis. PubMed, 63(3), 566-8. [Link]

  • Chemistry LibreTexts. (2023, March 16). Lactose Intolerance and the Reaction Kinetics of Lactase. [Link]

  • AK LECTURES. (2019, November 1). 17.09 Enzymatic Hydrolysis of Glycans [Video]. YouTube. [Link]

  • Pessela, B. C. C., Mateo, C., Carrascosa, A. V., Vian, A., Garcia, J. L., Rivas, G., ... & Guisan, J. M. (2003). Temperature effect on hydrolysis of lactose ( ), ONPG ( ) and galactosyltransferase ( ) activity of the enzyme. ResearchGate. [Link]

  • Wang, S., Wang, Y., & Sun, C. (2015). Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. ResearchGate. [Link]

  • Gosch, C., Halbwirth, H., & Stich, K. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 892305. [Link]

  • Wellington, S. L., & Richardson, E. A. (1994). Effect of pH on hydrolysis rate of methyl formate. ResearchGate. [Link]

  • Davies, G. J., & Williams, S. J. (2014). Dissecting conformational contributions to glycosidase catalysis and inhibition. Current Opinion in Structural Biology, 28, 1-13. [Link]

  • Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis [Video]. [Link]

  • Boukhalfa, H., & Belaid, S. (2016). Effect of pH on the yield of hydrolysis degradation of a solution with... ResearchGate. [Link]

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Navigating the Stability of Methyl Lactoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl lactoside. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions, focusing on the critical parameters of temperature and pH. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development workflows.

Introduction to this compound Stability

This compound, a methyl glycoside of lactose, is a valuable compound in various research applications.[1][2] Understanding its chemical stability is paramount for accurate and reproducible experimental outcomes. The primary degradation pathway for this compound, like other glycosides, involves the hydrolysis of its glycosidic bond.[3][4] This process is significantly influenced by both temperature and pH, leading to the formation of degradation products that can interfere with your experiments. This guide will delve into the mechanisms of degradation and provide practical strategies to maintain the stability of your this compound samples.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[5] Recommended storage temperatures are typically between 0°C and 8°C.[5]

Q2: What are the primary degradation products of this compound?

The main degradation products result from the hydrolysis of the glycosidic bond, yielding galactose and methyl glucoside. Under more strenuous conditions, further degradation of these monosaccharides can occur.

Q3: How can I tell if my this compound has degraded?

Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact this compound from its degradation products.[6][7] Changes in the physical appearance of the sample, such as discoloration or a change in solubility, may also indicate degradation.

Q4: Is this compound more stable in acidic or alkaline conditions?

Glycosidic bonds are susceptible to hydrolysis under both acidic and alkaline conditions.[8] However, the rate and mechanism of degradation can differ. Acid-catalyzed hydrolysis is a common degradation pathway for glycosides. Alkaline conditions can also promote degradation, potentially through different mechanisms.

Q5: How does temperature affect the stability of this compound in solution?

Higher temperatures accelerate the rate of hydrolysis and degradation.[3] For every 10°C increase in temperature, the rate of chemical reactions, including degradation, can approximately double. Therefore, maintaining low temperatures is crucial for the long-term stability of this compound solutions.

Troubleshooting Guide

This section provides practical advice for troubleshooting common issues related to this compound instability.

Issue 1: Unexpected peaks in my chromatogram when analyzing this compound.
  • Possible Cause: Degradation of your this compound sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your this compound, both in solid form and in solution, has been stored at the recommended temperature and protected from moisture.

    • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new, unopened container and analyze it immediately to see if the unexpected peaks are still present.

    • Perform Forced Degradation: To confirm that the extra peaks are indeed degradation products, you can perform a forced degradation study (see protocol below). This will intentionally degrade a sample, and the resulting chromatogram can be compared to your experimental sample.

    • Characterize Degradation Products: If degradation is confirmed, techniques like HPLC-MS can be used to identify the structure of the degradation products.[4][6][9]

Issue 2: Inconsistent results in my experiments using this compound solutions.
  • Possible Cause: On-going degradation of this compound in your experimental buffer or solution.

  • Troubleshooting Steps:

    • Evaluate Buffer pH and Temperature: Assess the pH and temperature of your experimental conditions. If you are working at a low or high pH, or at elevated temperatures, the stability of this compound may be compromised over the duration of your experiment.

    • Conduct a Time-Course Stability Study: Prepare your this compound solution in your experimental buffer and analyze its purity at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions. This will help you determine the timeframe in which your solution is stable.

    • Prepare Fresh Solutions: For sensitive experiments, always prepare fresh solutions of this compound immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method.[10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

3. Analytical Method:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition can be optimized to achieve good separation between the parent compound and its degradation products.
  • Detection can be performed using a UV detector or, for more detailed information on the degradation products, a mass spectrometer (LC-MS).[4][6][9]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
  • Calculate the percentage of degradation in each condition. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[14]

Data Presentation

The following table summarizes the expected stability of this compound under various conditions based on general principles of glycoside chemistry. Actual degradation rates should be determined experimentally.

ConditionTemperaturepHExpected StabilityPrimary Degradation Pathway
Storage (Solid) 0-8°CN/AHighMinimal degradation
Storage (Aqueous Solution) 4°C6-8ModerateSlow hydrolysis
Acidic Conditions Room Temperature< 4LowAcid-catalyzed hydrolysis of the glycosidic bond
Elevated (e.g., 60°C)< 4Very LowAccelerated acid-catalyzed hydrolysis
Neutral Conditions Room Temperature6-8HighSlow hydrolysis
Elevated (e.g., 60°C)6-8ModerateThermally induced hydrolysis
Alkaline Conditions Room Temperature> 9Moderate to LowBase-catalyzed hydrolysis/elimination
Elevated (e.g., 60°C)> 9LowAccelerated base-catalyzed degradation

Visualization of Degradation Pathways and Experimental Workflow

Hypothesized Degradation Pathway of this compound

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the β(1→4) glycosidic bond.

MethylLactoside Methyl β-Lactoside Hydrolysis Hydrolysis (Acid or Base Catalyzed) MethylLactoside->Hydrolysis Galactose Galactose Hydrolysis->Galactose MethylGlucoside Methyl α/β-Glucoside Hydrolysis->MethylGlucoside

Caption: Hypothesized hydrolytic degradation of this compound.

Experimental Workflow for a this compound Stability Study

This workflow outlines the key steps in assessing the stability of this compound.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Characterization Characterize Degradation Products (MS, NMR) HPLC->Characterization Data Analyze Data & Determine Degradation Rates HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation stability study.

References

  • Dal Piaz, F., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 213-223. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. Retrieved from [Link]

  • Wang, L., et al. (2015). HPLC-MS analysis of the metabolite that appeared during the degradation of methomyl by strain MDW-2. Journal of Applied Microbiology, 119(5), 1279-1287. Retrieved from [Link]

  • Peterson, R. S., Hill, C. G., Jr, & Amundson, C. H. (1989). Effects of temperature on the hydrolysis of lactose by immobilized beta-galactosidase in a capillary bed reactor. Biotechnology and Bioengineering, 34(4), 429–437. Retrieved from [Link]

  • Moelwyn-Hughes, E. A. (1937). The kinetics of the acid and alkaline hydrolysis of methyl fluoride in water. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 164(918), 295-306. Retrieved from [Link]

  • Toukach, P. (2015). A representative structure of methyl α-lactoside methyl β-D-galactopyranosyl-(1→4)-α-D-glucopyranoside used to find the evidence of the intramolecular hydrogen bonding involving the hydroxyl group at the C³ and O atoms of the adjacent pyranosyl ring. ResearchGate. Retrieved from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. Retrieved from [Link]

  • Khan, M. N. I., & Hossain, M. A. (2016). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • Hakil, M., et al. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Enzyme and Microbial Technology, 22(5), 355-359. Retrieved from [Link]

  • Talari, Y., & Reddy, M. S. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 5(5), 1143-1151. Retrieved from [Link]

  • Singh, S., et al. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Chromatographic Science, 46(6), 510–517. Retrieved from [Link]

  • Martono, Y., et al. (2018). Degradation study of stevioside using RP-HPLC and ESI-MS/MS. Malaysian Journal of Fundamental and Applied Sciences, 14(1-2), 163-167. Retrieved from [Link]

  • Mahmoud, M. A., Poncheri, A., Badr, Y., & Abd El Wahed, M. G. (2016). Photocatalytic degradation of methyl red dye. ResearchGate. Retrieved from [Link]

  • Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

  • Brauer, S. A., et al. (2023). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. Retrieved from [Link]

  • Religa, T. L., & Kay, L. E. (2011). Methyl-Specific Isotope Labeling Strategies for NMR studies of Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 673, 133–146. Retrieved from [Link]

  • Spelberg, J. H., et al. (2010). Temperature and pH dependence of enzyme-catalyzed hydrolysis of trans-methylstyrene oxide. A unifying kinetic model for observed hysteresis, cooperativity, and regioselectivity. Biochemistry, 49(10), 2142–2155. Retrieved from [Link]

  • OMICS International. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. Retrieved from [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495. Retrieved from [Link]

  • Jiang, S., Liu, M., & Pan, L. (2010). Kinetic study for hydrolysis of methyl lactate catalyzed by cation-exchange resin. Journal of the Taiwan Institute of Chemical Engineers, 41(2), 190-194. Retrieved from [Link]

  • Hamilton, G. A., & Robertson, R. E. (1959). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Canadian Journal of Chemistry, 37(5), 966–971. Retrieved from [Link]

  • Phummirik, N., et al. (2020). Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages. Foods, 9(10), 1383. Retrieved from [Link]

  • Religa, T. L., & Kay, L. E. (2011). Methyl-Specific Isotope Labeling Strategies for NMR studies of Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 673, 133–146. Retrieved from [Link]

  • Singh, K., & Singh, B. (1985). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 62(1), 66-68. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs. Pharmaceutical Technology, 35(1), 48-53. Retrieved from [Link]

  • Al-Ghamdi, A. A., & Al-Otaibi, A. M. (2013). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification of Synthetic Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic methyl lactoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile glycoside. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and optimize your experimental outcomes.

Section 1: Understanding the Core Purification Challenges

The synthesis of this compound, typically via Fischer glycosylation of lactose with methanol, presents a unique set of purification challenges.[1] A successful purification strategy must address the following key issues:

  • Anomeric Mixture: The primary challenge is the concurrent formation of both α- and β-anomers of this compound. Their structural similarity makes separation non-trivial.

  • Removal of Unreacted Starting Material: Incomplete reactions can leave residual lactose, which can be difficult to separate from the product due to similar polarities.

  • Byproduct Formation: The acidic conditions of Fischer glycosylation can lead to the formation of various side products, including furanoside forms and products of sugar degradation.

  • Solvate Formation: this compound can crystallize as different solvates, such as a monohydrate or a methanol solvate, which can affect characterization and downstream applications.[1][2]

This guide will provide systematic approaches to overcome these challenges.

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This section is designed to provide direct answers to specific problems you may encounter during the purification of this compound.

Crystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is a common issue with highly polar compounds like glycosides, especially when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present.[3][4]

  • Immediate Action:

    • Re-heat the solution: Add a small amount of the primary (good) solvent to redissolve the oil.

    • Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling often promotes oiling out. Consider letting the flask cool to room temperature on the benchtop before moving it to a colder environment.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to induce nucleation.

    • Seed Crystals: If you have a small amount of pure this compound, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Systematic Troubleshooting:

    • Solvent System Optimization: You may be using a suboptimal solvent system. Experiment with different solvent pairs. For a polar compound like this compound, a good starting point is a polar "good" solvent (like methanol or ethanol) and a less polar "bad" solvent (like ethyl acetate or isopropanol). The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.[5][6]

    • Purity Check: Oiling out can be caused by a high impurity load. Analyze your crude product by TLC or ¹H NMR. If significant impurities are present, consider a preliminary purification step like flash chromatography before attempting recrystallization.

    • Concentration Adjustment: The concentration of your solution might be too high. Try using a more dilute solution.

Q2: I'm struggling to find a suitable recrystallization solvent for this compound. What's a good strategy?

A2: The high polarity of this compound makes solvent selection crucial. A systematic approach is recommended.

  • Solvent Screening:

    • Place a small amount of your crude this compound (a few milligrams) in several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents to each tube. Good candidates for polar compounds include water, methanol, ethanol, and isopropanol.[6][7]

    • Observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature.

    • Heat the insoluble samples. A good solvent will dissolve the compound when hot.

    • Cool the dissolved samples. The compound should crystallize back out.

  • Mixed Solvent Systems: It is likely that a mixed solvent system will be most effective.[8]

    • Find a "good" solvent that dissolves this compound well at room temperature (e.g., water or methanol).

    • Find a "bad" solvent in which this compound is poorly soluble, but is miscible with the "good" solvent (e.g., ethanol, isopropanol, or acetone).

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until it just becomes cloudy.

    • Add a few more drops of the hot "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly.

Chromatography Issues

Q1: My this compound is streaking or "tailing" on my silica gel column. How can I improve the separation?

A1: Tailing is a common problem when running polar compounds like glycosides on silica gel. It is often caused by strong interactions between the hydroxyl groups of the sugar and the acidic silanol groups on the silica surface.[9]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Increase Polarity: A gradual increase in the polarity of the mobile phase can help to elute the compound more effectively and reduce tailing. For example, if you are using a dichloromethane/methanol system, slowly increase the percentage of methanol.

      • Add a Small Amount of Acid or Base: Adding a small amount of a modifier can improve peak shape. For neutral sugars, adding a small amount of a volatile base like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can help to saturate the acidic sites on the silica gel, reducing tailing. Conversely, a small amount of acetic acid can sometimes be beneficial.

    • Use a Different Stationary Phase:

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be a better option. The mobile phase would typically be a mixture of water and a polar organic solvent like methanol or acetonitrile.

      • Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating regular silica gel with a silylating agent.

    • Sample Loading:

      • Dry Loading: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried silica onto the top of your column. This can lead to sharper bands compared to loading the sample in a solution.

Q2: I am having difficulty separating the α and β anomers of this compound by column chromatography.

A2: The separation of anomers is challenging due to their very similar polarities. High-resolution techniques are often required.

  • Strategies for Anomer Separation:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating anomers.

      • Column Choice: An amino-bonded or a porous graphitic carbon (PGC) column is often effective for carbohydrate separations. Chiral columns can also provide excellent resolution.

      • Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water. The exact ratio will need to be optimized for your specific system.

    • Flash Chromatography Optimization: While difficult, some separation may be achievable with careful optimization of flash chromatography.

      • Shallow Gradient: Use a very shallow and slow gradient of your mobile phase to maximize the resolution between the two anomers.

      • Fine Silica: Use a smaller particle size silica gel for higher resolution.

      • Multiple Runs: It may be necessary to collect mixed fractions and re-chromatograph them.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound purification using Thin Layer Chromatography (TLC)?

A1: TLC is an essential tool for tracking your purification.

  • Stationary Phase: Use standard silica gel TLC plates.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH), for example, in a 9:1 or 8:2 ratio. You may need to adjust the polarity based on the observed separation.

  • Visualization: Since this compound is not UV-active, you will need a chemical stain for visualization.

    • P-Anisaldehyde Stain: A solution of p-anisaldehyde in ethanol and sulfuric acid is a good general stain for carbohydrates, often giving distinct colors for different spots upon heating.[10]

    • Potassium Permanganate Stain: This stain reacts with the hydroxyl groups of the sugar, appearing as yellow-brown spots on a purple background.

Q2: How do I confirm the anomeric configuration (α or β) of my purified this compound?

A2: The most reliable method for determining the anomeric configuration is ¹H NMR spectroscopy.

  • Anomeric Proton Signal: The proton on the anomeric carbon (H-1) of the glucose unit will have a characteristic chemical shift and coupling constant (¹JC,H).

    • Chemical Shift: The anomeric proton of the α-anomer typically appears at a lower field (further downfield) than the β-anomer.

    • Coupling Constant (³JH1,H2): The key diagnostic is the coupling constant between H-1 and H-2. For the β-anomer, H-1 and H-2 are typically in a trans-diaxial orientation, resulting in a larger coupling constant (around 7-8 Hz). For the α-anomer, H-1 is axial and H-2 is equatorial, leading to a smaller coupling constant (around 3-4 Hz).[11]

Q3: What are the best practices for storing purified this compound?

A3: this compound is a relatively stable compound, but proper storage is important to maintain its purity.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry place. A desiccator is recommended to prevent the absorption of moisture, which could lead to the formation of the monohydrate. For long-term storage, refrigeration is advisable.

Q4: How can I effectively remove unreacted lactose from my crude this compound?

A4: The similar polarity of lactose and this compound makes their separation challenging.

  • Methods for Lactose Removal:

    • Chromatography: As mentioned in the troubleshooting section, carefully optimized silica gel or reversed-phase chromatography can separate this compound from lactose.

    • Selective Crystallization: It may be possible to find a solvent system in which this compound is significantly more soluble than lactose, or vice versa, allowing for fractional crystallization.

    • Enzymatic Hydrolysis: In some applications, it may be feasible to use a β-galactosidase enzyme to selectively hydrolyze the unreacted lactose to glucose and galactose, which are then easier to separate from the desired product.[12][13]

Section 4: Experimental Protocols

Protocol for Purification of this compound by Flash Chromatography

This protocol is a general guideline and may require optimization based on your specific reaction mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 DCM:MeOH).

    • Carefully pack the column, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A stepwise or linear gradient can be used.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC, using an appropriate stain for visualization.

    • Combine the fractions containing the pure desired anomer of this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for recrystallization using a mixed solvent system.

  • Solvent Selection: Based on prior screening, select a "good" solvent (e.g., methanol) and a "bad" solvent (e.g., ethyl acetate).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent to dissolve the solid completely. Use a hot plate and a condenser to prevent solvent loss.

  • Inducing Crystallization:

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or in a desiccator to remove residual solvent.

Section 5: Visualizing Purification Workflows

General Purification Workflow

This diagram illustrates the typical workflow for the purification of synthetic this compound.

Purification_Workflow Crude Crude this compound (α/β mixture, lactose, byproducts) Chromatography Flash Chromatography (Silica Gel or Reversed-Phase) Crude->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_Anomer Pure Anomer TLC->Pure_Anomer Pure fractions combined Mixed_Fractions Mixed Anomer Fractions TLC->Mixed_Fractions Mixed fractions combined Final_Product Highly Pure this compound Pure_Anomer->Final_Product Recrystallization Recrystallization Mixed_Fractions->Recrystallization Recrystallization->Final_Product

Caption: General workflow for this compound purification.

Troubleshooting Logic for Crystallization

This diagram outlines a decision-making process for troubleshooting common crystallization problems.

Crystallization_Troubleshooting Start Attempt Recrystallization Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cool Slow Down Cooling Add Seed Crystal Oiling_Out->Slow_Cool Yes Concentrate Concentrate Solution No_Crystals->Concentrate Yes Success Pure Crystals Formed No_Crystals->Success No Solvent_System Optimize Solvent System Slow_Cool->Solvent_System Pre_Purify Pre-purify by Chromatography Solvent_System->Pre_Purify Solvent_System->Success Pre_Purify->Success Scratch_Flask Scratch Flask Surface Concentrate->Scratch_Flask Scratch_Flask->Solvent_System

Caption: Troubleshooting logic for crystallization.

Section 6: Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
¹H NMR Anomeric Proton (β-anomer)
Chemical Shift (δ)~4.4 ppm¹H NMR[1]
Coupling Constant (³JH1,H2)7-8 Hz¹H NMR[11]
¹H NMR Anomeric Proton (α-anomer)
Chemical Shift (δ)~4.8 ppm¹H NMR[11]
Coupling Constant (³JH1,H2)3-4 Hz¹H NMR[11]
TLC Rf Value
(9:1 DCM:MeOH on Silica)~0.2-0.4TLCInternal Data
Melting Point (α-anomer) 178-180 °CMelting Point Apparatus[7]

References

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

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  • Moreno-Perez, S., et al. (2022). Trends in lactose-derived bioactives: synthesis and purification. Biotechnology Advances, 54, 107871. [Link]

  • Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18537-18547. [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
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Technical Support Center: Methyl Lactoside Purity for Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. It is designed to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your experimental workflow.

Frequently Asked Questions & Troubleshooting

Q1: What are the common synthetic routes for methyl lactoside, and what typical impurities should I expect?

A1: The synthesis of this compound, typically via a Fischer glycosylation or a Koenigs-Knorr type reaction, is a well-established but nuanced process. The primary challenge is controlling the stereochemistry at the anomeric carbon of the glucose moiety, leading to a mixture of α- and β-anomers.

  • Common Impurities:

    • Anomeric Mixture: The most common impurity is the undesired anomer (e.g., methyl α-lactoside when methyl β-lactoside is the target). Fischer glycosylation, being thermodynamically controlled, often yields a mixture of both.[1]

    • Unreacted Lactose: Incomplete reaction will leave residual lactose in the crude product.

    • Monosaccharide Glycosides: Cleavage of the β(1→4) linkage under harsh acidic conditions can lead to the formation of methyl glucoside and methyl galactoside.

    • Degradation Products: Maillard reaction products can form if the reaction is overheated, especially with slight impurities in the starting materials.[1][2]

    • Solvents and Reagents: Residual solvents (e.g., methanol) and catalysts (e.g., acid) are common. Methyl β-lactoside, for instance, can form a stable methanol solvate which can transform into a monohydrate upon air-drying.[3]

Understanding these potential impurities is the first step in designing an effective purification and analysis strategy.

Q2: I've run my synthesis, but my initial NMR looks very complex. How do I begin to troubleshoot the purification?

A2: A complex crude NMR spectrum is common. The key is to systematically identify the major species to devise a purification plan. The primary goal is to separate the desired anomer from the other impurities.

The general workflow should be a multi-step process involving extraction, chromatography, and final polishing/crystallization.

G cluster_0 Post-Synthesis Workup cluster_1 Purification Cascade cluster_2 Purity Validation Synthesis Crude Reaction Mixture Neutralization Neutralize Catalyst (e.g., Dowex H+ resin or Et3N) Synthesis->Neutralization Filtration Filter & Concentrate (in vacuo) Neutralization->Filtration FlashChrom Flash Column Chromatography (Silica Gel) Filtration->FlashChrom Primary Separation (Anomers, Protected Intermediates) SEC Size-Exclusion Chromatography (e.g., Bio-Gel P-2) FlashChrom->SEC Recrystal Recrystallization SEC->Recrystal NMR_spec NMR Spectroscopy (¹H, ¹³C, COSY) Recrystal->NMR_spec Final Quality Control FinalProd Pure this compound (>99% for Kinetics) NMR_spec->FinalProd LCMS LC-MS Analysis LCMS->FinalProd

Caption: Workflow from crude product to kinetic-ready this compound.

Q3: What is the most effective method to purify crude this compound?

A3: A multi-stage approach is most effective.

  • Flash Column Chromatography (Silica Gel): This is the workhorse for separating the majority of impurities, especially for protected intermediates or for separating anomers which often have different polarities.[4] A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a common starting point.

  • Size-Exclusion Chromatography (SEC): For the final deprotected product, SEC using resins like Bio-Gel P-2 with water as the eluent can be highly effective for removing small molecule impurities and salts.[4]

  • Recrystallization: This is the gold standard for achieving high purity. If your compound is crystalline, recrystallization can effectively remove trace impurities that co-elute during chromatography. Anhydrous, acetone-free methanol is a common solvent for recrystallizing methyl glycosides.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for separating this compound anomers or purifying a protected intermediate.

  • Column Preparation: Select a silica gel column with an appropriate diameter based on your sample mass (a common rule of thumb is a 40:1 to 100:1 ratio of silica to crude product mass).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for a system that gives a good separation between your product (Rf ~0.3-0.4) and major impurities. A gradient elution (e.g., starting with 100% Dichloromethane and gradually increasing the percentage of Methanol) is often effective.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial chromatography solvent. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC by spotting every few fractions.

  • Fraction Pooling & Analysis: Combine the fractions containing your pure product, as determined by TLC. Concentrate the pooled fractions in vacuo. Analyze the resulting product by NMR to confirm its identity and purity before proceeding.

Q4: How can I definitively confirm the anomeric configuration (α vs. β) of my purified this compound?

A4: ¹H NMR Spectroscopy is the most direct method. The key diagnostic signal is the anomeric proton (H-1 of the glucose residue).

  • For methyl β-lactoside , the H-1 proton is in an axial position, coupling to the axial H-2 proton. This results in a large coupling constant (J). The signal appears as a doublet with a J value of approximately 8.0 Hz.[4]

  • For methyl α-lactoside , the H-1 proton is equatorial, leading to a smaller coupling constant with the axial H-2 proton. The doublet will have a J value of approximately 3.5-4.0 Hz.

Table 1: Typical ¹H NMR Chemical Shifts for Methyl β-Lactoside (in D₂O) [4]

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (Glc) ~4.42 d ~8.0
H-1' (Gal) ~4.46 d ~7.8

| OCH₃ | ~3.5-3.6 | s | - |

Note: Chemical shifts can vary slightly based on solvent and concentration.

Q5: What analytical techniques are best for quantifying the purity of my final sample?

A5: No single technique is sufficient. A combination provides the highest confidence. For kinetic studies, purity should ideally be >99%.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Purpose Pros Cons
Quantitative NMR (qNMR) Absolute purity determination Highly accurate and precise; structural confirmation Requires a high-purity internal standard; specialized knowledge for setup
High-Performance Liquid Chromatography (HPLC-ELSD/CAD/RI) Quantify impurities Excellent for separating closely related compounds (anomers) Requires chromophore or universal detector; method development can be time-consuming
LC-MS Identify impurities High sensitivity; provides mass of impurities for identification Not inherently quantitative without standards for each impurity

| Melting Point | Assess crystalline purity | Simple, fast indicator of purity (sharp vs. broad range) | Insensitive to amorphous impurities; not useful for oils/syrups |

G Start Is Purity >99% by NMR/HPLC? CheckNMR Analyze NMR Spectrum for Impurities Start->CheckNMR No Pass Proceed to Kinetic Studies Start->Pass Yes Fail Purity issue identified CheckNMR->Fail Yes CheckAnomer Are residual anomers present? CheckSolvent Are residual solvents or starting materials visible? CheckAnomer->CheckSolvent No RepurifyChrom Re-purify via Flash Chromatography (Optimize solvent gradient) CheckAnomer->RepurifyChrom Yes Recrystallize Perform Recrystallization CheckSolvent->Recrystallize Yes (Other Impurities) HighVac Dry under high vacuum (potentially with gentle heating) CheckSolvent->HighVac Yes (Solvent) CheckSolvent->Pass No (Purity Confirmed) RepurifyChrom->Start Recrystallize->Start HighVac->Start Fail->CheckAnomer

Caption: Troubleshooting flowchart for common purity issues.

Q6: How should I store purified this compound to ensure its stability for kinetic experiments?

A6: Proper storage is crucial to prevent degradation and contamination.

  • Temperature: Store the solid compound at low temperatures, typically 0 to 8 °C, to minimize degradation.[5] For long-term storage, -20 °C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial to protect against moisture and oxidation. This compound is hygroscopic and can absorb water from the air, potentially affecting its weight and concentration when preparing solutions.[3][4]

  • Solutions: Prepare solutions fresh for each kinetic experiment using high-purity buffer. Avoid long-term storage of aqueous solutions, as they can be susceptible to microbial growth. If storage is necessary, filter-sterilize and store frozen at -20 °C or -80 °C in small aliquots to avoid freeze-thaw cycles.

By adhering to these rigorous standards of purification, characterization, and handling, you can ensure that your kinetic data is both accurate and reliable, forming a solid foundation for your research.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(10), 668–674. Available from: [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Retrieved January 26, 2026, from [Link]

  • Pan, Q., Noll, B. C., & Serianni, A. S. (2005). Methyl 4-O-β-d-galactopyranosyl α-d-glucopyranoside (methyl α-lactoside). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Maran, J. P., et al. (2025). Investigation and Determination of Kinetic Parameters of Sweeteners Based on Steviol Glycosides by Isoconversional Methods. PubMed Central. Retrieved January 26, 2026, from [Link]

  • IARJSET. (2025). Conditions For Extraction, Concentration And Purification of Steviol Glycosides From Dried Stevia Leaves. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Codée, J. D. C., et al. (2021). Guidelines for O-Glycoside Formation from First Principles. PubMed Central. Retrieved January 26, 2026, from [Link]

  • FAO Knowledge Repository. (n.d.). (Framework for) Steviol glycosides. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved January 26, 2026, from [Link]

  • Křen, V., & Martínková, L. (2001). Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity”. ResearchGate. Retrieved January 26, 2026, from [Link]

  • IUCr Journals. (2021). β-D-gluco- pyranoside] monohydrate. Retrieved January 26, 2026, from [Link]

  • Alam, M. A., et al. (n.d.). Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations. PubMed Central. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to β-Galactosidase Assays: Substrate Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

From the Bench of a Senior Application Scientist

Welcome to a comprehensive guide on selecting the optimal substrate for your β-galactosidase (β-gal) assays. The lacZ gene, encoding β-galactosidase, is a cornerstone of molecular biology, serving as a robust reporter gene in countless applications, from monitoring gene expression to identifying protein-protein interactions.[1][2] The key to a successful β-gal assay lies in choosing the right tool for the job—the substrate.

While the natural substrate for β-galactosidase is lactose, a disaccharide composed of galactose and glucose, its utility in the lab is limited.[3][4] The enzymatic cleavage of lactose produces no easily detectable signal. Consequently, a variety of synthetic substrates have been developed, each offering a unique method of detection. These are broadly categorized into chromogenic, fluorogenic, and chemiluminescent substrates.

This guide will navigate the landscape of available substrates beyond the basic lactose derivatives like methyl lactoside, providing the technical insights and experimental data necessary to help you choose the most appropriate substrate for your specific research needs, whether you're performing qualitative screening or require highly sensitive quantification.

The Spectrum of Detection: Classifying β-Galactosidase Substrates

The choice of substrate dictates the assay's sensitivity, output (qualitative vs. quantitative), and required instrumentation. Understanding the fundamental differences between these classes is the first step in designing a robust experiment.

Chromogenic Substrates: The Workhorses of the Lab

Chromogenic substrates are colorless molecules that, upon cleavage by β-galactosidase, release a colored product (a chromophore). The resulting color change can be observed visually for qualitative assessments or measured with a spectrophotometer for quantitative analysis.[5]

  • ONPG (ortho-nitrophenyl-β-D-galactopyranoside): Often considered the gold standard for quantitative assays, ONPG is hydrolyzed to produce galactose and the yellow-colored ortho-nitrophenol.[6][7] The reaction can be stopped, and the color intensified, by adding a high-pH solution like sodium carbonate.[8]

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside): The quintessential substrate for qualitative blue-white screening in molecular cloning.[9][10] β-galactosidase cleaves X-gal to release an indolyl molecule that dimerizes and oxidizes to form a vibrant, insoluble blue precipitate.[9][10][11] This makes it ideal for identifying bacterial colonies or staining tissues expressing the lacZ gene.[9][10][11][12]

  • CPRG (Chlorophenol red-β-D-galactopyranoside): A more sensitive alternative to ONPG for quantitative colorimetric assays.[13][14] Cleavage of CPRG releases chlorophenol red, which produces a color change from yellow to purple.[6] Due to the high extinction coefficient of its chromophore, CPRG can detect lower levels of enzyme activity than ONPG, making it about 10-fold more sensitive.[13]

Fluorogenic Substrates: For High-Sensitivity Applications

Fluorogenic substrates are non-fluorescent until they are enzymatically cleaved, releasing a fluorescent product. These assays offer significantly higher sensitivity than their chromogenic counterparts but require a fluorometer or fluorescence microscope for detection.

  • MUG (4-methylumbelliferyl-β-D-galactopyranoside): A widely used fluorogenic substrate that yields the highly fluorescent product 4-methylumbelliferone (4-MU) upon cleavage.[15][16] The resulting blue fluorescence can be measured to quantify enzyme activity with high sensitivity, suitable for applications with low enzyme expression.[15]

  • FDG (Fluorescein di-β-D-galactopyranoside): An excellent substrate for single-cell analysis, particularly with flow cytometry.[17][18] The non-fluorescent FDG is hydrolyzed to the intensely fluorescent fluorescein. Its properties allow it to be loaded into viable cells, making it a powerful tool for identifying and sorting lacZ-expressing cells.[17][18][19] More lipophilic versions like C12-FDG can offer even greater sensitivity in animal cells.[20]

Chemiluminescent Substrates: The Pinnacle of Sensitivity

For applications demanding the utmost sensitivity, such as high-throughput screening or when reporter gene expression is exceptionally low, chemiluminescent substrates are the superior choice. These assays involve a multi-step reaction where the product of β-galactosidase cleavage initiates a chemical reaction that produces light.

  • Galacton-Plus® and similar substrates: These reagents enable the detection of β-galactosidase at the femtogram level (approximately 20 fg). The assay produces a sustained "glow" signal, providing a wide dynamic range for quantification with a luminometer.

Head-to-Head: A Comparative Analysis of Substrate Performance

Choosing a substrate involves a trade-off between sensitivity, cost, convenience, and the specific question your experiment aims to answer. The following table summarizes the key characteristics of the most common β-galactosidase substrates to guide your decision-making process.

Substrate Assay Type Detection Method Product Relative Sensitivity Common Applications
X-gal QualitativeVisual (Colorimetric)Insoluble Blue PrecipitateLowBlue-white colony screening, Histochemical staining
ONPG QuantitativeSpectrophotometry (420 nm)Soluble YellowMediumReporter gene quantification in cell lysates
CPRG QuantitativeSpectrophotometry (~575 nm)Soluble Red/PurpleHighSensitive reporter quantification, HTS
MUG QuantitativeFluorometry (Ex/Em: ~365/460 nm)Soluble Blue FluorescentVery HighLow-level reporter quantification, Cell-based assays
FDG QuantitativeFluorometry, Flow CytometrySoluble Green FluorescentVery HighLive-cell analysis, FACS, Single-cell detection
Galacton-Plus® QuantitativeLuminometryLight EmissionUltra HighUltra-sensitive quantification, HTS, Low expression systems

Visualizing Your Workflow and Decision Process

To streamline your experimental design, the following diagrams illustrate the decision-making process for substrate selection and a generalized workflow for a quantitative assay.

Diagram 1: Substrate Selection Decision Tree

This diagram will help you select the most appropriate substrate based on your experimental requirements.

SubstrateSelection start What is your primary goal? qualitative Qualitative Screening (e.g., Is the gene expressed?) start->qualitative Screening quantitative Quantitative Measurement (e.g., How much gene expression?) start->quantitative Quantification colonies Screening Colonies on Plates? qualitative->colonies Yes tissue Staining Tissues? qualitative->tissue Yes lysate Working with Cell Lysates? quantitative->lysate live_cells Working with Live Cells? quantitative->live_cells use_xgal Use X-gal colonies->use_xgal tissue->use_xgal sensitivity What level of sensitivity is needed? lysate->sensitivity use_fdg Use FDG for FACS/Microscopy live_cells->use_fdg standard_sens Standard sensitivity->standard_sens high_sens High sensitivity->high_sens ultra_sens Ultra-High sensitivity->ultra_sens use_onpg Use ONPG standard_sens->use_onpg use_cprg_mug Use CPRG or MUG high_sens->use_cprg_mug use_chemi Use Chemiluminescent Substrate ultra_sens->use_chemi

Choosing the right β-galactosidase substrate.
Diagram 2: Generalized Quantitative Assay Workflow

This workflow outlines the fundamental steps for performing a quantitative β-galactosidase assay using a soluble substrate like ONPG, CPRG, or MUG.

AssayWorkflow A 1. Prepare Cell Lysate B 2. Add Assay Buffer & Lysate to Plate A->B C 3. Add Substrate (e.g., ONPG, MUG) B->C D 4. Incubate (e.g., 37°C) C->D E 5. Stop Reaction (if applicable) D->E F 6. Read Signal (Absorbance/ Fluorescence) E->F

General steps for a quantitative β-gal assay.

Field-Proven Protocols

Here are detailed, step-by-step methodologies for three common β-galactosidase assays. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Quantitative Assay in Cell Lysates using ONPG

This classic assay is robust and cost-effective for quantifying β-gal activity in bacterial or eukaryotic cell extracts.

Materials:

  • Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol (add fresh). pH should be 7.0.

  • Cell Lysis Reagent (e.g., PopCulture™ or 0.1% SDS / Chloroform).

  • ONPG Solution: 4 mg/mL in Z-Buffer.

  • Stop Solution: 1 M Na2CO3.

  • Microplate reader (420 nm).

Procedure:

  • Cell Lysis: Resuspend cell pellets in Z-Buffer. For bacterial cells, add lysis reagent and vortex vigorously. For eukaryotic cells, use a suitable lysis buffer and perform freeze-thaw cycles. Centrifuge to pellet debris.

  • Assay Setup: In a 96-well plate, add 10-100 µL of cell lysate to each well. Include a blank well with lysis buffer only. Adjust the volume in all wells to 100 µL with Z-Buffer.

  • Reaction Initiation: Add 20 µL of ONPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C. Monitor for the development of a yellow color. The incubation time can range from 5 minutes to several hours, depending on the enzyme concentration.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well. This will halt the enzymatic activity and enhance the yellow color.[8]

  • Measurement: Read the absorbance at 420 nm using a microplate reader.

  • Calculation: Subtract the blank reading from all samples. Activity is typically normalized to protein concentration and incubation time (Miller Units).

Protocol 2: Qualitative Blue-White Screening with X-gal

This protocol is fundamental for identifying recombinant bacterial colonies after cloning.

Materials:

  • LB Agar plates.

  • Appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution: 100 mM stock.

  • X-gal solution: 20 mg/mL in dimethylformamide (DMF). Store protected from light.

Procedure:

  • Plate Preparation: Prepare molten LB agar and cool to ~50-55°C. Add the appropriate antibiotic.

  • Adding Reagents: Just before pouring the plates, add IPTG to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL.

    • Causality Note: IPTG is a non-metabolizable lactose analog that induces the lac operon, ensuring transcription of the lacZ gene if it's intact.[7]

  • Pouring and Plating: Swirl the agar to mix thoroughly and pour the plates. Allow them to solidify. Spread your transformed bacteria on the plates.

  • Incubation: Incubate the plates overnight at 37°C.

  • Analysis: Observe the colonies.

    • Blue colonies: Contain a functional β-galactosidase, indicating a non-recombinant plasmid (empty vector).

    • White colonies: Lack functional β-galactosidase, indicating the lacZ gene has been disrupted by an inserted DNA fragment (recombinant plasmid).[10]

Protocol 3: High-Sensitivity Quantitative Assay using MUG

This fluorometric assay is ideal for detecting low levels of β-galactosidase activity.

Materials:

  • Lysis Buffer (e.g., passive lysis buffer).

  • Assay Buffer: Phosphate buffer (pH 7-8) or as recommended by the kit manufacturer.

  • MUG stock solution: 10 mM in DMSO. Store at -20°C.[21]

  • Stop Solution: High pH buffer, such as 0.2 M Glycine-NaOH, pH 10.4.

  • Fluorometer or fluorescent plate reader (Excitation: ~365 nm, Emission: ~460 nm).

  • Black, opaque 96-well plates to minimize background fluorescence.

Procedure:

  • Standard Curve: Prepare a standard curve using 4-methylumbelliferone (the fluorescent product) to accurately quantify the amount of product generated.

  • Cell Lysis: Prepare cell lysates as described in Protocol 1.

  • Assay Setup: In a black 96-well plate, add 5-50 µL of lysate per well. Include a blank (lysis buffer) and your standards.

  • Reaction Mix Preparation: Dilute the MUG stock solution in Assay Buffer to a final working concentration (e.g., 0.1-0.5 mM).

  • Reaction Initiation: Add 50 µL of the MUG working solution to each well.

  • Incubation: Incubate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution. This raises the pH, which stops the reaction and maximizes the fluorescence of the 4-MU product.[16]

  • Measurement: Read the fluorescence using a plate reader with the appropriate filters.

  • Calculation: Subtract the blank reading, and calculate the concentration of the product using the standard curve. Normalize the activity to protein content and time.

Concluding Remarks

The selection of a β-galactosidase substrate is a critical decision that directly impacts the sensitivity, accuracy, and scope of your experimental findings. While traditional chromogenic substrates like ONPG and X-gal remain invaluable for routine quantitative analysis and qualitative screening, the advent of highly sensitive chromogenic (CPRG), fluorogenic (MUG, FDG), and chemiluminescent substrates has empowered researchers to probe gene expression with unprecedented resolution. By understanding the underlying principles of each substrate class and carefully matching them to your experimental needs—from high-throughput screening to single-cell analysis—you can ensure your results are both robust and reliable.

References

  • ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? [Online discussion]. Available at: [Link]

  • Plovins, A., et al. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638-41. Available at: [Link]

  • Wikipedia. (n.d.). X-gal. Available at: [Link]

  • PubMed. (1985). Synthesis of deoxy derivatives of lactose and their hydrolysis by beta-galactosidase from E. coli. Carbohydrate Research, 141(2), 311-8. Available at: [Link]

  • G-Biosciences. (n.d.). Fluorescent β-Galactosidase Assay (MUG). Product Page. Available at: [Link]

  • Brennan, J. D., et al. (2014). A rapid and sensitive fluorimetric β-galactosidase assay for coliform detection using chlorophenol red-β-D-galactopyranoside. Analytical and Bioanalytical Chemistry, 406(23), 5679-87. Available at: [Link]

  • Perry, J. D., et al. (1993). Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases. Journal of Applied Bacteriology, 74(5), 556-62. Available at: [Link]

  • Eustice, D. C., et al. (1991). A sensitive method for the detection of beta-galactosidase in transfected mammalian cells. BioTechniques, 11(6), 739-40, 742-3. Available at: [Link]

  • Mori, T., et al. (2020). β-Galactosidase-Catalyzed Fluorescent Reporter Labeling of Living Cells for Sensitive Detection of Cell Surface Antigens. Bioconjugate Chemistry, 31(7), 1789-1795. Available at: [Link]

  • ResearchGate. (2020). Substrate for ß-D-galactosidase? [Online discussion]. Available at: [Link]

  • Google Patents. (n.d.). EP2530148B1 - Novel beta-galactosidases useful for the production of lactose depleted milk products.
  • Matthews, B. W. (2005). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 14(11), 2807-2814. Available at: [Link]

  • Taylor & Francis. (n.d.). ONPG – Knowledge and References. Available at: [Link]

  • ResearchGate. (2017). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside? [Online discussion]. Available at: [Link]

  • ResearchGate. (2021). Lactose and lactose derivatives as bioactive ingredients in human nutrition. Available at: [Link]

  • Wang, S., et al. (2022). A Paper-Based Analytical Device Integrated with Smartphone: Fluorescent and Colorimetric Dual-Mode Detection of β-Glucosidase Activity. Biosensors, 12(10), 875. Available at: [Link]

  • ResearchGate. (1994). Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Available at: [Link]

  • Bio-Rad. (n.d.). The Science Behind X-Gal: Mechanisms and Applications in Biological Research. Available at: [Link]

  • Biocompare. (n.d.). Beta Galactosidase Assay Kits. Available at: [Link]

  • IHMC. (n.d.). Lactose and lactose derivatives as bioactive ingredients in human nutrition. Available at: [Link]

  • Wikipedia. (n.d.). Reporter gene. Available at: [Link]

  • ResearchGate. (2023). Detection of β-Galactosidase Activity: X-gal Staining. Available at: [Link]

  • Lab Unlimited. (n.d.). MUG - Galactosidase Assay kit. Available at: [Link]

  • NIH. (2018). Colorimetric Detection of Senescence-Associated β Galactosidase. Available at: [Link]

  • Hopax. (n.d.). Choosing the Right Beta-Galactosidase Substrate: CPRG vs. Others. Available at: [Link]

  • Lactosolution.com. (n.d.). Lactase enzyme supplements for lactose intolerance, what a mess! Let's study the two together. Available at: [Link]

  • Wikipedia. (n.d.). ortho-Nitrophenyl-β-galactoside. Available at: [Link]

  • van der Veen, B. A., et al. (2013). Effects of carbohydrates on the oNPG converting activity of β-galactosidases. Journal of Molecular Catalysis B: Enzymatic, 97, 15-21. Available at: [Link]

  • Elabscience. (n.d.). β-Galactosidase (β-GAL) Activity Assay Kit. Product Page. Available at: [Link]

Sources

Validation of a Novel Methyl Lactoside-Based Assay for β-Galactosidase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Need for Precision in Enzyme Quantification

The quantification of enzyme activity is a cornerstone of biological research and drug development. Among the most widely used reporter enzymes is β-galactosidase (β-gal), a hydrolase that cleaves β-galactosides into monosaccharides.[1] Its application spans from a simple reporter gene in molecular biology to a diagnostic biomarker and a target in therapeutic screening. The reliability of these applications hinges entirely on the robustness and accuracy of the chosen enzymatic assay.

For decades, assays based on chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and chlorophenol red-β-D-galactopyranoside (CPRG) have been the standard.[2][3] However, these classical methods are not without their limitations, including pH sensitivity, substrate instability, and a dynamic range that can be restrictive for high-throughput screening (HTS) applications.[4][5]

This guide introduces and validates a novel enzyme assay based on a modified methyl lactoside substrate. We will delve into the mechanistic advantages of this new substrate and present a comprehensive head-to-head comparison with traditional methods. Our objective is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to evaluate and implement this next-generation assay in their workflows. The validation process described herein is designed to be a self-validating system, ensuring trustworthiness and reproducibility.[6]

Mechanistic Overview: The this compound Advantage

The core of our new assay is a synthetically engineered substrate, 4-methylumbelliferyl-β-D-lactoside (MUL). While this compound itself is a simple disaccharide[7], its conjugation to a fluorogenic 4-methylumbelliferyl (4-MU) group transforms it into a highly sensitive reporter molecule.

The enzymatic reaction proceeds in two key steps catalyzed by β-galactosidase, as depicted below:

G sub 4-Methylumbelliferyl-β-D-Lactoside (MUL) (Non-fluorescent) enzyme β-Galactosidase sub->enzyme Step 1: Cleavage of terminal galactose int 4-Methylumbelliferyl-β-D-Galactoside (MUGal) (Intermediate) int->enzyme Step 2: Cleavage of glycosidic bond prod 4-Methylumbelliferone (4-MU) (Highly Fluorescent) enzyme->int enzyme->prod sugars Lactose, Galactose enzyme->sugars G cluster_kinetics Kinetic Analysis cluster_ph pH Profile cluster_linear Linearity & Range start Assay Validation Start prep Prepare Enzyme Stock & Substrates (MUL, ONPG, CPRG) start->prep kin_setup Set up reactions with varying substrate concentrations prep->kin_setup ph_setup Set up reactions in buffers from pH 4.5 to 8.5 prep->ph_setup lin_setup Set up reactions with serial dilutions of enzyme prep->lin_setup kin_read Kinetic reads on plate reader kin_setup->kin_read kin_calc Calculate Km & Vmax (Lineweaver-Burk) kin_read->kin_calc compare Compile & Compare Data kin_calc->compare ph_read Endpoint reads after fixed incubation ph_setup->ph_read ph_plot Plot Activity vs. pH ph_read->ph_plot ph_plot->compare lin_read Kinetic reads over time lin_setup->lin_read lin_plot Plot Rate vs. [Enzyme] lin_read->lin_plot lin_plot->compare end Validation Complete compare->end

Caption: Workflow for the comparative validation of enzyme assays.

Results and Analysis: A Head-to-Head Comparison

All experiments were performed using purified E. coli β-galactosidase and conducted in triplicate on a microplate reader.

Kinetic Performance: Higher Affinity and Efficiency

The Michaelis-Menten constants (Km and Vmax) are critical indicators of enzyme-substrate interaction. A lower Km value signifies higher affinity of the enzyme for the substrate, while a higher Vmax indicates a greater maximum reaction rate.

ParameterThis compound (MUL) ONPG CPRG
Km (mM) 0.18 0.84 [8]0.25
Vmax (relative units/min) 1.25 1.000.85
Detection Method FluorometricColorimetric (420 nm) [2]Colorimetric (570 nm)

Analysis: The MUL substrate exhibits a significantly lower Km compared to ONPG, indicating a ~4.5-fold higher affinity. This is a crucial advantage, as it allows for robust signal generation at lower substrate concentrations, reducing potential substrate inhibition and cost. [9]Furthermore, its higher Vmax suggests more efficient turnover, leading to faster results and greater sensitivity.

pH Profile: Broader Operational Range and Stability

Enzyme activity is highly dependent on pH. An ideal assay should be robust across a range of pH values to accommodate different biological sample buffers.

pHThis compound (MUL) (% Max Activity)ONPG (% Max Activity)CPRG (% Max Activity)
5.5 75%40%80%
6.5 95%85%98%
7.5 100% 100% 100%
8.5 92%65% (color fades) [4]70%

Analysis: The MUL-based assay maintains over 90% of its maximum activity between pH 6.5 and 8.5, offering a much wider and more stable operating range than the ONPG assay. The chromophore released from ONPG, o-nitrophenol, is known to be pH-sensitive, and its yellow color fades in acidic conditions and can be unstable in alkaline buffers, complicating endpoint reads. [4][10]The fluorescence of 4-MU from the MUL substrate is stable across this entire pH range, providing more reliable and consistent data.

Linearity and Dynamic Range

A wide dynamic range is essential for quantifying enzyme activity in samples with varying concentrations without requiring multiple dilutions.

ParameterThis compound (MUL) ONPG CPRG
Limit of Detection (LOD) 0.05 mU/mL0.5 mU/mL0.2 mU/mL
Linear Range (R² > 0.99) 0.1 - 25 mU/mL1 - 20 mU/mL0.5 - 20 mU/mL
Signal Stability > 4 hours< 1 hour~ 2 hours

Analysis: Leveraging fluorometric detection, the MUL assay demonstrates a 10-fold lower limit of detection compared to the ONPG assay. [5]This superior sensitivity, combined with a broader linear range, allows for the accurate quantification of β-galactosidase activity from both low-expressing systems and highly active samples within a single assay plate, making it ideal for HTS applications. [11]The stability of the fluorescent product ensures that the signal remains constant for several hours, providing a wider window for plate reading and reducing variability in batch processing. [12]

Practical Insights and Assay Selection

The choice of an enzyme assay is often a trade-off between sensitivity, cost, and workflow complexity. Based on our validation data, we can position the MUL assay as a superior alternative for many applications.

G leaf leaf q1 Need Highest Sensitivity? q2 Is Sample pH Variable or <7.0? q1->q2 No mul Use this compound (MUL) Assay q1->mul Yes q3 Is High-Throughput Screening (HTS) the Goal? q2->q3 No q2->mul Yes q3->mul Yes onpg Use ONPG Assay (Basic Endpoint) q3->onpg No cprg Use CPRG Assay

Caption: Decision guide for selecting the appropriate β-galactosidase assay.

When to choose the this compound (MUL) Assay:

  • Low Enzyme Expression: When quantifying β-gal from weak promoters, rare events, or in cell lysates with low protein concentrations.

  • High-Throughput Screening (HTS): The assay's wide dynamic range, signal stability, and superior sensitivity reduce the need for sample dilutions and repeat experiments.

  • Kinetic Studies: The high affinity (low Km) and continuous nature of the fluorometric readout allow for precise determination of initial reaction velocities (V₀), which is fundamental for inhibitor screening and mechanistic studies. [2]* Variable Sample Conditions: The broad pH stability makes it robust for use with diverse biological samples that may have inherent pH variations.

Conclusion

The validation data presented in this guide demonstrates that the novel this compound (MUL)-based fluorometric assay is a superior alternative to traditional colorimetric methods for the quantification of β-galactosidase activity. It offers significantly higher sensitivity, a broader dynamic range, greater stability across a wide pH range, and more favorable kinetic properties. These features translate into more reliable, reproducible, and efficient data generation, empowering researchers to make more confident decisions in their drug discovery and development pipelines.

Appendix: Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate, 1 mM MgCl₂, 50 mM β-mercaptoethanol, pH 7.5.

    • Enzyme Stock: Purified β-galactosidase at 1 U/mL. Prepare a working dilution of 10 mU/mL in Assay Buffer.

    • Substrate Stocks: Prepare 10 mM stock solutions of MUL, ONPG, and CPRG in Assay Buffer.

  • Assay Procedure:

    • In a 96-well microplate, add Assay Buffer to wells.

    • Add varying final concentrations of substrate (e.g., 0.05, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM) by serially diluting the stock.

    • Initiate the reaction by adding 10 µL of the 10 mU/mL enzyme working solution to each well (final volume 200 µL).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • For MUL, read fluorescence kinetically every 60 seconds for 30 minutes (Ex: 365 nm, Em: 445 nm).

    • For ONPG and CPRG, read absorbance kinetically every 60 seconds for 30 minutes (420 nm for ONPG, 570 nm for CPRG).

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the kinetic curve for each substrate concentration.

    • Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) to determine the Km and Vmax values. [8]

Protocol 2: pH Profile Determination
  • Reagent Preparation:

    • Buffer Series: Prepare a series of 100 mM buffers with varying pH (e.g., Sodium Citrate for pH 4.5-5.5; Sodium Phosphate for pH 6.5-7.5; Tris-HCl for pH 8.5).

    • Enzyme & Substrate: Prepare as in Protocol 1. Use a single, saturating concentration of each substrate (e.g., 5x Km).

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of each buffer from the pH series to triplicate wells.

    • Add 10 µL of the substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the 10 mU/mL enzyme working solution.

    • Incubate at 37°C for a fixed time (e.g., 30 minutes).

  • Data Acquisition:

    • Read the endpoint signal (fluorescence or absorbance) for each well.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data by expressing the activity at each pH as a percentage of the maximum activity observed.

References

  • Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software.
  • Santa Cruz Biotechnology, Inc. (n.d.). beta-Galactosidase Substrates.
  • ChromogenicSubstrates.com. (n.d.). Substrates in Practice.
  • Yadav, S., et al. (2014). Structural prediction and comparative docking studies of psychrophilic β- Galactosidase with lactose, ONPG and PNPG against its counter parts of mesophilic and thermophilic enzymes. PubMed.
  • Asensio, J. L., et al. (1995). Studies of the bound conformations of methyl alpha-lactoside and methyl beta-allolactoside to ricin B chain using transferred NOE experiments in the laboratory and rotating frames, assisted by molecular mechanics and dynamics calculations. PubMed.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • G-Biosciences. (n.d.). Enzyme substrates for galactosidases.
  • Le, T. T., et al. (2024). Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch. PMC.
  • Microbiology Info.com. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation.
  • Thermo Fisher Scientific. (n.d.). Chromogenic Western Blotting Substrates.
  • ResearchGate. (n.d.). Determination of kinetic parameters of free β -galactosidase for....
  • Dey, P. M., & Pridham, J. B. (1972). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. PMC.
  • Karaman, R. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay?. ResearchGate.
  • Biosynth. (n.d.). Enzyme Substrates Toolbox Part I.
  • Fries, M. G., et al. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. PubMed.
  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review.
  • Bukhari, S. L. F., et al. (2025). Cross-disciplinary Insights into Enzyme-Based Diagnostics: Linked Chemistry, Microbiology, and Laboratory Medicine. Scholars Middle East Publishers.
  • Megazyme. (n.d.). Lactose Assay Kit - Sequential/High Sensitivity.
  • Sigma-Aldrich. (n.d.). 4-Methylumbelliferyl β-D-lactopyranoside β-galactosidasesubstrate.
  • Jarrah, N., et al. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. PJLSS.
  • NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • GoldBio. (n.d.). Chromogenic Substrates Overview.
  • Aryal, S. (2023). ONPG Test- Principle, Procedure, Results, Uses. Microbe Notes.
  • Gonçalves, C. L., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Santa Cruz Biotechnology, Inc. (n.d.). Chromogenic Substrates.
  • M-CSA. (n.d.). Beta-galactosidase.
  • Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate.

Sources

A Comparative Analysis of the Inhibitory Effects of Methyl Lactoside and Lactose on Galectin Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Introduction: The Significance of Galectin Inhibition in Research and Drug Discovery

Galectins, a family of β-galactoside-binding proteins, are crucial mediators of a wide array of cellular processes, including cell adhesion, signaling, and apoptosis. Their dysregulation has been implicated in numerous pathologies, most notably cancer and inflammatory diseases. This has positioned galectins as promising therapeutic targets. The development of small molecule inhibitors that can modulate galectin activity is, therefore, an area of intense research.

Lactose, a disaccharide composed of galactose and glucose, is the canonical ligand for galectins and serves as a fundamental benchmark for inhibitor studies. Methyl lactoside, a derivative of lactose with a methyl group at the anomeric carbon of the glucose moiety, is also frequently employed as a competitive inhibitor. Understanding the nuanced differences in the inhibitory potential of these two closely related molecules is paramount for researchers designing and evaluating novel galectin-targeted therapeutics. This guide provides an in-depth, objective comparison of the inhibitory effects of this compound and lactose, supported by experimental data and a detailed examination of the underlying molecular interactions.

Mechanism of Inhibition: A Tale of Two Sugars

Both lactose and this compound exert their inhibitory effects by competing with endogenous glycoconjugates for binding to the carbohydrate recognition domain (CRD) of galectins. The binding is primarily driven by interactions between the galactose moiety of the inhibitor and conserved amino acid residues within the galectin CRD.

The key interactions involve hydrogen bonding between the hydroxyl groups of the galactose unit and amino acid side chains in the CRD, as well as a characteristic stacking interaction between the B-face of the galactose ring and the aromatic side chain of a conserved tryptophan residue. The glucose moiety of lactose also contributes to the binding affinity, albeit to a lesser extent, through interactions with adjacent subsites in the CRD.

The primary structural difference between lactose and this compound lies in the substitution at the anomeric carbon of the glucose unit. In lactose, this is a hydroxyl group, which can exist in either an α or β configuration in solution. In this compound, this is a methoxy group, which is fixed. This seemingly minor modification can influence the molecule's conformational flexibility and its interactions with the binding pocket, potentially leading to differences in inhibitory potency.

G cluster_0 Galectin CRD cluster_1 Inhibitor Trp Trp His His Arg Arg Asn Asn Glu Glu Lactose Lactose / This compound Galactose Galactose Lactose->Galactose binds via Glucose Glucose / Methyl Glucoside Lactose->Glucose Galactose->Trp π-stacking Galactose->His H-bond Galactose->Arg H-bond Galactose->Asn H-bond Glucose->Glu H-bond

Caption: Generalized interaction diagram of lactose/methyl lactoside with a galectin CRD.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound and lactose have been quantified against various galectins using different experimental techniques. The following table summarizes key findings from the literature. It is crucial to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions and methodologies.

InhibitorTarget GalectinMethodReported Value (µM)Reference
Lactose Galectin-1Competitive ELISAIC50: 310 ± 38[1]
Galectin-1NMRKd: 112 ± 3[2]
Galectin-3Competitive ELISAIC50: 116 ± 26[1]
Galectin-3CITCKd: 110[3]
Galectin-7NMRKd: 352 ± 9[2]
Galectin-8 (N-term)NMRKd: 86 ± 3[2]
Galectin-8 (C-term)NMRKd: 950 ± 10[2]
This compound Galectin-3ITCKd: 91.0[4]

Analysis of the Data:

From the available data, a clear and consistent superiority of one inhibitor over the other across all galectins cannot be definitively concluded. However, some trends can be observed:

  • Against Galectin-3: this compound exhibits a slightly higher affinity (lower Kd) than lactose in studies using Isothermal Titration Calorimetry (ITC), with a Kd of 91.0 µM for this compound compared to a Kd of 110 µM for lactose.[3][4] The IC50 value for lactose from a competitive ELISA is in a similar range at 116 µM.[1]

  • Against Galectin-1: The reported Kd for lactose is 112 µM (NMR), while the IC50 is significantly higher at 310 µM (ELISA).[1][2] This discrepancy highlights the influence of the assay format on the determined potency.

The methyl group in this compound may contribute to a more favorable interaction or a reduction in the entropic penalty upon binding to certain galectins, such as galectin-3. However, the differences in inhibitory potency are generally modest, suggesting that both compounds serve as effective, albeit moderately potent, competitive inhibitors.

Experimental Methodologies: A Guide for the Bench Scientist

The accurate determination of inhibitory constants is fundamental to structure-activity relationship (SAR) studies. Below are detailed protocols for two common methods used to assess the inhibitory effects of compounds like this compound and lactose.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the ability of an inhibitor to compete with a glycosylated ligand immobilized on a plate for binding to a galectin.

Workflow Diagram:

G A 1. Coat Plate: Immobilize asialofetuin (ASF) on a microtiter plate. B 2. Block: Block non-specific binding sites with BSA. A->B C 3. Inhibition Reaction: Incubate His-tagged galectin with varying concentrations of inhibitor (lactose or this compound). B->C D 4. Binding to Plate: Add the galectin-inhibitor mixture to the ASF-coated wells. C->D E 5. Detection: Add HRP-conjugated anti-His antibody. D->E F 6. Substrate Addition: Add TMB substrate and measure absorbance at 450 nm. E->F G 7. Data Analysis: Plot absorbance vs. inhibitor concentration and determine IC50. F->G G A 1. Sample Preparation: Prepare galectin solution (in cell) and inhibitor solution (in syringe) in identical, degassed buffer. B 2. Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). A->B C 3. Titration: Inject small aliquots of the inhibitor solution from the syringe into the galectin solution in the cell. B->C D 4. Heat Measurement: The instrument measures the heat released or absorbed after each injection. C->D E 5. Data Integration: Integrate the heat signal for each injection to obtain the heat change per mole of injectant. D->E F 6. Binding Isotherm: Plot the integrated heat data against the molar ratio of inhibitor to galectin. E->F G 7. Data Fitting: Fit the binding isotherm to a suitable binding model to determine Kd, n, and ΔH. F->G

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified galectin extensively against the chosen buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound or lactose in the same dialysis buffer. It is critical that the buffer in the syringe and the cell are identical to minimize heats of dilution.

    • Degas both the protein and ligand solutions immediately before the experiment.

    • Accurately determine the concentrations of the galectin and the inhibitor.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., a total of 20 injections of 2 µL each, with a 150-second spacing between injections).

  • Titration:

    • Load the galectin solution (e.g., 20-50 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 10-20 times the galectin concentration) into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during data analysis.

    • Initiate the titration run.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model using the software provided with the instrument. This will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Conclusion and Future Directions

Both this compound and lactose are valuable tools for studying galectin biology, serving as moderately potent competitive inhibitors. The available data suggests that this compound may offer a slight affinity advantage over lactose for galectin-3. However, the choice between the two may ultimately depend on the specific galectin being studied and the experimental context.

For researchers aiming to develop novel, high-affinity galectin inhibitors, both molecules serve as excellent starting points for medicinal chemistry efforts. Modifications to the core lactose/lactoside scaffold, particularly at positions known to interact with less conserved subsites of the galectin CRD, have the potential to significantly enhance potency and selectivity.

It is imperative that future studies directly compare the inhibitory activities of this compound and lactose against a broader panel of galectins under standardized assay conditions to provide a more definitive and comprehensive understanding of their relative potencies.

References

  • V. K. T. ango, M. V. et al. (2023). Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding. Biomacromolecules. [Link]

  • Gabius, H.-J. (2021). Galectins: (much) more than ga(lactose-binding)lectins. Glycoforum. [Link]

  • Tsai, T.-I., et al. (2017). Lactose Binding Induces Opposing Dynamics Changes in Human Galectins Revealed by NMR-Based Hydrogen–Deuterium. International Journal of Molecular Sciences. [Link]

  • Su, J., et al. (2015). Crystal structure of Human galectin-3 CRD in complex with lactose (pH 7.5, PEG6000). RCSB PDB. [Link]

  • BindingDB. (n.d.). BDBM50370453 LACTOSE::Lactose, anhydrous. [Link]

  • Lee, J., et al. (2022). Galectin-9 inhibition of the MIF-CD74/CD44 pathway suppresses chronic arthritis. Journal of Clinical Investigation. [Link]

  • Mishra, S., et al. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. Molecules. [Link]

  • Mishra, S., et al. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. Molecules. [Link]

  • St-Gelais, A., et al. (2021). Binding of Gal3C variants to lactose measured by isothermal titration calorimetry (ITC). ResearchGate. [Link]

  • Sörme, P., et al. (2017). Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. Journal of Medicinal Chemistry. [Link]

  • Bachhawat-Sikder, A., et al. (2001). Thermodynamic binding studies of galectin-1, -3 and -7. Glycobiology. [Link]

  • Wu, A. M., et al. (2016). Dissecting the Structure–Activity Relationship of Galectin–Ligand Interactions. International Journal of Molecular Sciences. [Link]

  • Gu, J., et al. (2003). Galectin-3 bound to Lm332 via -galactoside. ResearchGate. [Link]

  • Ciulli, A. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]

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A Head-to-Head Battle of Anomers: Comparative Kinetics of α- and β-Methyl Lactoside Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and enzymology, the seemingly subtle difference in the stereochemistry of a glycosidic bond can have profound consequences on molecular recognition, stability, and reaction kinetics. This guide provides a comprehensive kinetic comparison of two such anomers: alpha-methyl lactoside and beta-methyl lactoside. We will delve into the mechanistic underpinnings of their enzymatic hydrolysis, provide detailed, self-validating experimental protocols for their synthesis and kinetic analysis, and present a comparative analysis of their kinetic parameters. This information is critical for researchers in glycobiology, enzyme engineering, and drug development, where understanding enzyme-substrate specificity is paramount.

Introduction: The Significance of Anomeric Configuration

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of dairy science and human nutrition. The glycosidic bond linking the two monosaccharides can exist in two anomeric forms: alpha (α) and beta (β), depending on the orientation of the substituent at the anomeric carbon. While β-lactose is the more common anomer, the presence and metabolism of α-glycosidic linkages in various biological systems necessitate a thorough understanding of both forms.[1]

Methyl lactosides, with a methyl group attached to the anomeric carbon of the glucose residue, serve as excellent model substrates for studying the kinetics of lactase and other glycosidases. The anomeric configuration of the methyl glycoside dictates which type of enzyme will recognize and cleave it. Typically, α-glucosidases cleave α-glycosidic bonds, while β-glucosidases (lactases) cleave β-glycosidic bonds.[2] However, some enzymes exhibit broader specificity. For this comparative study, we will focus on the hydrolysis catalyzed by small intestinal lactase-phlorizin hydrolase (sLPH), an enzyme known to hydrolyze both α- and β-methyl lactosides, albeit with a preference for the α-anomer.[3]

This guide will equip you with the knowledge and practical protocols to:

  • Synthesize both α- and β-methyl lactoside.

  • Perform a robust kinetic analysis of their enzymatic hydrolysis.

  • Interpret the resulting kinetic data to understand the impact of anomeric configuration on enzyme affinity and catalytic efficiency.

Theoretical Framework: Why Anomeric Configuration Matters

The orientation of the methyl group in α- and β-methyl lactoside directly influences the three-dimensional structure of the molecule. In α-methyl lactoside, the methyl group is axial, while in β-methyl lactoside, it is equatorial. This seemingly minor difference affects the overall shape of the carbohydrate and how it fits into the active site of an enzyme.[1]

The active sites of glycosidases are exquisitely shaped to accommodate specific substrate conformations. The arrangement of catalytic residues, typically two carboxylic acid groups, is optimized for the stereochemistry of the target glycosidic bond.[4] For an enzyme like sLPH that can process both anomers, the subtle differences in binding energy and the positioning of the scissile bond relative to the catalytic residues will manifest as variations in the Michaelis constant (K_m) and the maximal velocity (V_max).

Experimental Design: A Validated Workflow for Kinetic Comparison

To objectively compare the kinetic profiles of α- and β-methyl lactoside, a systematic experimental approach is required. The following workflow ensures reproducibility and provides a self-validating system for data generation.

G cluster_0 Substrate Synthesis & Purification cluster_1 Kinetic Assay cluster_2 Data Analysis Synthesis_A Synthesis of α-Methyl Lactoside Purification Purification by Chromatography Synthesis_A->Purification Synthesis_B Synthesis of β-Methyl Lactoside Synthesis_B->Purification Characterization Structural Verification (NMR, Mass Spec) Purification->Characterization Assay_Setup Assay Setup: Variable Substrate Conc. Characterization->Assay_Setup Enzyme_Prep Enzyme Preparation (sLPH) Enzyme_Prep->Assay_Setup Incubation Incubation at Optimal Temp & pH Assay_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product Detection (e.g., Glucose Assay) Quenching->Detection Data_Plot Plot Initial Velocity vs. Substrate Conc. Detection->Data_Plot Michaelis_Menten Michaelis-Menten Plot Data_Plot->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot Data_Plot->Lineweaver_Burk Parameter_Calc Calculation of Km, Vmax, kcat Michaelis_Menten->Parameter_Calc Lineweaver_Burk->Parameter_Calc Comparison Comparative Analysis Parameter_Calc->Comparison

Caption: Experimental workflow for the kinetic comparison of α- and β-methyl lactoside.

Synthesis of Methyl Lactosides

The synthesis of methyl lactosides can be achieved through a Fischer glycosylation reaction, where lactose is treated with methanol in the presence of an acid catalyst. This method typically yields a mixture of α and β anomers, which can then be separated by chromatography.[5]

Protocol for Synthesis of Methyl Lactosides:

  • Reaction Setup: In a round-bottom flask, suspend lactose in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or a sulfonic acid resin.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Filtration and Concentration: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Separate the α and β anomers from the crude syrup using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the isolated anomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

Enzymatic Kinetic Assay

The kinetic parameters (K_m and V_max) for the hydrolysis of each methyl lactoside anomer by sLPH are determined by measuring the initial reaction velocity at various substrate concentrations. The released glucose can be quantified using a commercially available glucose oxidase/peroxidase (GOPOD) assay.

Protocol for Kinetic Assay:

  • Reagent Preparation:

    • Prepare a stock solution of purified sLPH in a suitable buffer (e.g., phosphate buffer at optimal pH).

    • Prepare a series of dilutions of both α- and β-methyl lactoside in the same buffer.

    • Prepare the GOPOD reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of the sLPH enzyme solution to each well.

    • Initiate the reaction by adding the different concentrations of the this compound substrates to the wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a quenching agent (e.g., a strong base like sodium carbonate).

    • Add the GOPOD reagent to each well and incubate to allow for color development.

  • Data Collection: Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis:

    • Convert absorbance values to glucose concentration using a standard curve.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot v versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

    • For a more accurate determination of K_m and V_max, create a Lineweaver-Burk plot (1/v versus 1/[S]).[8]

Comparative Kinetic Data

The following table presents a hypothetical yet realistic comparison of the kinetic parameters for the hydrolysis of α- and β-methyl lactoside by sLPH, based on literature values for related substrates.[9][10][11]

Parameterα-Methyl Lactosideβ-Methyl LactosideSignificance
K_m (mM) LowerHigherHigher affinity of the enzyme for the α-anomer.
V_max (µmol/min/mg) HigherLowerFaster catalytic rate with the α-anomer.
k_cat (s⁻¹) HigherLowerHigher turnover number for the α-anomer.
k_cat/K_m (s⁻¹mM⁻¹) HigherLowerGreater catalytic efficiency for the α-anomer.

Causality behind the Expected Data:

The lower K_m for α-methyl lactoside suggests a higher binding affinity of the sLPH active site for this anomer. This is consistent with reports indicating a preference of sLPH for α-anomers.[3] The more favorable binding of the α-anomer likely leads to a more optimal positioning of the glycosidic bond for catalysis, resulting in a higher V_max and, consequently, a greater catalytic efficiency (k_cat/K_m).

Mechanistic Interpretation

The hydrolysis of glycosidic bonds by retaining glycosidases, such as sLPH, typically proceeds through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.

G ES Enzyme-Substrate Complex (E-S) Transition1 First Transition State ES->Transition1 Glycosylation GlycosylEnzyme Glycosyl-Enzyme Intermediate (E-G) Transition1->GlycosylEnzyme P1 Methanol (P1) Released GlycosylEnzyme->P1 Transition2 Second Transition State GlycosylEnzyme->Transition2 Deglycosylation (Hydrolysis) EP2 Enzyme-Product Complex (E-P2) Transition2->EP2 E_P2 Enzyme (E) + Lactose (P2) EP2->E_P2 Product Release

Caption: General double-displacement mechanism for retaining glycosidases.

The differences in the kinetic parameters for the α and β anomers can be attributed to the energetics of this reaction pathway. The better fit of the α-anomer in the active site likely stabilizes the first transition state more effectively, leading to a faster rate of glycosylation (the formation of the glycosyl-enzyme intermediate). This would be reflected in a higher k_cat. The tighter binding (lower K_m) further contributes to the overall higher catalytic efficiency.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the kinetic comparison of α- and β-methyl lactoside. The experimental protocols are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. The expected kinetic differences underscore the critical role of anomeric configuration in enzyme-substrate interactions.

Future research could expand on this foundation by:

  • Investigating a wider range of glycosidases with varying specificities.

  • Employing site-directed mutagenesis to probe the specific amino acid residues in the enzyme active site responsible for anomeric discrimination.

  • Utilizing computational modeling to simulate the binding of both anomers and to rationalize the observed kinetic differences at a molecular level.

By systematically exploring these fundamental aspects of carbohydrate enzymology, we can advance our understanding of biological processes and pave the way for the development of novel therapeutics and biotechnological applications.

References

  • Ansari, S. A., Satar, R., et al. (2014). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. National Center for Biotechnology Information. Available at: [Link]

  • Rossi, M., & Amaretti, A. (2013). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. Available at: [Link]

  • Tadono, T., et al. (2020). Identification of a Key Enzyme for the Hydrolysis of β-(1→3)-Xylosyl Linkage in Red Alga Dulse Xylooligosaccharide from Bifidobacterium Adolescentis. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Glucoside, α-methyl-, d. Organic Syntheses. Available at: [Link]

  • Hosie, L., & Sinnott, M. L. (1985). Methyl glucoside hydrolysis catalyzed by beta-glucosidase. Biochimica et Biophysica Acta. Available at: [Link]

  • MedCrave. (n.d.). Nutritional Health & Food Engineering. MedCrave. Available at: [Link]

  • Spandidos Publications. (2023). Kinetic and modeling analyses of lactose‑hydrolyzing β‑galactosidase from Lactiplantibacillus plantarum GV54. Spandidos Publications. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Difference Between Alpha And Beta Glucose? YouTube. Available at: [Link]

  • Briffaz, A., et al. (2018). Kinetic study of enzymatic α-galactoside hydrolysis in cowpea seeds. Food Research International. Available at: [Link]

  • van der Woude, H., et al. (2020). A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI. Available at: [Link]

  • Ggum, G., et al. (2018). Uncommon Glycosidases for the Enzymatic Preparation of Glycosides. MDPI. Available at: [Link]

  • Dr. Seema Upadhyay. (2020). Chemical Kinetics-Acid catalysed Hydrolysis of Methyl Acetate. YouTube. Available at: [Link]

  • MDPI. (2023). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. MDPI. Available at: [Link]

  • Dey, P. M., & Pridham, J. B. (1972). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. National Center for Biotechnology Information. Available at: [Link]

  • He, S., et al. (2022). Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying β-Galactosidase Activity: A Comparative Analysis of Methyl Lactoside Performance in Colorimetric and Fluorometric Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth technical comparison of methodologies to assess the performance of methyl lactoside as a substrate for β-galactosidase, contrasting indirect colorimetric and fluorometric assay formats. We will delve into the causal mechanisms behind experimental design, ensuring a robust and self-validating approach to your research.

Introduction: The Challenge of a Non-Reporting Substrate

This compound, a structural analog of lactose, is a valuable tool for studying β-galactosidase activity, particularly in inhibitor screening and mechanistic studies. However, its enzymatic hydrolysis yields methanol and lactose, neither of which produce a direct colorimetric or fluorescent signal. This inherent property necessitates the use of indirect assay formats. This guide will explore two such powerful approaches: a coupled-enzyme colorimetric assay and a competitive fluorometric assay. We will compare these methods to direct assays using well-established chromogenic and fluorogenic substrates, providing a comprehensive performance overview.

The Colorimetric Approach: A Coupled Enzyme Cascade

To measure the activity of β-galactosidase with this compound in a colorimetric format, we employ a coupled enzyme assay. This method links the product of the primary enzymatic reaction to a secondary reaction that generates a detectable color change.

Principle of the Coupled Assay

The hydrolysis of this compound by β-galactosidase produces lactose. The subsequent addition of a second enzyme, lactase (or a broad-specificity β-galactosidase), hydrolyzes the newly formed lactose into glucose and galactose. The glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) system, which results in a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the rate of this compound hydrolysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Coupled Enzyme Assay Workflow"; fontsize=12; fontcolor="#5F6368"; } /dot

Caption: Workflow of the coupled enzyme colorimetric assay for this compound.

Causality in Experimental Design

The choice of a coupled assay is dictated by the non-chromogenic nature of this compound's hydrolysis products. The GOPOD system is a widely validated and highly sensitive method for glucose detection, making it an excellent choice for the final step of the cascade[1]. It is crucial to ensure that the coupling enzymes (lactase, glucose oxidase, and peroxidase) are in excess and not rate-limiting. This ensures that the measured rate of color formation is solely dependent on the activity of the primary enzyme, β-galactosidase, on this compound.

Detailed Experimental Protocol: Coupled Colorimetric Assay

Materials:

  • β-Galactosidase

  • This compound

  • Lactase (from Aspergillus oryzae)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, with 1 mM MgCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~510 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in assay buffer to desired concentrations.

    • Prepare a solution of β-galactosidase in cold assay buffer.

    • Prepare a "coupling solution" containing lactase, glucose oxidase, and peroxidase in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the this compound solution.

    • To initiate the reaction, add 25 µL of the β-galactosidase solution to each well.

    • Immediately add 25 µL of the coupling solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 510 nm at regular time intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • This rate is proportional to the rate of this compound hydrolysis.

The Fluorometric Approach: A Competitive Assay

A competitive assay format is a highly sensitive method to assess the interaction of this compound with β-galactosidase. This approach leverages the displacement of a fluorogenic substrate from the enzyme's active site by the non-fluorogenic this compound.

Principle of the Competitive Assay

In this assay, β-galactosidase is incubated with a fixed concentration of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG). MUG is hydrolyzed by β-galactosidase to produce the highly fluorescent 4-methylumbelliferone (4-MU)[2]. When this compound is introduced into the reaction, it competes with MUG for binding to the active site of β-galactosidase. This competition reduces the rate of MUG hydrolysis, leading to a decrease in the fluorescent signal. The degree of signal reduction is proportional to the concentration and binding affinity (Ki) of this compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Competitive Fluorometric Assay Principle"; fontsize=12; fontcolor="#5F6368"; } /dot

Caption: Principle of the competitive fluorometric assay for this compound.

Causality in Experimental Design

This assay design is predicated on the principles of competitive enzyme inhibition[3]. The concentration of the fluorogenic substrate (MUG) should be carefully chosen, ideally at or near its Michaelis-Menten constant (Km), to ensure sensitivity to competitive inhibition. If the MUG concentration is too high, it will outcompete this compound, masking the inhibitory effect. Conversely, if it is too low, the signal may be insufficient for accurate measurement.

Detailed Experimental Protocol: Competitive Fluorometric Assay

Materials:

  • β-Galactosidase

  • This compound

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, with 1 mM MgCl₂)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of MUG in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a solution of β-galactosidase in cold assay buffer.

  • Assay Setup:

    • To each well of a 96-well black plate, add 25 µL of the this compound dilution.

    • Add 50 µL of the MUG solution to each well.

    • To initiate the reaction, add 25 µL of the β-galactosidase solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the fluorescence at Ex/Em = 365/460 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of this compound.

    • The data can be used to calculate the IC50 and, subsequently, the inhibitory constant (Ki) of this compound.

Performance Comparison: this compound vs. Standard Substrates

To provide context for the performance of this compound in these indirect assays, it is essential to compare them with direct assays using standard chromogenic and fluorogenic substrates.

ParameterCoupled Colorimetric (this compound)Competitive Fluorometric (this compound)Direct Colorimetric (ONPG)Direct Fluorometric (MUG)
Principle Coupled Enzyme ReactionCompetitive InhibitionDirect Chromogenic HydrolysisDirect Fluorogenic Hydrolysis
Signal Detection Absorbance (~510 nm)Fluorescence (Ex/Em ~365/460 nm)Absorbance (~420 nm)[4]Fluorescence (Ex/Em ~365/460 nm)[2]
Relative Sensitivity ModerateHighLow to ModerateHigh
Dynamic Range ModerateWideNarrowWide
Kinetic Parameter (Km) ~23.28 mM (for Lactose)N/A (Ki is determined)~0.24 - 6.64 mM[4]Varies with enzyme source
Advantages Utilizes a non-reporting substrateHigh sensitivity, suitable for Ki determinationSimple, direct assayVery high sensitivity
Disadvantages More complex, potential for interferenceIndirect measurement of activityLower sensitivity than fluorometricRequires a fluorometer

Note: The Km for this compound is assumed to be similar to that of lactose due to structural similarity. This is a key assumption in the absence of direct experimental data.

Discussion and Expert Insights

Choosing the Right Assay:

  • For high-throughput screening of inhibitors where this compound is the substrate of interest, the coupled colorimetric assay offers a good balance of throughput and sensitivity. Its primary advantage is the direct measurement of product formation from the non-reporting substrate.

  • For detailed mechanistic studies and determining the binding affinity (Ki) of this compound , the competitive fluorometric assay is the superior choice due to its high sensitivity and the direct relationship between signal reduction and competitive inhibition.

Self-Validating Systems:

  • In the coupled assay , it is imperative to run a control without β-galactosidase to ensure that the coupling enzymes themselves do not act on this compound. Additionally, a positive control with a known concentration of glucose should be included to validate the GOPOD system.

  • In the competitive assay , a control without this compound is essential to determine the uninhibited reaction rate. A titration of the fluorogenic substrate (MUG) should also be performed to determine its Km, ensuring the competitive assay is run under optimal conditions.

Conclusion

While this compound's non-reporting nature precludes direct activity measurement, both coupled colorimetric and competitive fluorometric assays provide robust and reliable methods for its characterization as a β-galactosidase substrate. The choice between these formats depends on the specific research question, with the coupled assay being well-suited for screening applications and the competitive assay excelling in detailed kinetic and binding studies. By understanding the underlying principles and carefully designing the experimental setup, researchers can confidently and accurately quantify the performance of this compound and gain valuable insights into β-galactosidase function.

References

  • D. K. S. and P. Singh, "Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129," 3 Biotech, vol. 6, no. 1, p. 89, 2016. [Online]. Available: [Link]

  • P. Held, "Kinetic Analysis of β-Galactosidase Activity using the PowerWave™ HT and Gen5™ Data Analysis Software," BioTek Instruments, Inc., 2007. [Online]. Available: [Link]

  • GenScript, "Terminology of Molecular Biology for coupled-enzyme assay," [Online]. Available: [Link]

  • G-Biosciences, "Fluorescent β-Galactosidase Assay (MUG)," [Online]. Available: [Link]

  • S. S. Taylor and P. J. Kennelly, "Enzymes: principles and biotechnological applications," Essays in Biochemistry, vol. 61, no. 5, pp. 591-601, 2017. [Online]. Available: [Link]

  • Megazyme, "LACTOSE/ SUCROSE/D-GLUCOSE ASSAY PROCEDURE," [Online]. Available: [Link]

  • M. P. S. and M. K. Bhat, "Microbial β-Galactosidases: Potential Industrial Applications," Journal of Microbiology and Biotechnology, vol. 25, no. 10, pp. 1601-1612, 2015. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "Mechanism of Action Assays for Enzymes - Assay Guidance Manual," [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl Lactoside Binding to Diverse Lectins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the language of glycans is paramount. These complex carbohydrate structures, decorating the surfaces of cells, mediate a vast array of biological processes, from immune responses to pathogen recognition and cancer metastasis. Lectins, a diverse class of carbohydrate-binding proteins, are the skilled interpreters of this "sugar code." Understanding the specificity and affinity of lectin-glycan interactions is therefore a cornerstone of modern drug discovery and diagnostics.

This guide provides a comprehensive comparative analysis of the binding of a specific disaccharide, methyl β-D-lactoside, to a variety of lectins. Methyl lactoside, a derivative of lactose, serves as a valuable probe for dissecting the molecular recognition mechanisms of galactose-binding lectins. As a Senior Application Scientist, my goal is to not only present a robust comparison based on experimental data but also to provide the rationale behind the experimental choices and the detailed methodologies to empower your own investigations.

The Central Role of this compound in Lectin Research

Lactose (Galβ1-4Glc) is a fundamental disaccharide recognized by a broad range of lectins. The addition of a methyl group at the anomeric carbon of the glucose residue to form methyl β-D-lactoside offers several advantages in binding studies. It blocks the reducing end of the sugar, preventing unwanted side reactions and providing a more defined chemical entity for quantitative analysis. Furthermore, it can influence the conformational flexibility of the disaccharide, providing insights into the precise structural requirements of the lectin binding pocket.

A Multi-faceted Approach to Quantifying Lectin-Ligand Interactions

To provide a holistic understanding of this compound binding, we will delve into three powerful biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Glycan Array technology. Each method offers a unique window into the binding event, and their combined application provides a self-validating system for robust and reliable data.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This technique is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in solution, without the need for labeling or immobilization.

Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Binding

SPR is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[1] This allows for the determination of not only the binding affinity (Kd) but also the association (ka) and dissociation (kd) rate constants, providing a deeper understanding of the dynamics of the interaction.[2]

Glycan Arrays: High-Throughput Screening of Lectin Specificity

Glycan arrays are powerful tools for assessing the specificity of a lectin against a large library of different carbohydrate structures simultaneously.[3] By immobilizing a diverse range of glycans, including this compound, on a solid support, one can rapidly identify the preferred ligands of a particular lectin.[4]

Comparative Binding Analysis of this compound to Different Lectin Families

Lectins are broadly classified into families based on their structure and binding properties. Here, we will compare the binding of this compound to representative members of two major families: Galectins and C-type lectins.

Galectins: Conserved Recognition of β-Galactosides

Galectins are characterized by their conserved carbohydrate recognition domain (CRD) with a high affinity for β-galactosides.[5] They play crucial roles in various physiological and pathological processes, making them attractive drug targets.

A key example is Galectin-3 , a unique chimera-type galectin involved in inflammation, cancer, and fibrosis. Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity of methyl β-D-lactoside to human Galectin-3. These studies have revealed a dissociation constant (Kd) of 91.0 µM .[6] This interaction is primarily driven by hydrogen bonding and van der Waals interactions within the canonical carbohydrate-binding site of the lectin.

LectinLigandTechniqueDissociation Constant (Kd)Reference
Human Galectin-3Methyl β-D-lactosideITC91.0 µM[6]
Ricinus communis Agglutinin (RCA-120)Methyl β-lactoside derivativesInhibition AssayQualitative[7]
Peanut Agglutinin (PNA)Methyl β-D-galactopyranosideNMRKinetic data[8]

This table will be expanded as more specific quantitative data for this compound binding to a wider range of lectins is published.

C-type Lectins: Calcium-Dependent Carbohydrate Recognition

C-type lectins constitute a large and diverse family of carbohydrate-binding proteins that require Ca2+ for their activity.[5] They are involved in a multitude of biological processes, including cell adhesion and pathogen recognition. While extensive data on this compound binding to C-type lectins is not as readily available as for galectins, we can infer potential interactions based on their known specificity for galactose-containing structures. For instance, the Asialoglycoprotein Receptor (ASGPR), a C-type lectin, is known to bind terminal galactose and N-acetylgalactosamine residues.

Structural Insights into this compound Recognition

The specificity of lectin-carbohydrate interactions is dictated by the precise three-dimensional arrangement of amino acid residues in the lectin's binding site and the hydroxyl groups of the sugar.

Key Interactions with the Galactose Moiety

For galactose-binding lectins, a conserved set of interactions with the hydroxyl groups of the galactose residue of this compound is crucial for binding. Studies on Ricinus communis agglutinin (RCA-120) have shown that the hydroxyl groups at positions C3', C4', and C6' of the galactose moiety are key for recognition.[7] These hydroxyl groups form a network of hydrogen bonds with amino acid side chains and backbone atoms in the lectin's binding pocket.

The Role of the Glucose Moiety and the Methyl Group

The glucose portion of this compound and the anomeric methyl group also contribute to the binding affinity and specificity, albeit to a lesser extent than the galactose residue. The orientation of the glucose ring and its interactions with the protein surface can influence the overall binding energy. The methyl group, by replacing the anomeric hydroxyl, can alter the hydrogen bonding potential and introduce a hydrophobic contact, which can either be favorable or unfavorable depending on the specific lectin's binding site architecture.

Caption: Key interactions between this compound and a lectin binding pocket.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for characterizing the binding of this compound to a lectin of interest.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines the steps for determining the thermodynamic parameters of this compound binding to a lectin.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Lectin Prepare Lectin Solution (e.g., 20-50 µM) Dialysis Dialyze both against the same buffer Prep_Lectin->Dialysis Prep_Ligand Prepare this compound Solution (e.g., 200-500 µM) Prep_Ligand->Dialysis Load_Cell Load Lectin into Sample Cell Dialysis->Load_Cell Load_Syringe Load this compound into Syringe Dialysis->Load_Syringe Titration Perform Titration (e.g., 20 injections of 2 µL) Load_Cell->Titration Load_Syringe->Titration Integrate Integrate Raw Data to obtain heat changes Titration->Integrate Fit_Model Fit to a Binding Model (e.g., one-site binding) Integrate->Fit_Model Determine_Params Determine Kd, ΔH, ΔS, n Fit_Model->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Step-by-Step Methodology:

  • Protein and Ligand Preparation:

    • Prepare a stock solution of the purified lectin (e.g., 20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 200-500 µM) in the exact same buffer. It is crucial to avoid any buffer mismatch.

    • Thoroughly degas both solutions before use to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the lectin solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental parameters, including the injection volume (e.g., 2 µL), the number of injections (e.g., 20), and the spacing between injections (e.g., 150 seconds).

  • Data Acquisition and Analysis:

    • Initiate the titration experiment. The instrument will measure the heat change after each injection.

    • After the experiment, integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Surface Plasmon Resonance (SPR) Protocol

This protocol describes the determination of the kinetic parameters of this compound binding to an immobilized lectin.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Activate Activate Sensor Chip (e.g., CM5 with EDC/NHS) Immobilize Immobilize Lectin via Amine Coupling Activate->Immobilize Block Block Remaining Active Sites (e.g., with Ethanolamine) Immobilize->Block Inject_Analyte Inject this compound (serial dilutions) Block->Inject_Analyte Association Monitor Association Phase Inject_Analyte->Association Dissociation Monitor Dissociation Phase (buffer flow) Association->Dissociation Regeneration Regenerate Surface (if necessary) Dissociation->Regeneration Fit_Kinetics Fit Sensorgrams to a Kinetic Model (e.g., 1:1) Dissociation->Fit_Kinetics Regeneration->Inject_Analyte Determine_Rates Determine ka, kd, and Kd Fit_Kinetics->Determine_Rates

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • Lectin Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified lectin solution over the activated surface to allow for covalent immobilization via amine coupling.

    • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP).

    • Inject the this compound solutions sequentially over the immobilized lectin surface, starting with the lowest concentration.

    • Monitor the association phase (increase in response units) during the injection and the dissociation phase (decrease in response units) during the subsequent buffer flow.

    • Between different analyte concentrations, a regeneration step with a low pH buffer may be necessary to remove all bound ligand.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Glycan Array Protocol

This protocol provides a general framework for assessing the binding of a fluorescently labeled lectin to a glycan array that includes immobilized this compound.

Glycan_Array_Workflow cluster_prep Array Preparation cluster_exp Binding Assay cluster_analysis Data Acquisition & Analysis Immobilize Immobilize Amino-functionalized This compound on NHS-activated slide Block_Array Block Unreacted Sites Immobilize->Block_Array Incubate Incubate with Fluorescently Labeled Lectin Block_Array->Incubate Wash Wash to Remove Unbound Lectin Incubate->Wash Scan Scan Array with Fluorescence Scanner Wash->Scan Quantify Quantify Spot Intensities Scan->Quantify Analyze Analyze Binding Specificity Quantify->Analyze

Caption: Workflow for Glycan Array analysis.

Step-by-Step Methodology:

  • Array Fabrication:

    • Synthesize or procure an amino-functionalized derivative of this compound.

    • Spot the functionalized this compound, along with a library of other glycans, onto an NHS-activated glass slide.

    • Block the unreacted NHS groups on the slide to prevent non-specific protein binding.

  • Lectin Binding Assay:

    • Label the purified lectin with a fluorescent dye (e.g., Cy3 or Alexa Fluor 555).

    • Incubate the glycan array with a solution of the fluorescently labeled lectin in a suitable binding buffer.

    • Wash the array thoroughly to remove any unbound lectin.

  • Data Acquisition and Analysis:

    • Scan the array using a fluorescence microarray scanner at the appropriate wavelength.

    • Quantify the fluorescence intensity of each spot using image analysis software.

    • Analyze the data to determine the relative binding affinity of the lectin for this compound compared to the other glycans on the array.

Conclusion and Future Directions

This guide has provided a comparative framework for analyzing the binding of this compound to different lectins, emphasizing the importance of a multi-pronged experimental approach. The quantitative data presented for galectin-3 serves as a valuable benchmark, and the detailed protocols offer a practical starting point for researchers entering this field.

The study of lectin-glycan interactions is a dynamic and evolving field. Future research should focus on expanding the library of lectins with known binding affinities for this compound, particularly within the C-type lectin family. The development of more sophisticated glycan arrays featuring a wider diversity of lactose derivatives will further refine our understanding of lectin specificity. Ultimately, a deeper comprehension of these fundamental molecular recognition events will pave the way for the rational design of novel therapeutics and diagnostics that target the intricate world of the "sugar code."

References

  • Gabius, H.-J., et al. (2021). Galectins: (much) more than ga(lactose-binding)lectins. Glycoforum, 24(2), A2.
  • Neurohr, K. J., et al. (1981). Kinetics of binding of methyl alpha- and beta-D-galactopyranoside to peanut agglutinin: a carbon-13 nuclear magnetic resonance study. Biochemistry, 20(12), 3499-3505.
  • Rivera-Sagredo, A., et al. (1992). Studies of the molecular recognition of synthetic methyl beta-lactoside analogues by Ricinus communis agglutinin.
  • Lepenies, B., et al. (2019). Identification of a secondary binding site in human macrophage galactose-type lectin by microarray studies: Implications for the molecular recognition of its ligands. Journal of Biological Chemistry, 294(4), 1219-1233.
  • Unione, L., et al. (2017). Molecular Insights into DC-SIGN Binding to Self-Antigens: The Interaction with the Blood Group A/B Antigens. ACS Chemical Biology, 12(10), 2583-2591.
  • Tateno, H., et al. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. Methods in Molecular Biology, 2306, 157-165.
  • Dam, T. K., & Brewer, C. F. (2002). Comparative cross-linking activities of lactose-specific plant and animal lectins and a natural lactose-binding immunoglobulin G fraction from human serum with asialofetuin. Journal of Biological Chemistry, 277(11), 8873-8878.
  • Blixt, O., et al. (2004). Preparation and Analysis of Glycan Microarrays. Current Protocols in Chemical Biology, 1(1), 1-21.
  • RCSB Protein Data Bank. (2024). 8R74: Galectin-1 in complex with thiogalactoside derivative. Retrieved from [Link]

  • RCSB Protein Data Bank. (1993). 1RTC: THE STRUCTURE OF RECOMBINANT RICIN A CHAIN AT 2.3 ANGSTROMS. Retrieved from [Link]

  • Liobikas, J., et al. (2021). Galectin-4 N-Terminal Domain: Binding Preferences Toward A and B Antigens With Different Peripheral Core Presentations. Frontiers in Molecular Biosciences, 8, 706591.
  • UniProt Consortium. (n.d.). Agglutinin - Ricinus communis (Castor bean). In UniProtKB. Retrieved from [Link]

  • Walser, P. J., et al. (2018). Structural comparison between unliganded and lactose-bound states of LSL150.
  • Stowell, S. R., et al. (2016). Human DC-SIGN binds specific human milk glycans. Biochemical Journal, 473(10), 1383-1395.
  • Sörme, P., et al. (2017). Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity. Journal of Medicinal Chemistry, 60(24), 10086-10097.
  • RCSB Protein Data Bank. (2004). 1ULC: CGL2 in complex with lactose. Retrieved from [Link]

  • PolyAn. (n.d.). Microarray Slides for glycan (carbohydrate) applications. Retrieved from [Link]

  • van Vliet, S. J., et al. (2018). Ligand Recognition by the Macrophage Galactose-Type C-Type Lectin: Self or Non-Self?—A Way to Trick the Host's Immune System. International Journal of Molecular Sciences, 19(11), 3366.
  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Retrieved from [Link]

  • Smith, D. F., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 16(10), 1835-1849.
  • Gildersleeve, J. C., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Chemical Reviews, 119(17), 10366-10413.
  • Uddin, M. J., et al. (2023). Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. Molecules, 28(4), 1709.
  • ResearchGate. (n.d.). ITC binding studies on Gal-1. [Image]
  • RCSB Protein Data Bank. (2004). 1W6O: X-RAY CRYSTAL STRUCTURE OF C2S HUMAN GALECTIN-1 COMPLEXED WITH LACTOSE. Retrieved from [Link]

  • Glycopedia. (n.d.). On Surface Assays: Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). DC-SIGN has the highest affinity for α1,2-di-mannoside in a hexavalent... [Image]
  • Schiel, J. E., & Hage, D. S. (2015). Characterization of Ricin and R.
  • ResearchGate. (n.d.). Immobilization of derivatized glycans onto a functionalized biosensor... [Image]
  • Bojar, D., et al. (2021). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. bioRxiv.
  • van Kooyk, Y., & Geijtenbeek, T. B. H. (2003). DC-SIGN: escape mechanism for pathogens.
  • Miller, M. C., et al. (2010). Molecular Dynamics Simulations of Galectin-1-oligosaccharide Complexes Reveal the Molecular Basis for Ligand Diversity. Glycobiology, 20(11), 1395-1408.
  • Dam, T. K., et al. (2005). SPR and ITC determination of the kinetics and the thermodynamics of bivalent versus monovalent sugar ligand-lectin interactions. Biochemistry, 44(8), 2812-2819.
  • Smith, D. F., & Cummings, R. D. (2021). Combined Analysis of Multiple Glycan-Array Datasets: New Explorations of Protein-Glycan Interactions. Frontiers in Chemistry, 9, 711807.
  • Harley, W. M., & Goldstein, I. J. (1987). Ricinus communis agglutinin B chain contains a fucosylated oligosaccharide side chain not present on ricin B chain. FEBS Letters, 216(1), 139-142.
  • RCSB Protein Data Bank. (2014). 3W59: Crystal structure of Galectin-1 in the lactose-unbound state(P212121). Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Validation of Methyl Lactoside as a Substrate for Novel Glycosidases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in enzymology and drug development, the identification and characterization of novel glycoside hydrolases (GHs) are paramount. These enzymes play critical roles in everything from biomass degradation to human gut health and pathogenesis[1][2]. A crucial step in characterizing a new glycosidase is the selection and validation of an appropriate substrate. While numerous artificial chromogenic and fluorogenic substrates exist, they often lack physiological relevance. This guide provides an in-depth comparison and validation protocol for methyl β-lactoside, a substrate that offers a compelling balance between natural structure and assay convenience.

Methyl β-lactoside (methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside) is structurally analogous to lactose, the natural substrate for β-galactosidases (lactases)[3][4]. This structural similarity makes it a valuable tool for studying enzymes whose primary function involves the cleavage of lactose or similar β-1,4-linked galactosides. Unlike lactose, its hydrolysis products can be more readily distinguished from the substrate in certain analytical workflows, offering a cleaner system for kinetic analysis.

This guide will explore the technical merits of methyl lactoside in comparison to other common substrates and provide robust, self-validating protocols for its use in the characterization of novel glycosidases.

Comparative Analysis of Glycosidase Substrates

The choice of substrate is a critical decision in experimental design, directly impacting the sensitivity, physiological relevance, and throughput of the assay. Below is a comparative analysis of this compound against other commonly used substrates for β-galactosidase activity.

FeatureMethyl β-LactosideLactoseONPG / PNPGFluorogenic Substrates (e.g., MUG, FDG)
Substrate Type Natural AnalogNaturalArtificial, ChromogenicArtificial, Fluorogenic
Detection Method HPLC, Mass Spectrometry, Coupled Enzymatic AssaysHPLC, Coupled Enzymatic AssaysSpectrophotometry (Absorbance)Fluorometry (Fluorescence)
Physiological Relevance HighVery HighLowVery Low
Sensitivity Moderate to High (Method-dependent)ModerateModerateVery High
Advantages - Structurally similar to the natural substrate[5]- Good for kinetic studies of enzymes targeting lactose[1]- Avoids bulky, non-natural aglycone groups that may affect binding- The true biological substrate for lactase[6]- Essential for confirming physiological activity- Simple, continuous colorimetric assay[7]- High-throughput friendly- Well-established protocols[8][9][10]- Extremely high sensitivity, suitable for detecting low enzyme levels[11]- Can be used for in-cell assays and microscopy[12]
Disadvantages - Requires more complex detection methods than chromogenic substrates- Hydrolysis products (methanol, glucose, galactose) may require secondary assays for quantification- Product quantification can be complex- Glucose and galactose products can cause feedback inhibition in some enzymes- The bulky nitrophenyl group can sterically hinder or artificially promote binding, not reflecting true biological activity- Product (nitrophenol) color is pH-dependent[13]- Expensive- Aglycone group (e.g., umbelliferone) is non-physiological and can affect enzyme kinetics- Susceptible to photobleaching and background fluorescence

Experimental Validation Workflow

Validating a novel substrate for a newly discovered enzyme is a multi-step process that involves establishing optimal reaction conditions and determining key kinetic parameters. This workflow ensures that the data generated are both accurate and reproducible.

ValidationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Enzyme Purified Novel Glycosidase Opt_pH 1. Determine Optimal pH Enzyme->Opt_pH Substrate This compound Stock Solution Substrate->Opt_pH Buffers Buffer System (Varying pH) Buffers->Opt_pH Opt_Temp 2. Determine Optimal Temperature Opt_pH->Opt_Temp Use Optimal pH Kinetics 3. Perform Kinetic Assay (Vary [Substrate]) Opt_Temp->Kinetics Use Optimal pH & Temp Quantify Quantify Products (e.g., HPLC, Coupled Assay) Kinetics->Quantify Plot Plot Data (Michaelis-Menten) Quantify->Plot Params Calculate Km & Vmax Plot->Params

Caption: Workflow for validating this compound as a substrate.

Protocol 1: Determining Optimal pH and Temperature

Rationale: Glycosidase activity is highly dependent on pH and temperature. The ionizable residues in the enzyme's active site must be in the correct protonation state for catalysis, and the enzyme's structure is stable only within a specific temperature range. Determining these optimal conditions is the first step before proceeding to kinetic analysis.

Materials
  • Purified novel glycosidase

  • Methyl β-lactoside (100 mM stock solution in water)

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 3.0 to 9.0

  • Microplate reader or HPLC system

  • Temperature-controlled incubator or water bath

Procedure
  • pH Optimum Determination: a. Prepare a set of reactions in a 96-well plate. For each pH value, mix 50 µL of the appropriate buffer, 10 µL of enzyme solution (at a fixed concentration), and 30 µL of deionized water. b. Pre-incubate the plate at a standard temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 10 µL of this compound stock solution to each well (final concentration: 10 mM). d. Incubate for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding a quenching agent (e.g., 100 µL of 1 M Na₂CO₃ for coupled assays or by heat inactivation at 95°C for 5 min for HPLC analysis). f. Quantify the amount of product formed. g. Plot enzyme activity versus pH to determine the optimal pH.

    Expert Insight: Using a broad range of overlapping buffers is crucial to distinguish the effect of pH from the effect of the buffer ions themselves.

  • Temperature Optimum Determination: a. Prepare a set of reaction tubes, each containing 80 µL of the optimal pH buffer determined in the previous step and 10 µL of enzyme solution. b. Pre-incubate the tubes at a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C). c. Initiate the reaction by adding 10 µL of this compound stock solution. d. Incubate for a fixed time (e.g., 15 minutes). e. Stop the reaction and quantify the product. f. Plot enzyme activity versus temperature to find the optimum.

    Expert Insight: Be aware that at higher temperatures, enzyme stability decreases. A shorter incubation time may be necessary to measure initial velocity before the enzyme denatures.

Protocol 2: Enzyme Kinetic Analysis (Determination of Kₘ and Vₘₐₓ)

Rationale: The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are fundamental parameters that define an enzyme's affinity for a substrate and its maximum catalytic rate[10]. This protocol uses varying concentrations of this compound to determine these values.

Hydrolysis of this compound

The enzymatic reaction involves the cleavage of the β-1,4-glycosidic bond, releasing galactose and methyl glucopyranoside. The latter can be further hydrolyzed by some enzymes to glucose and methanol. The primary cleavage is what is typically measured.

Reaction sub Methyl β-Lactoside enz Novel Glycosidase sub->enz prod1 Galactose enz->prod1 + H₂O prod2 Methyl β-D-glucopyranoside enz->prod2

Caption: Enzymatic hydrolysis of this compound.

Materials
  • Purified novel glycosidase at a fixed concentration

  • Methyl β-lactoside stock solution

  • Optimal buffer and temperature conditions as determined in Protocol 1

  • Detection system (e.g., HPLC with a refractive index detector or a coupled glucose-oxidase/peroxidase assay to detect released glucose if the enzyme has secondary activity).

Procedure
  • Substrate Dilution Series: Prepare a series of this compound dilutions in the optimal buffer. Concentrations should typically range from 0.1 × Kₘ to 10 × Kₘ. A good starting range for a new enzyme might be 0.1 mM to 50 mM.

  • Reaction Setup: For each substrate concentration, set up a reaction containing the optimal buffer, a fixed amount of enzyme, and the substrate solution. Ensure the total volume is consistent.

  • Time Course: At several time points (e.g., 0, 2, 5, 10, 15, 20 minutes), take an aliquot of the reaction mixture and stop the reaction. Trustworthiness Check: Running a time course is essential to ensure that the initial velocity (v₀) is being measured. The rate should be linear during the measurement period.

  • Product Quantification: Analyze the quenched samples to determine the concentration of product formed.

  • Data Analysis: a. For each substrate concentration, calculate the initial velocity (v₀) from the linear portion of the time course plot (Product Concentration vs. Time). b. Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). c. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine Kₘ and Vₘₐₓ[14][15].

    Equation: v = (Vₘₐₓ * [S]) / (Kₘ + [S])[10]

Protocol 3: Comparative Assay with a Chromogenic Substrate (ONPG)

Rationale: To put the kinetic data from this compound into context, it's valuable to compare it with a standard, non-physiological substrate like ortho-Nitrophenyl-β-galactoside (ONPG). This helps to understand if the aglycone portion of the substrate significantly influences enzyme activity. The hydrolysis of colorless ONPG by β-galactosidase releases ortho-nitrophenol, a yellow compound that can be measured at 420 nm[16][17].

Materials
  • Purified novel glycosidase

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Optimal buffer (as determined previously)

  • 1 M Sodium Carbonate (Na₂CO₃) stop solution

  • Spectrophotometer or microplate reader

Procedure
  • Kinetic Assay: Repeat the kinetic analysis described in Protocol 2, but replace this compound with ONPG. A typical concentration range for ONPG is 0.1 mM to 10 mM.

  • Measurement: a. Set up reactions in a 96-well plate. b. Initiate the reaction by adding the enzyme. c. Allow the reaction to proceed at the optimal temperature. The reaction can be read kinetically in the plate reader by measuring the absorbance at 420 nm every 30 seconds. d. Alternatively, for an endpoint assay, stop the reaction at various time points by adding an equal volume of 1 M Na₂CO₃. This raises the pH, stops the enzyme, and maximizes the color of the o-nitrophenol product[13].

  • Data Analysis: Calculate the initial velocities and determine the Kₘ and Vₘₐₓ for ONPG. Compare these values to those obtained with this compound.

Interpreting the Comparison:

  • If Kₘ(this compound) < Kₘ(ONPG): The enzyme has a higher affinity for the more natural substrate.

  • If Vₘₐₓ(this compound) > Vₘₐₓ(ONPG): The enzyme turns over the natural analog more rapidly.

Conclusion

Validating a substrate for a novel glycosidase requires a systematic and rigorous approach. Methyl β-lactoside presents a compelling option for enzymes that act on lactose, offering high physiological relevance compared to artificial substrates like ONPG or MUG. While its use necessitates more sophisticated analytical techniques like HPLC or coupled assays, the quality and relevance of the resulting kinetic data often justify the additional effort. By following the detailed protocols for optimizing reaction conditions and performing kinetic analyses, researchers can confidently characterize novel glycosidases and gain deeper insights into their biological function. This foundational work is essential for applications ranging from industrial biotechnology to the development of novel therapeutics.

References

  • A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. (2020).
  • ortho-Nitrophenyl-β-galactoside. Wikipedia.
  • Detecting Glycosidases—Section 10.2. Thermo Fisher Scientific.
  • Substrate for ß-D-galactosidase?. (2020).
  • beta-Galactosidase Substr
  • Fluorescent β-GalactosidaseGalactosidase substr
  • Enzyme Substrate Products for Beta-Galactosidase. G-Biosciences.
  • lactoside [methyl β-d-galactopyranosyl-(1→4). IUCr.
  • INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23)
  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. (2018).
  • ONPG Test- Principle, Procedure, Results, Uses. (2023). Microbe Notes.
  • 4-Nitrophenyl-β-D-galactopyranoside. Megazyme.
  • Which substrate you can recommend to use in β-galactosidase inhibition assay?. (2016).
  • Glycoside hydrolase. Wikipedia.
  • Kinetic analysis of β-glucosidase activity in permeabilized cells of....
  • ONPG β-Galactosidase Assay Kit – Colorimetric. Canvax.
  • Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. (2021). PubMed.
  • Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 D
  • Substrate specificity of small-intestinal lactase.
  • This compound, 7216-69-5. The Good Scents Company.
  • ONPG Test - Principle, Procedure, Uses and Interpret
  • Value of the O-nitrophenyl-beta-D-galactopyranoside test to differentiate among the aerobic actinomycetes.
  • Lactose is the substrate for the enzyme beta- galactosidase and it regulates switching on and of.... (2023). YouTube. pC7BQ4=)

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A Head-to-Head Comparison of Synthetic vs. Commercially Sourced Methyl Lactoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of glycochemistry and its applications in drug development and material science, the purity and performance of key reagents are paramount. Methyl lactoside, a simple glycoside of lactose, serves as a crucial building block and a versatile tool in various research contexts. A common dilemma for researchers is whether to synthesize this compound in-house for greater control and potential cost savings or to procure it from a commercial supplier for convenience and guaranteed quality.

This guide provides a comprehensive, head-to-head comparison of synthetically derived and commercially sourced this compound. We will delve into a representative laboratory-scale synthesis, outline the critical quality control parameters for commercial-grade material, and present a detailed experimental framework for a direct comparison of their purity, stability, and functional performance in a relevant biochemical assay. Our objective is to equip researchers with the necessary insights and methodologies to make an informed decision based on the specific demands of their work.

Part 1: Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is the Fischer glycosylation of lactose. This acid-catalyzed reaction involves treating lactose with methanol in the presence of a suitable acid catalyst.

Experimental Protocol: Fischer Glycosylation of Lactose
  • Reaction Setup: A solution of lactose (10 g, 29.2 mmol) in anhydrous methanol (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: A strong acid catalyst, such as Dowex 50WX8 resin (H+ form, 2 g), is added to the suspension. The use of a resinous catalyst simplifies the workup procedure, as it can be easily filtered off.

  • Reaction: The mixture is heated to reflux and stirred vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Filtration: After cooling to room temperature, the resin is removed by filtration. The filtrate is then neutralized with a base, such as sodium bicarbonate, until the pH is neutral.

  • Purification: The solvent is removed under reduced pressure, and the resulting syrup is purified by column chromatography on silica gel to yield this compound as a white solid.

G cluster_synthesis This compound Synthesis Workflow lactose Lactose in Anhydrous Methanol catalyst Add Dowex 50WX8 (H+) Catalyst lactose->catalyst reflux Reflux for 24 hours catalyst->reflux tlc Monitor by TLC reflux->tlc filtration Cool and Filter to Remove Catalyst reflux->filtration neutralization Neutralize with NaHCO3 filtration->neutralization evaporation Evaporate Solvent neutralization->evaporation purification Purify by Column Chromatography evaporation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via Fischer glycosylation.

Part 2: Commercial Sourcing of this compound

Numerous chemical suppliers offer this compound, typically with high purity specifications. When sourcing commercially, it is crucial to review the Certificate of Analysis (CoA), which provides lot-specific information on purity, identity, and the methods used for characterization.

Key Parameters on a Commercial CoA:

  • Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

  • Identity: Confirmed by ¹H NMR and/or Mass Spectrometry.

  • Appearance: Typically a white to off-white solid.

  • Solubility: Information on solubility in various solvents.

  • Residual Solvents: Levels of any remaining solvents from the manufacturing process.

Part 3: Head-to-Head Experimental Comparison

To provide a robust comparison, we designed a series of experiments to evaluate the purity, stability, and performance of this compound from both a representative in-house synthesis and a commercial source.

Experimental Design

G cluster_comparison Comparative Analysis Workflow cluster_tests Analytical & Performance Tests synthetic Synthesized This compound purity Purity & Impurity Profile (HPLC, ¹H NMR) synthetic->purity stability Accelerated Stability Study (40°C, 75% RH) synthetic->stability performance Enzymatic Assay Performance (β-galactosidase activity) synthetic->performance commercial Commercially Sourced This compound commercial->purity commercial->stability commercial->performance

Caption: Experimental design for the head-to-head comparison.

A. Purity and Impurity Profiling

Protocol: HPLC Analysis

  • Sample Preparation: Prepare 1 mg/mL solutions of both synthetic and commercial this compound in a water/acetonitrile (95:5) mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 95:5 water:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index Detector (RID).

  • Analysis: Inject equal volumes of each sample and compare the chromatograms for the main peak area (purity) and the presence of any additional peaks (impurities).

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of each sample in D₂O.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Compare the spectra for the characteristic peaks of this compound and identify any impurity signals. Pay close attention to the anomeric region and for signals corresponding to residual methanol or lactose.

Expected Results & Data Summary

ParameterSynthetic this compound (Hypothetical Data)Commercial this compound (Typical Specification)
Purity (HPLC) 97.5%≥ 99.0%
Major Impurity Unreacted Lactose (1.8%)Not Detected (<0.1%)
Minor Impurity Anomeric Isomer (0.7%)Anomeric Isomer (0.5%)
¹H NMR Conforms to structure, minor lactose signals presentConforms to structure, no significant impurities
B. Accelerated Stability Study

Protocol:

  • Sample Storage: Store 100 mg aliquots of both samples in open vials within a stability chamber maintained at 40°C and 75% relative humidity (RH) for 4 weeks.

  • Time Points: Analyze samples at T=0 and T=4 weeks.

  • Analysis: Use the HPLC method described above to assess the purity and formation of degradation products.

Expected Results & Data Summary

SamplePurity at T=0Purity at T=4 weeksDegradation Products
Synthetic 97.5%95.2%Increase in lactose peak, appearance of unknown peaks
Commercial 99.2%98.9%Minor increase in baseline noise, no distinct degradation peaks

The presence of impurities, such as residual acid from the synthesis, can potentially catalyze degradation, leading to lower stability for the synthetically derived material.

C. Performance in an Enzymatic Assay

Rationale: this compound can be used as a substrate for β-galactosidase. The performance in this assay can reveal the presence of any inhibitors or interfering substances.

Protocol:

  • Substrate Solutions: Prepare a series of dilutions (e.g., 0.1 mM to 10 mM) of both synthetic and commercial this compound in a suitable assay buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Reaction: Add β-galactosidase to each substrate solution and incubate at 37°C.

  • Detection: The reaction can be monitored by measuring the production of glucose using a coupled glucose oxidase/peroxidase assay, which generates a colored product detectable at a specific wavelength.

  • Data Analysis: Plot the reaction rate against the substrate concentration and determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Expected Results & Data Summary

ParameterSynthetic this compoundCommercial this compound
Km (mM) 2.52.2
Vmax (µmol/min) 95110
Inhibition Possible slight substrate inhibition at high concentrationsNo inhibition observed

A lower Vmax for the synthetic material could suggest the presence of enzymatic inhibitors, which may be byproducts from the synthesis. The slight difference in Km may not be statistically significant but warrants further investigation.

Conclusion and Recommendations

This guide outlines a comprehensive framework for comparing laboratory-synthesized and commercially sourced this compound. Our hypothetical data illustrates a common scenario: while in-house synthesis offers a cost-effective and educational approach, it often results in a product with lower purity and potentially reduced stability compared to a high-grade commercial counterpart.

Key Takeaways:

  • Commercial Sourcing: For applications requiring high purity, lot-to-lot consistency, and guaranteed stability, such as in sensitive biochemical assays or as a precursor in pharmaceutical development, commercially sourced this compound is the recommended choice. Always insist on a detailed Certificate of Analysis.

  • In-House Synthesis: Synthesis may be suitable for exploratory research, methods development, or when large quantities are needed and the presence of minor impurities is not detrimental to the downstream application. Rigorous purification and characterization are essential to ensure the quality of the synthesized material.

Ultimately, the decision to synthesize or purchase this compound should be based on a careful evaluation of the specific experimental requirements, available resources, and the trade-offs between cost, convenience, and quality.

References

  • Fischer Glycosylation: "The Fischer Glycosylation Reaction: A Powerful Tool in Carbohydrate Chemistry." Chemical Reviews, American Chemical Society. [Link]

  • HPLC Analysis of Carbohydrates: "A Guide to the Analysis of Carbohydrates by High Performance Liquid Chromatography." Agilent Technologies. [Link]

  • NMR Spectroscopy of Carbohydrates: "NMR Spectroscopy of Carbohydrates: A Practical Guide." Taylor & Francis Group. [Link]

A Senior Application Scientist's Guide to the Statistical Validation of Methyl Lactoside Performance in β-Galactosidase Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is the bedrock of scientific integrity. This guide provides an in-depth, technically-focused comparison of methyl lactoside as a substrate for β-galactosidase, benchmarked against a conventional alternative. More than a mere recitation of protocols, this document elucidates the causal reasoning behind experimental design and the statistical methodologies required to ensure the trustworthiness and authority of your findings.

Introduction: The Significance of this compound in Glycobiology

Methyl β-lactoside, a disaccharide derivative, is of significant interest in various biochemical applications.[1][2] Its structure, comprising a galactose unit linked to a glucose unit with a methyl glycoside, makes it a relevant substrate for enzymes that act on lactose and related compounds. One such enzyme of paramount importance is β-galactosidase, an enzyme crucial in cellular metabolism and widely used as a reporter gene in molecular biology.[3][4] The efficiency of β-galactosidase is highly dependent on its substrate.[3][5] Therefore, characterizing and validating the performance of novel or alternative substrates like this compound is essential for advancing enzymatic assays and related research.

This guide will compare the enzymatic hydrolysis of this compound with that of a well-established chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG). The hydrolysis of ONPG by β-galactosidase yields o-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically, providing a convenient measure of enzyme activity.[6] By comparing the kinetic parameters of this compound with ONPG, we can objectively assess its performance and suitability for various applications.

Experimental Design: A Framework for Robust Comparison

To ensure a scientifically valid comparison, a well-designed experiment is crucial. The following protocol outlines the determination of Michaelis-Menten kinetic parameters for β-galactosidase with both this compound and ONPG as substrates.

Core Principle: Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[5][6]

V₀ = (Vmax * [S]) / (Km + [S])

  • Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km is the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme.

A lower Km indicates a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the ratio kcat/Km, where kcat (the turnover number) is equivalent to Vmax divided by the enzyme concentration.[5]

Experimental Workflow

The following diagram illustrates the workflow for determining the kinetic parameters of β-galactosidase with this compound and ONPG.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis P1 Prepare Stock Solutions: - this compound - ONPG - β-Galactosidase - Assay Buffer P2 Prepare Serial Dilutions of Substrates P1->P2 A1 Incubate Enzyme with Substrate at 37°C P2->A1 A2 Stop Reaction at Specific Time Points A1->A2 A3 Measure Product Formation: - HPLC for this compound - Spectrophotometry for ONPG A2->A3 D1 Calculate Initial Reaction Velocities (V₀) A3->D1 D2 Plot V₀ vs. [S] D1->D2 D3 Non-linear Regression to Michaelis-Menten Equation D2->D3 D4 Determine Km and Vmax D3->D4

Caption: Workflow for determining enzyme kinetic parameters.

Detailed Experimental Protocol

Materials:

  • β-Galactosidase from E. coli

  • Methyl β-lactoside

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Sodium carbonate (1 M)

  • High-performance liquid chromatography (HPLC) system

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound (100 mM) and ONPG (10 mM) in sodium phosphate buffer.

    • Prepare a stock solution of β-galactosidase (1 mg/mL) in sodium phosphate buffer.

    • Prepare a series of dilutions for each substrate to cover a range of concentrations (e.g., 0.1 to 20 mM for this compound and 0.05 to 2 mM for ONPG).

  • Enzyme Assay for this compound:

    • For each substrate concentration, add 50 µL of the substrate solution to a microcentrifuge tube.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of a diluted β-galactosidase solution (e.g., 10 µg/mL).

    • Incubate at 37°C. At various time points (e.g., 0, 2, 5, 10, and 15 minutes), take a 20 µL aliquot and quench the reaction by adding it to 80 µL of 1 M sodium carbonate.

    • Analyze the quenched samples by HPLC to quantify the amount of galactose or glucose produced.

  • Enzyme Assay for ONPG:

    • In a 96-well plate, add 50 µL of each ONPG dilution.

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding 50 µL of the diluted β-galactosidase solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 420 nm every 30 seconds for 15 minutes.[6] The rate of change in absorbance is proportional to the rate of o-nitrophenol production.

  • Data Analysis:

    • For this compound, calculate the initial reaction velocity (V₀) for each substrate concentration from the slope of the product concentration versus time plot.

    • For ONPG, calculate V₀ from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law.

    • Plot V₀ versus substrate concentration ([S]) for both substrates.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

Statistical Validation of Results: Ensuring Trustworthiness

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[7][8][9] The principles outlined in the ICH Q2(R1) and FDA guidelines provide a robust framework for this process.[8][10][11][12]

Validation Parameters

The following parameters must be assessed to validate the analytical methods used to quantify the products of the enzymatic reactions.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11] For the HPLC method used for this compound, this means demonstrating that the peaks for glucose and galactose are well-resolved from the substrate and any potential impurities. For the ONPG assay, it involves showing that only the enzymatic reaction produces a signal at 420 nm.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations should be used to establish linearity.[8] For both the HPLC and spectrophotometric methods, a calibration curve should be generated, and the correlation coefficient (r²), y-intercept, and slope should be reported.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8]

  • Accuracy: The closeness of agreement between the true value and the value found. It is typically expressed as the percent recovery of a known amount of analyte added to a sample.

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision should be assessed at three levels:

    • Repeatability (intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the buffer, incubation temperature).

Statistical Validation Workflow

The following diagram outlines the workflow for the statistical validation of the analytical methods.

G cluster_validation Method Validation cluster_acceptance Acceptance Criteria V1 Specificity (Peak Resolution/Blank Analysis) V2 Linearity & Range (Calibration Curve, r²) V1->V2 V3 Accuracy (% Recovery) V2->V3 A1 r² > 0.99 V2->A1 V4 Precision (Repeatability, Intermediate) V3->V4 A2 Recovery: 98-102% V3->A2 V5 Robustness (Deliberate Parameter Variation) V4->V5 A3 RSD < 2% V4->A3

Caption: Statistical validation workflow for the analytical methods.

Comparative Performance Data

The following tables present hypothetical but realistic data from the comparative analysis of this compound and ONPG.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKm (mM)Vmax (µmol/min/mg enzyme)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
This compound5.2 ± 0.4150 ± 104.8 x 10⁵
ONPG0.8 ± 0.1250 ± 155.2 x 10⁶

Table 2: Summary of Analytical Method Validation

ParameterThis compound (HPLC)ONPG (Spectrophotometry)Acceptance Criteria
Linearity (r²) 0.99920.9995> 0.99
Range (mM) 0.1 - 200.05 - 2Application-dependent
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98 - 102%
Precision (RSD)
- Repeatability1.1%0.7%< 2%
- Intermediate1.8%1.2%< 3%
Robustness Unaffected by ±0.1 pH unit changeUnaffected by ±1°C temperature changeNo significant change in results

Interpretation and Conclusion

Based on the hypothetical data, ONPG exhibits a lower Km and a higher Vmax than this compound, resulting in a higher catalytic efficiency. This suggests that, under these experimental conditions, β-galactosidase has a higher affinity for ONPG and can process it more rapidly.

However, the choice of substrate is application-dependent. This compound, being structurally more similar to the natural substrate lactose, may be more suitable for studies investigating the physiological activity of the enzyme. The validation data for the analytical methods demonstrate that both the HPLC assay for this compound and the spectrophotometric assay for ONPG are accurate, precise, and reliable for their intended purpose.

References

  • Wikipedia. (n.d.). Enzyme. Retrieved from [Link]

  • O'Mealey, G. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. [Link]

  • Cleland, W. W. (1967). The statistical analysis of enzyme kinetic data. Advances in Enzymology and Related Areas of Molecular Biology, 29, 1–32. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

  • Mohammadi, M., et al. (2018). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Pharmaceutical Biology, 56(1), 478-487. [Link]

  • Khan, A. A., et al. (2022). Evaluating the Performance of Different Substrates for Preparing Enzyme-Immobilized Bioreactors. ACS Omega, 7(46), 42169-42177. [Link]

  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta crystallographica. Section C, Structural chemistry, 77(Pt 10), 668–674. [Link]

  • da Silva, T. M., et al. (2020). Kinetic analysis of β-glucosidase activity in permeabilized cells of the yeast strains CHAP-258, CHAP-277, and CHAP-278, using cellobiose as the substrate. ResearchGate. [Link]

  • Cornish-Bowden, A. (2012). Statistical analysis of enzyme kinetic data. The FEBS Journal, 279(18), 3329-3338. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Li, Y., et al. (2023). Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. Foods, 12(15), 2884. [Link]

  • BioTek Instruments. (n.d.). Kinetic Analysis of β-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

  • Chauhan, N., & Narang, J. (2015). Enzyme Inhibition Based Biosensors: A Review. ResearchGate. [Link]

  • Megazyme. (n.d.). Enzyme Substrates. Retrieved from [Link]

  • Cleland, W. W. (1979). Statistical analysis of enzyme kinetic data. Methods in Enzymology, 63, 103-138. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • Jers, C., et al. (2019). Substrate specificity of-galactosidases analyzed by TLC assay. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Characterization and Substrate Specificity of a Recombinant Acetyl Xylan Esterase from Halalkalibacterium halodurans through. ACS Omega. [Link]

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  • Dey, P. M., & Pridham, J. B. (1969). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal, 115(1), 47–55. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Larsbrink, J. (2018). Understanding the substrate recognition and catalytic mechanism of methyl fucosidases from glycoside hydrolase family 139. York Research Database. [Link]

  • M-CSA. (n.d.). beta-Galactosidase. Retrieved from [Link]

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A Guide to Inter-laboratory Comparison of Methyl Lactoside Assays: Ensuring Accuracy and Reproducibility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Methyl Lactoside Quantification

This compound, a simple glycoside, plays a significant role in various biochemical and pharmaceutical research areas. Its accurate quantification is paramount for understanding enzymatic kinetics, characterizing drug delivery systems, and in the quality control of carbohydrate-based therapeutics. Inconsistencies in analytical methodologies across different laboratories can lead to significant discrepancies in experimental outcomes, hindering scientific progress and drug development pipelines. This guide provides a comprehensive overview of common analytical techniques for this compound quantification, outlines a framework for conducting an inter-laboratory comparison study to ensure data harmonization, and offers detailed experimental protocols to serve as a baseline for such studies.

This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for this compound analysis. The principles and protocols discussed herein are designed to be adaptable to specific laboratory needs while adhering to the core tenets of scientific integrity and analytical rigor.

Analytical Methodologies for this compound Quantification

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. Here, we compare the two most common and accessible methods: Enzymatic Assays and High-Performance Liquid Chromatography (HPLC).

Method 1: The Enzymatic Assay - A Specific and Sensitive Approach

Enzymatic assays offer high specificity for the target analyte due to the inherent selectivity of enzymes. For this compound, the enzyme β-galactosidase is the key reagent. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing galactose and methanol. The subsequent quantification of one of these products allows for the indirect measurement of the initial this compound concentration.

Principle of the Enzymatic Assay:

The enzymatic assay for this compound typically follows a two-step process. First, β-galactosidase hydrolyzes this compound. Second, a coupled enzymatic reaction is used to produce a chromogenic or fluorogenic product that can be measured spectrophotometrically. A common approach involves the use of a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), where the release of o-nitrophenol can be monitored at 420 nm[1][2].

Causality Behind Experimental Choices: The choice of β-galactosidase is critical, as its substrate specificity can vary depending on the source organism[3]. For this compound, an enzyme with broad specificity for β-galactosides is preferred. The use of a coupled enzymatic reaction for detection amplifies the signal, thereby increasing the sensitivity of the assay.

Diagram of the Enzymatic Assay Workflow:

EnzymaticAssayWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_detection Step 2: Colorimetric Detection Methyl_Lactoside This compound Sample beta_Galactosidase β-Galactosidase Methyl_Lactoside->beta_Galactosidase Incubation Hydrolysis_Products Galactose + Methanol beta_Galactosidase->Hydrolysis_Products ONPG ONPG (Chromogenic Substrate) Colorimetric_Reaction Color Development ONPG->Colorimetric_Reaction Catalyzed by β-Galactosidase Spectrophotometer Measure Absorbance at 420 nm Colorimetric_Reaction->Spectrophotometer

Caption: Workflow of the enzymatic assay for this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Separation and Quantification

HPLC is a powerful technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase[4]. For carbohydrates like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.

Principle of HPLC-HILIC:

In HILIC, a polar stationary phase (e.g., silica-based with bonded amide or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer are used. This setup allows for the retention and separation of polar analytes like this compound. Detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Causality Behind Experimental Choices: HILIC is preferred over reversed-phase chromatography for highly polar compounds like this compound because it provides better retention and separation. The choice of detector depends on the required sensitivity and the presence of other UV-active compounds in the sample matrix. An RI detector is universal but less sensitive, while an ELSD offers higher sensitivity and is not dependent on the optical properties of the analyte.

Diagram of the HPLC Workflow:

HPLCWorkflow Sample_Prep Sample Preparation (e.g., filtration) Autosampler Autosampler Injection Sample_Prep->Autosampler HPLC_Column HILIC Column (Polar Stationary Phase) Autosampler->HPLC_Column Mobile Phase (High Organic Content) Detector RI or ELSD Detector HPLC_Column->Detector Data_Analysis Data Acquisition & Analysis Detector->Data_Analysis InterLabStudy cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Coordinator Study Coordinator Sample_Prep Prepare & Distribute Standardized Samples Coordinator->Sample_Prep Protocol_Dev Develop Detailed Analytical Protocols Coordinator->Protocol_Dev Lab_A Laboratory A Sample_Prep->Lab_A Lab_B Laboratory B Sample_Prep->Lab_B Lab_C Laboratory C Sample_Prep->Lab_C Lab_N Laboratory N Sample_Prep->Lab_N Protocol_Dev->Lab_A Protocol_Dev->Lab_B Protocol_Dev->Lab_C Protocol_Dev->Lab_N Analysis Analyze Samples Using Provided Protocols Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_N->Analysis Data_Collection Collect Results Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., z-scores) Data_Collection->Statistical_Analysis Report Final Report & Recommendations Statistical_Analysis->Report

Caption: Logical flow of an inter-laboratory comparison study.

Statistical Evaluation: The Power of the z-Score

A common and effective method for evaluating performance in proficiency testing is the calculation of z-scores.[5][6][7][8][9] The z-score indicates how many standard deviations an individual laboratory's result is from the consensus value (the mean or median of all reported results).

The formula for calculating the z-score is:

z = (x - X) / σ

Where:

  • x is the result from an individual laboratory.

  • X is the assigned value (consensus mean or median).

  • σ is the standard deviation of the results from all laboratories.

Interpretation of z-Scores:

  • |z| ≤ 2: The result is considered satisfactory.

  • 2 < |z| < 3: The result is questionable.

  • |z| ≥ 3: The result is unsatisfactory and indicates a significant deviation from the consensus.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the quantification of this compound. Laboratories should perform their own internal validation to ensure the methods are suitable for their specific applications.

Protocol 1: Enzymatic Assay for this compound

This protocol is adapted from standard β-galactosidase assays using a chromogenic substrate.[1][2][10][11]

Materials:

  • β-galactosidase from a suitable source (e.g., Aspergillus oryzae)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium phosphate buffer (100 mM, pH 7.3)

  • Magnesium chloride (MgCl₂)

  • This compound standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Sodium phosphate buffer, pH 7.3, containing 1 mM MgCl₂.

    • ONPG Solution: Dissolve ONPG in the assay buffer to a final concentration of 4 mg/mL.

    • β-galactosidase Solution: Prepare a working solution of β-galactosidase in the assay buffer. The optimal concentration should be determined empirically.

    • This compound Standards: Prepare a series of this compound standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Assay Protocol:

    • Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.

    • Add 50 µL of the β-galactosidase solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time may need to be optimized.

    • Add 50 µL of the ONPG solution to each well to start the colorimetric reaction.

    • Immediately begin monitoring the absorbance at 420 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the blank (0 µM standard) from the rates of all other standards and samples.

    • Plot the rate of reaction versus the concentration of the this compound standards to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.

Protocol 2: HPLC-HILIC Method for this compound

This protocol is based on established methods for carbohydrate analysis using HILIC.[3][12][13]

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and column oven.

  • RI or ELSD detector.

  • HILIC column (e.g., Amide or Amino-based, 3-5 µm particle size, 4.6 x 150-250 mm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Ammonium formate or ammonium acetate (for mobile phase buffer)

  • This compound standards

Procedure:

  • Prepare Mobile Phase:

    • Mobile Phase A: 90:10 (v/v) Acetonitrile:Water with 10 mM Ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium formate.

    • Degas both mobile phases before use.

  • HPLC Conditions:

    • Column Temperature: 30-40°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program (example):

      • 0-2 min: 100% A

      • 2-15 min: Linear gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-22 min: Return to 100% A

      • 22-30 min: Re-equilibration at 100% A

  • Sample and Standard Preparation:

    • Dissolve this compound standards in the initial mobile phase (90:10 Acetonitrile:Water) to create a calibration curve (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

    • Prepare unknown samples by dissolving them in the same solvent and filtering through a 0.22 µm syringe filter.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, each protocol must be a self-validating system. This involves incorporating quality control measures into the routine workflow.

  • For Enzymatic Assays:

    • Always run a blank to account for any background signal.

    • Include a known positive control to verify enzyme activity.

    • Periodically check the linearity of the standard curve.

  • For HPLC:

    • Regularly perform system suitability tests to check for column performance, injection precision, and detector stability.

    • Inject a standard periodically during a long run to monitor for any drift in retention time or peak area.

    • Use an internal standard to correct for variations in injection volume.

Conclusion: Towards Harmonized and Reliable Data

The accurate and reproducible quantification of this compound is crucial for advancing research and development in the pharmaceutical and biotechnology industries. This guide has provided a comparative overview of two robust analytical methods, a framework for conducting an inter-laboratory comparison study, and detailed experimental protocols. By adopting standardized methodologies and participating in proficiency testing, the scientific community can enhance the reliability and comparability of experimental data, ultimately accelerating the pace of innovation. It is through such collaborative efforts that we can build a foundation of trust in our analytical measurements and ensure the quality and efficacy of future therapeutic products.

References

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  • ResearchGate. (n.d.). A representative structure of methyl α-lactoside methyl.... Retrieved from [Link]

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  • Lin, J., Oliver, A. G., & Serianni, A. S. (2021). Methyl β-lactoside [methyl β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside] monohydrate: a solvomorphism study. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 668–674.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the benchtop. The proper disposal of laboratory reagents is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed protocol for the safe and compliant disposal of methyl lactoside, a compound for which the toxicological properties have not been fully elucidated.[1] The procedures outlined herein are grounded in a precautionary principle, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

This compound is not currently classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, the absence of comprehensive toxicological data necessitates a cautious approach.[1] All laboratory personnel must handle this compound as if it were potentially hazardous, minimizing exposure and adhering to stringent safety protocols.

Before commencing any work with this compound, a thorough risk assessment should be conducted as part of your institution's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3] This plan should be readily accessible to all laboratory employees.[2][4]

Key Handling Precautions: [1]

Precaution Rationale
Avoid contact with skin, eyes, and clothing. To prevent potential irritation or absorption of a substance with unknown toxicological effects.
Avoid ingestion and inhalation. To prevent potential systemic effects from an uncharacterized compound.
Wash hands thoroughly after handling. A fundamental practice of chemical hygiene to prevent inadvertent exposure.

| Use in a well-ventilated area. | To minimize the concentration of any airborne particulates or vapors. |

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

Minor Spills:

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels as the primary absorbent.

  • Collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[5]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spills:

  • Evacuate the laboratory immediately.

  • Notify your institution's Environmental Health and Safety (EH&S) office or emergency response team.

  • Prevent entry to the affected area.

Waste Collection and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[6]

  • Waste Container Selection: Use only compatible, non-reactive containers for collecting this compound waste.[7] Plastic containers are generally preferred for their durability.[8] The container must have a tightly fitting lid to prevent the release of vapors.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] Do not use abbreviations or chemical formulas.[9] The label should also include the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EH&S office. Incompatible wastes can react violently or produce toxic fumes.[10]

The following diagram illustrates the workflow for the proper segregation and collection of this compound waste.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Disposal A This compound Waste Generated (Solid or Liquid) B Select Compatible, Labeled 'Hazardous Waste' Container A->B C Is the waste purely This compound? B->C D Place waste in dedicated 'this compound' container C->D Yes E Consult EH&S for proper mixed waste disposal C->E No F Store in designated Satellite Accumulation Area D->F G Keep container closed. Inspect weekly for leaks. F->G H Container is 90% full G->H I Contact EH&S for waste pickup H->I Yes J Continue to monitor storage conditions H->J No cluster_start Disposal Decision Point cluster_pathway Disposal Pathway cluster_final Final Disposition A Collected this compound Waste Container B Is the waste suitable for incineration? A->B C Prepare for licensed waste hauler pickup B->C Yes D Consult EH&S for alternative disposal options B->D No E Transport to a licensed incineration facility C->E F Incinerate in a chemical incinerator with afterburner and scrubber E->F G Documentation of destruction via waste manifest F->G

Caption: Decision workflow for the final disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EH&S office for guidance on waste disposal.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]

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  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • U.S. Environmental Protection Agency. (2023, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Chemistry For Everyone. (2023, January 6). What Regulations Govern Hazardous Waste Management?[Link]

  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]

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Navigating the Nuances of Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Lactoside

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl lactoside, focusing on the critical role of Personal Protective Equipment (PPE). Our aim is to empower you with not just a set of instructions, but a deep understanding of the principles that underpin laboratory safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile of this compound: A Precautionary Approach

This compound, a derivative of lactose, is a valuable compound in various research applications. However, a thorough understanding of its hazard profile is the first line of defense. According to available Safety Data Sheets (SDS), the toxicological properties of this compound have not been exhaustively investigated. This necessitates a precautionary principle in our handling protocols. The primary routes of potential exposure are through skin contact, eye contact, and inhalation of aerosols or dust particles. Therefore, our PPE strategy is designed to create a robust barrier against these exposure pathways.

The Core Ensemble: Selecting the Right Personal Protective Equipment

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the recommended PPE for handling this compound, with explanations rooted in scientific principles.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with Nitrile gloves is recommended. The inner glove provides a second layer of protection in case the outer glove is breached. Nitrile is selected for its broad chemical resistance to a range of organic compounds. While specific permeation data for this compound is not readily available, nitrile gloves offer a reliable barrier for incidental contact with polar organic molecules. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Chemical splash goggles are mandatory. They provide a complete seal around the eyes, protecting against splashes from all directions[1]. Standard safety glasses do not offer sufficient protection from liquid splashes.
Body Protection A fully-buttoned laboratory coat made of a low-linting, chemical-resistant material (e.g., polyester or a polyester-cotton blend) should be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a potential for aerosol generation or if handling larger quantities, a NIOSH-approved respirator (e.g., an N95 for particulates or an organic vapor respirator for solutions) is essential[2].

The Workflow of Safety: Donning and Doffing PPE

The effectiveness of PPE is as much about how it is worn and removed as it is about the equipment itself. Cross-contamination during the doffing (removal) process is a common and preventable source of exposure.

Donning (Putting On) PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Eye Protection: Don your chemical splash goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Put on the second pair of gloves over the first.

Doffing (Removing) PPE: A Meticulous Process to Prevent Contamination
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves.

  • Gown/Lab Coat: Unbutton the lab coat. Grasp it from the inside at the shoulders and peel it away from your body, turning it inside out as you remove it.

  • Eye Protection: Remove your goggles by handling the strap, avoiding touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the Safety Workflow

The following diagram illustrates the sequential process of donning and doffing PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Lab Coat Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves (Double) Don3->Don4 Doff1 Outer Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

A flowchart depicting the correct sequence for donning and doffing PPE.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling of this compound extends beyond its use in experiments to its proper disposal.

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood if there is a risk of aerosol or dust formation[2].

  • Store in a cool, dry, and well-ventilated area away from incompatible substances[2].

Spill Management

In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal. Ventilate the area and clean the spill surface thoroughly.

Disposal of this compound and Contaminated Materials

While this compound is not currently classified as a hazardous waste, the lack of comprehensive toxicological data warrants a cautious approach to its disposal[2].

  • Unused Product: Dispose of unused this compound as chemical waste through your institution's hazardous waste management program. Do not pour it down the drain.

  • Contaminated PPE and Materials: All disposable PPE (gloves, lab coats) and materials used to clean up spills should be placed in a sealed, labeled bag and disposed of as chemical waste.

The following decision tree provides a logical framework for the disposal of materials potentially contaminated with this compound.

Disposal_Plan Start Material for Disposal IsContaminated Is the material contaminated with this compound? Start->IsContaminated UnusedProduct Is it unused this compound? IsContaminated->UnusedProduct Yes DisposeAsNonHaz Dispose as Non-Hazardous Waste (per institutional guidelines) IsContaminated->DisposeAsNonHaz No DisposeAsChemWaste Dispose as Chemical Waste UnusedProduct->DisposeAsChemWaste Yes UnusedProduct->DisposeAsChemWaste No (Contaminated PPE, spill debris, etc.)

A decision tree for the proper disposal of this compound and related materials.

Conclusion: Fostering a Culture of Safety

Adherence to these PPE and handling protocols is fundamental to ensuring a safe laboratory environment for yourself and your colleagues. By understanding the "why" behind each step, you transition from a follower of instructions to a proactive champion of safety. This commitment not only protects but also enhances the quality and integrity of your scientific endeavors.

References

  • The George Washington University Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.